molecular formula C7H16ClNO2 B140435 (3-Carboxypropyl)trimethylammonium chloride CAS No. 6249-56-5

(3-Carboxypropyl)trimethylammonium chloride

Cat. No.: B140435
CAS No.: 6249-56-5
M. Wt: 181.66 g/mol
InChI Key: GNRKTORAJTTYIW-UHFFFAOYSA-N
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Description

(3-Carboxypropyl)trimethylammonium chloride, also known as this compound, is a useful research compound. Its molecular formula is C7H16ClNO2 and its molecular weight is 181.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Butyrates - Aminobutyrates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

6249-56-5

Molecular Formula

C7H16ClNO2

Molecular Weight

181.66 g/mol

IUPAC Name

4-(trimethylazaniumyl)butanoate;hydrochloride

InChI

InChI=1S/C7H15NO2.ClH/c1-8(2,3)6-4-5-7(9)10;/h4-6H2,1-3H3;1H

InChI Key

GNRKTORAJTTYIW-UHFFFAOYSA-N

SMILES

C[N+](C)(C)CCCC(=O)O.[Cl-]

Canonical SMILES

C[N+](C)(C)CCCC(=O)[O-].Cl

Pictograms

Irritant

Synonyms

3-Carboxy-N,N,N-trimethyl-1-propanaminium Chloride;  (3-Carboxypropyl)trimethylammonium Chloride;  (3-Carboxypropyl)trimethylammonium Chloride;  N-Trimethyl-γ-aminobutyric Acid Chloride; 

Origin of Product

United States

Foundational & Exploratory

What are the physicochemical properties of (3-Carboxypropyl)trimethylammonium chloride?

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: (3-Carboxypropyl)trimethylammonium Chloride

Executive Summary

This compound, commonly known as


-Butyrobetaine Hydrochloride (GBB HCl) , is a critical quaternary ammonium metabolite. It serves as the immediate biosynthetic precursor to L-Carnitine  in mammalian physiology and has recently emerged as a significant biomarker in microbiome-mediated cardiovascular risk assessment (TMAO pathway).

This guide provides a definitive physicochemical profile, structural characterization data, and validated experimental protocols for researchers in drug discovery, metabolomics, and chemical biology.

Physicochemical Characterization

The following data represents the core physical properties of the chloride salt form. Researchers must distinguish between the inner salt (zwitterion) and the hydrochloride salt, as their solubility and melting behaviors differ.

PropertyValue / Description
IUPAC Name (3-Carboxypropyl)trimethylazanium chloride
Common Synonyms

-Butyrobetaine HCl, Deoxycarnitine HCl, 4-(Trimethylammonio)butanoic acid chloride
CAS Number 6249-56-5 (Chloride salt); 407-64-7 (Inner salt)
Molecular Formula

Molecular Weight 181.66 g/mol
Physical State White crystalline powder
Melting Point ~220 °C (with decomposition)
Solubility Water: Highly soluble (>1000 g/L); hygroscopic.Organic Solvents: Soluble in DMSO, Methanol; Insoluble in non-polar solvents (Hexane, Ether).[1][2][3]
Acidity (pKa) ~4.4 (Carboxylic acid group)
Hygroscopicity High (Requires desiccation for storage)

Structural Characterization (Spectroscopy)

Accurate identification relies on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The quaternary nitrogen induces significant deshielding on adjacent protons.

Nuclear Magnetic Resonance ( H NMR)

Solvent: Deuterium Oxide (


)[4][5]
Position

(ppm)
MultiplicityIntegrationAssignment
N-CH

3.10 - 3.12Singlet (s)9HTrimethylammonium group
N-CH

3.25 - 3.35Multiplet (m)2H

-Methylene (relative to COOH)
C-CH

-C
1.95 - 2.05Multiplet (m)2H

-Methylene
CH

-CO
2.35 - 2.45Triplet (t)2H

-Methylene

Analyst Note: Chemical shifts may vary slightly based on pH and concentration. The N-methyl singlet is the most diagnostic feature.

Mass Spectrometry (ESI-MS)

Mode: Positive Electrospray Ionization (+ESI)

  • Precursor Ion (

    
    ): 146.1 m/z 
    
  • Key Fragment Ions (MS/MS):

    • 87.1 m/z: Loss of trimethylamine (Characteristic of quaternary amines).

    • 60.1 m/z: Loss of butyric acid moiety.

Biological Significance & Pathways

GBB is the final intermediate in the biosynthesis of Carnitine. It is hydroxylated by the enzyme


-Butyrobetaine Hydroxylase (BBOX1) . In the gut microbiome, it can be diverted to produce Trimethylamine (TMA), a precursor to the pro-atherogenic molecule TMAO.[6][7]

GBB_Pathway TML Trimethyllysine HTML 3-Hydroxy- Trimethyllysine TML->HTML TMLD TMABA 4-Trimethylaminobutyraldehyde HTML->TMABA HTMLA GBB gamma-Butyrobetaine (GBB) TMABA->GBB TMABA-DH Carnitine L-Carnitine GBB->Carnitine BBOX1 (Host Liver/Kidney) TMA Trimethylamine (TMA) GBB->TMA CntA/B (Gut Microbiota) TMAO TMAO TMA->TMAO FMO3 (Host Liver)

Figure 1: Metabolic fate of


-Butyrobetaine. Green path indicates endogenous carnitine synthesis; Red path indicates the microbiome-dependent atherogenic pathway.

Analytical Methodology: Quantification Protocol

Due to the high polarity of GBB, standard Reversed-Phase (C18) chromatography yields poor retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the industry standard for robust quantification.

Protocol: LC-MS/MS Quantification in Plasma/Media
  • Sample Preparation:

    • Aliquot

      
       of plasma/media.
      
    • Add

      
       of Acetonitrile (ACN) containing internal standard (e.g., 
      
      
      
      -GBB).
    • Vortex for 30s; Centrifuge at

      
       for 10 min at 4°C.
      
    • Transfer supernatant to a glass vial.

  • Chromatographic Conditions:

    • Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC),

      
      , 
      
      
      
      .
    • Mobile Phase A:

      
       Ammonium Formate in Water, pH 3.0.
      
    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 90% B (Isocratic hold)

      • 1-5 min: 90%

        
         50% B
        
      • 5-7 min: 50% B

      • 7.1 min: Re-equilibrate to 90% B.

  • Mass Spectrometry Settings (MRM):

    • Ionization: ESI Positive.

    • Transition (Quantifier):

      
       (CE: 20-25 eV).
      
    • Transition (Qualifier):

      
      .
      

Handling, Stability & Safety

  • Storage: Store at -20°C in a desiccator. The chloride salt is extremely hygroscopic; exposure to ambient air will result in deliquescence (turning into a liquid).

  • Stability: Stable in aqueous solution (pH 2-8) for 24 hours at 4°C. For long-term storage of stock solutions, use -80°C.

  • Safety: Irritant to eyes and skin. Wear nitrile gloves and safety glasses. Consult the SDS before handling.

References

  • Koeth, R. A., et al. (2014). "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[6][7] Cell Metabolism, 20(5), 799-812.[7] 
    
  • Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(3), 417-429.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 22620, this compound." PubChem.

  • Sigma-Aldrich. (2025). "Safety Data Sheet: this compound."

Sources

(3-Carboxypropyl)trimethylammonium chloride synthesis and purification methods.

Technical Deep Dive: Synthesis and Purification of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine Hydrochloride)

Executive Summary

This compound, commonly known as


Introduction & Mechanistic Context

In mammalian physiology, GBB is the immediate precursor to L-carnitine, hydroxylated by the enzyme

Biosynthetic Pathway Context

Understanding the biological origin aids in synthetic design. The pathway proceeds from Trimethyllysine



Strategic Synthesis: Exhaustive Methylation of GABA

While industrial routes often employ the ring-opening of

Exhaustive Methylation of GABA
Reaction Scheme
Materials & Reagents
ReagentRoleGrade/Purity

-Aminobutyric Acid (GABA)
Substrate>99%
Methyl Iodide (MeI)Methylating Agent>99.5% (Caution: Carcinogen)
Potassium Carbonate (

)
Base (Proton Scavenger)Anhydrous, Granular
Methanol (MeOH)SolventHPLC Grade
Dowex 1x8 (Cl⁻ form)Ion Exchange Resin200-400 mesh
Step-by-Step Synthesis Protocol

Phase A: Methylation (The Hofmann-Type Exhaustive Methylation)

  • Setup: Equip a 500 mL three-neck round-bottom flask with a reflux condenser, a pressure-equalizing addition funnel, and a magnetic stir bar. Maintain an inert atmosphere (

    
    ) if possible, though not strictly required.
    
  • Dissolution: Suspend GABA (10.3 g, 100 mmol) and anhydrous

    
     (41.4 g, 300 mmol) in Methanol (150 mL). Stir vigorously at room temperature for 20 minutes.
    
  • Addition: Charge the addition funnel with Methyl Iodide (28 mL, ~450 mmol). Critical Safety Note: MeI is a volatile alkylating agent. Perform all operations in a functioning fume hood.

  • Reaction: Add MeI dropwise over 30 minutes. The reaction is exothermic; ensure the temperature does not exceed 40°C during addition.

  • Reflux: Once addition is complete, heat the mixture to a gentle reflux (approx. 65°C) for 6–8 hours.

  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    ) using a sintered glass funnel. Wash the cake with cold MeOH (2 x 20 mL).
  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to yield a crude yellow oil or hygroscopic solid. This is primarily the iodide salt of the betaine ester/acid mixture.

Phase B: Hydrolysis & Anion Exchange The crude product contains iodide counter-ions and potentially methyl esters.

  • Hydrolysis: Dissolve the crude residue in 2M HCl (100 mL) and reflux for 2 hours to ensure hydrolysis of any methyl esters formed during the reaction.

  • Resin Preparation: Pack a glass column (3 cm diameter) with 100 g of Dowex 1x8 resin. Wash the resin with 1M HCl (200 mL) followed by Deionized Water until the eluent is neutral (pH ~7).

  • Exchange: Load the hydrolyzed crude product (dissolved in minimal water) onto the column. Elute with Deionized Water. The quaternary ammonium cation binds weakly or not at all (depending on resin type, but for anion exchange, we are swapping

    
     for 
    
    
    ). Collect the neutral/acidic fractions containing the product.
    • Note: Since GBB is a zwitterion, it elutes with water while the resin exchanges the anions. Test fractions with Dragendorff’s reagent (orange precipitate indicates quaternary amine).

Purification Strategy

The crude chloride salt obtained from ion exchange often contains trace inorganic salts or unreacted GABA.

Recrystallization Protocol
  • Drying: Evaporate the aqueous fractions from the ion exchange to dryness (lyophilization is recommended to remove water completely).

  • Solvent System: The preferred solvent system is Ethanol/Acetone or Isopropanol .

  • Procedure:

    • Dissolve the dry white solid in a minimum amount of boiling absolute Ethanol (~5 mL per gram of solid).

    • If insoluble particulates remain, hot filter through a 0.45

      
      m PTFE membrane.
      
    • Remove from heat and slowly add Acetone (anti-solvent) dropwise until a persistent turbidity (cloudiness) appears.

    • Re-heat briefly to clear the solution, then let it stand at room temperature for 2 hours, followed by 4°C overnight.

  • Isolation: Filter the white hygroscopic crystals under

    
     or dry air. Wash with cold Acetone/Ether (1:1).
    
  • Yield: Typical yield is 65–75%.

Quality Control & Characterization

Verify the identity and purity using the following parameters.

ParameterSpecificationMethod
Appearance White, crystalline, hygroscopic powderVisual
Melting Point 220–225°C (Decomposes)Capillary MP
1H NMR

3.10 (s, 9H), 3.25 (m, 2H), 2.35 (t, 2H), 1.95 (m, 2H)

, 400 MHz
Chloride Content 19.3%

0.5%
Argentometric Titration
Mass Spec [M]+ m/z 146.12LC-MS (ESI+)
Visualization of Synthesis Workflow

The following diagram illustrates the logical flow from starting material to purified product.

GBB_SynthesisGABAGABA(Starting Material)ReactionExhaustive Methylation(Reflux in MeOH/K2CO3)GABA->ReactionMeIMethyl Iodide(Excess)MeI->ReactionCrude_ICrude Betaine(Iodide Salt)Reaction->Crude_IEvaporationHydrolysisAcid Hydrolysis(2M HCl)Crude_I->HydrolysisCleave EstersIonExchangeAnion Exchange(Dowex 1x8 Cl-)Hydrolysis->IonExchangeSwap I- for Cl-RecrystRecrystallization(EtOH / Acetone)IonExchange->RecrystLyophilizeProductGBB Hydrochloride(Pure Crystal)Recryst->ProductFilter & Dry

Figure 1: Step-by-step workflow for the synthesis and purification of this compound.

Carnitine Biosynthesis Context

Understanding the downstream utility of GBB.

BiosynthesisTMLTrimethyllysineHTML3-Hydroxy-TMLTML->HTMLTMLDTMAB4-TrimethylaminobutyraldehydeHTML->TMABHTMLAGBBgamma-Butyrobetaine(Target Compound)TMAB->GBBTMABA-DHCarnitineL-CarnitineGBB->CarnitineBBOX1(Hydroxylation)

Figure 2: Biological pathway showing GBB as the direct precursor to L-Carnitine.

Safety & Handling

  • Methyl Iodide: Highly toxic, suspected carcinogen, and volatile. Must be handled in a certified chemical fume hood with double-gloving (Nitrile/Laminate).

  • Hygroscopicity: The final chloride salt is extremely hygroscopic. Store in a desiccator at -20°C.

  • Waste Disposal: Aqueous waste from the reaction contains Iodide and Methyl Iodide residues. Quench with aqueous ammonia or thiosulfate before disposal according to hazardous waste regulations.

References

  • Vaz, F. M., et al. (1998). "Carnitine biosynthesis: purification and characterization of gamma-butyrobetaine hydroxylase from rat liver." Biochemical Journal. Link

  • Koeth, R. A., et al. (2014). "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO." Cell Metabolism. Link
    
  • Sigma-Aldrich. (n.d.). "this compound Product Specification." Link

  • Daveluy, A., et al. (1982).[1] "Enzymatic synthesis of radioactive (-)-carnitine from gamma-butyrobetaine prepared by the methylation of gamma-aminobutyric acid." Analytical Biochemistry. Link

  • Lindstedt, G., et al. (1967). "The formation of gamma-butyrobetaine from carnitine in the rat." Biochemistry. Link

(3-Carboxypropyl)trimethylammonium chloride CAS number and molecular structure.

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 6249-56-5 [1][2][3][4][5]

Executive Summary & Chemical Identity

(3-Carboxypropyl)trimethylammonium chloride, commonly known as


-Butyrobetaine Hydrochloride (GBB[4][5]·HCl) , is a quaternary ammonium compound serving as the immediate metabolic precursor to L-Carnitine. In drug development, it represents a critical checkpoint in mitochondrial bioenergetics and cardiovascular pathology. It functions simultaneously as a substrate for the enzyme 

-butyrobetaine hydroxylase (BBOX1) and as a pro-atherogenic intermediate in gut microbial metabolism.
Physicochemical Profile
PropertySpecification
CAS Number 6249-56-5
IUPAC Name (3-Carboxypropyl)-trimethylazanium chloride
Synonyms

-Butyrobetaine HCl; 4-Trimethylaminobutyric acid chloride; Deoxycarnitine HCl
Molecular Formula

Molecular Weight 181.66 g/mol
Physical State White crystalline powder; Hygroscopic
Solubility High in Water (>50 mg/mL), DMSO; Insoluble in non-polar solvents
Melting Point ~220 °C (decomposition)
SMILES C(C)CCCC(=O)O.[Cl-]

Molecular Structure & Visualization

The molecule consists of a butyric acid backbone with a trimethylammonium cation at the


-position. The separation of the cationic head group and the anionic carboxyl tail (in zwitterionic form) by a propyl chain is structurally distinct from its hydroxylated product, L-Carnitine.
Diagram 1: Structural Connectivity (DOT Visualization)

Caption: 2D connectivity of this compound showing the quaternary amine head and carboxylic tail.[6]

Biological & Pharmacological Mechanism

Understanding GBB is essential for researchers targeting metabolic modulation or cardiovascular risk assessment. Its biological fate is bifurcated between host biosynthesis and microbial degradation.

The BBOX1 Axis (Host Metabolism)

In mammalian tissues (primarily kidney and liver), GBB is hydroxylated at the


-position to form L-Carnitine .[6]
  • Enzyme:

    
    -Butyrobetaine hydroxylase (BBOX1).
    
  • Cofactors:

    
    , 
    
    
    
    -ketoglutarate, Ascorbate.
  • Drug Interaction: The anti-ischemic drug Meldonium (Mildronate) acts as a structural analogue of GBB. It competitively inhibits BBOX1, preventing the formation of L-Carnitine. This forces a shift in myocardial metabolism from fatty acid oxidation (which requires Carnitine) to glucose oxidation (more oxygen-efficient), protecting ischemic tissue.

    • Result: Meldonium treatment causes a massive elevation in plasma GBB levels and a decrease in Carnitine.

The TMAO Axis (Microbial Metabolism)

In the gut lumen, dietary GBB (from red meat or supplements) is a substrate for specific bacterial strains (E. timonensis, K. pneumoniae).[6]

  • Pathway: GBB

    
     Trimethylamine (TMA) 
    
    
    
    Trimethylamine N-oxide (TMAO).
  • Clinical Relevance: Elevated TMAO is a potent prognostic marker for atherosclerosis and major adverse cardiovascular events (MACE). Researchers studying GBB must account for this "Janus-faced" nature: it is a vital metabolic precursor but potentially pro-atherogenic if dysregulated by the microbiome.

Diagram 2: Metabolic Pathways & Drug Inhibition

Metabolic_Pathways Diet Dietary Sources (Red Meat/Supplements) GBB Gamma-Butyrobetaine (GBB) Diet->GBB Absorption Carnitine L-Carnitine GBB->Carnitine Enzyme: BBOX1 (Kidney/Liver) TMA Trimethylamine (TMA) GBB->TMA Gut Microbiota (cntA/B genes) TMAO TMAO (Pro-Atherogenic) TMA->TMAO Hepatic FMO3 Meldonium Inhibitor: Meldonium Meldonium->GBB Inhibits BBOX1 (Accumulation of GBB)

Caption: Divergent metabolic fates of GBB: Host conversion to Carnitine vs. Microbial conversion to TMAO.[1][6]

Experimental Protocols

Chemical Synthesis of GBB·HCl

For researchers requiring high-purity standards or isotopically labeled variants, synthesis via the ester route is preferred over extraction.[6]

Reagents: Ethyl-4-bromobutanoate, Trimethylamine (33% in EtOH), Hydrochloric acid (HCl).

  • Quaternization:

    • Dissolve Ethyl-4-bromobutanoate (10 mmol) in anhydrous acetonitrile (20 mL).

    • Add Trimethylamine (12 mmol, 1.2 eq) dropwise at 0°C.

    • Stir at room temperature for 24–48 hours under

      
       atmosphere.
      
    • Evaporate solvent to yield the intermediate: (3-Ethoxycarbonylpropyl)trimethylammonium bromide.

  • Hydrolysis:

    • Dissolve the intermediate in 6M HCl (15 mL).

    • Reflux at 100°C for 4 hours.

    • Checkpoint: Monitor disappearance of the ester peak via TLC or NMR.

  • Purification:

    • Concentrate the solution under reduced pressure to a viscous oil.

    • Recrystallize from Ethanol/Acetone to yield white hygroscopic crystals of GBB·HCl.

    • Validation:

      
      -NMR (
      
      
      
      ) should show a singlet at
      
      
      ppm (9H,
      
      
      ).
Analytical Detection (LC-MS/MS)

Quantification of GBB in biological matrices (plasma/tissue) requires separation from L-Carnitine and Acetylcarnitine.[6]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory due to high polarity. C18 columns result in poor retention (void volume elution).

    • Recommended: Silica or Amide-based HILIC column (

      
       mm, 1.7 
      
      
      
      m).
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.

    • Gradient: 90% B to 50% B over 5 minutes.

  • MS Transitions (MRM Mode):

    • Precursor:

      
       146.1 
      
      
      
    • Quantifier Product:

      
       87.1 (Loss of trimethylamine).
      
    • Qualifier Product:

      
       60.1.
      

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 22620, this compound. PubChem. [Link][3][7]

  • Koeth, R. A., et al. (2014).

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1][6] Cell Metabolism, 20(5), 799-812.[1]
    [Link]
    
  • Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[6] Pharmacological Research, 113, 503-512. [Link]

  • Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639. [Link]

Sources

Mechanism of action of (3-Carboxypropyl)trimethylammonium chloride in biological systems.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: (3-Carboxypropyl)trimethylammonium Chloride (


-Butyrobetaine): Mechanistic Nexus in Carnitine Homeostasis and the Gut-Cardiovascular Axis 

Executive Summary

This compound, physiologically known as


-butyrobetaine (GBB), is a critical zwitterionic metabolite serving as the immediate precursor to L-carnitine. Long viewed solely as a metabolic intermediate, recent high-resolution metabolomics and microbiome sequencing have repositioned GBB as a bioactive signaling node. It functions at the intersection of host fatty acid oxidation (FAO), membrane transport kinetics (OCTN2/Gat2), and the gut-microbiota-dependent generation of pro-atherogenic trimethylamine N-oxide (TMAO). This guide dissects the molecular mechanisms of GBB, offering actionable insights for researchers in metabolic disease and drug discovery.

Physicochemical & Molecular Profile

  • IUPAC Name: (3-Carboxypropyl)trimethylazanium chloride[1]

  • Common Name:

    
    -Butyrobetaine (GBB), Deoxycarnitine
    
  • CAS Number: 6249-56-5 (Chloride salt)[1][2]

  • Molecular Formula:

    
    [1]
    
  • Role: An inner salt (betaine) acting as a high-affinity substrate for specific transporters and dioxygenase enzymes.[1]

Core Mechanism I: Biosynthetic Conversion (The BBOX1 Reaction)

The physiological utility of GBB is defined by its conversion to L-carnitine, the shuttle molecule required for mitochondrial


-oxidation.[3][4] This transformation is catalyzed by 

-butyrobetaine hydroxylase (BBOX1)
.[1][3][5]
Enzymatic Mechanism

BBOX1 is a non-heme iron(II) and 2-oxoglutarate (2OG)-dependent dioxygenase.[1] The reaction mechanism is a stereospecific hydroxylation at the C-3 position of the GBB butyric chain.[4]

  • Cofactor Binding: The catalytic triad (His-His-Asp/Glu) coordinates a ferrous iron (

    
    ).[1] 2-oxoglutarate binds to the iron, displacing water.
    
  • Substrate Docking: GBB enters the active site.[1] The quaternary ammonium group anchors the molecule via cation-

    
     interactions with aromatic residues (e.g., Tyr/Trp) in the binding pocket.
    
  • Oxidative Decarboxylation: Oxygen attacks the Fe(II)-2OG complex, causing decarboxylation of 2OG to succinate and generating a highly reactive ferryl (

    
    ) intermediate.[1]
    
  • Hydrogen Abstraction: The ferryl species abstracts a hydrogen atom from the C-3 position of GBB.[1]

  • Hydroxylation: The resulting radical rapidly recombines with the hydroxyl group, yielding L-carnitine and regenerating Fe(II).[1]

Critical Insight for Drug Design: Structural analogs like Meldonium (3-(2,2,2-trimethylhydrazinium)propionate) mimic GBB. They act as non-hydroxylatable substrates that competitively inhibit BBOX1, thereby reducing L-carnitine levels and shifting energy metabolism from fatty acid oxidation to glycolysis (the "Randle cycle" effect).

Core Mechanism II: Membrane Transport Kinetics

GBB is not synthesized in all tissues; it is primarily produced in the kidney and brain but must be transported to the liver for conversion to carnitine, or reabsorbed in the kidney to prevent loss.

Primary Transporter: OCTN2 (SLC22A5)[1][6]
  • Type: Organic Cation/Carnitine Transporter.[1][6]

  • Mechanism:

    
    -dependent cotransport.[1] The electrochemical sodium gradient drives the uphill accumulation of GBB into cells.
    
  • Kinetics: High affinity.[1][7]

    • 
       (GBB): ~9–13 
      
      
      
      M
      (comparable to L-carnitine).[1]
    • Inhibition: Competes with L-carnitine and Meldonium.[1]

  • Pathology: Mutations in SLC22A5 lead to Systemic Primary Carnitine Deficiency (SPCD), characterized by renal wasting of carnitine and GBB.

Secondary Transporter: Gat2 (Slc6a13)
  • Context: Recent evidence identifies the GABA transporter Gat2 as a significant GBB carrier in the liver.[1]

  • Kinetics: Lower affinity (

    
     ~70 
    
    
    
    M) but high capacity, crucial for hepatic uptake prior to BBOX1 conversion.

Pathophysiological Mechanism: The Gut-Heart Axis

This is the most critical area of contemporary research.[1] GBB is not just a host metabolite; it is a pro-atherogenic intermediate generated by the gut microbiome.[1][8]

The Transformation Pathway
  • Precursor Ingestion: Dietary L-carnitine (red meat) reaches the gut.[1][9]

  • Step 1: Carnitine Reduction (The cai operon):

    • Bacteria (e.g., Escherichia, Proteus spp.) expressing the cai gene cluster reduce L-carnitine to GBB.[10]

    • Enzymes:[11] Carnitine reductase components.[1]

  • Step 2: GBB Demethylation (The gbu gene cluster):

    • Specific taxa (e.g., Emergencia timonensis, Clostridium spp.) uptake GBB and cleave the C-N bond.[1]

    • Enzyme:[3][5][11][12][13][14] GBB-utilization enzymes (CntA/B or similar Rieske-type oxygenases).[1]

    • Product:Trimethylamine (TMA) .[1][15]

  • Host Oxidation: TMA is absorbed, travels to the liver via the portal vein, and is oxidized by FMO3 (Flavin-containing monooxygenase 3) to TMAO .[15][16]

  • Atherogenesis: TMAO promotes macrophage foam cell formation, endothelial dysfunction, and platelet hyperreactivity.

Clinical Implication: High plasma GBB correlates with cardiovascular risk, independent of TMAO, suggesting GBB itself may have direct signaling roles or serve as a stable reservoir for chronic TMAO production.

Visualization of Pathways

Figure 1: The Carnitine-GBB-TMAO Metabolic Nexus[4]

GBB_Metabolism cluster_Gut Gut Lumen (Microbiota) cluster_Host Host (Liver/Kidney) Diet_Carnitine Dietary L-Carnitine GBB_Gut γ-Butyrobetaine (GBB) Diet_Carnitine->GBB_Gut Reduction (cai operon) (e.g., E. coli) TMA_Gut Trimethylamine (TMA) GBB_Gut->TMA_Gut Demethylation (gbu cluster) (e.g., E. timonensis) GBB_Host GBB (Plasma/Tissue) GBB_Gut->GBB_Host Absorption (OCTN2) TMA_Host TMA (Portal Vein) TMA_Gut->TMA_Host Absorption Carnitine_Host L-Carnitine GBB_Host->Carnitine_Host Hydroxylation (BBOX1 + Fe2+ + 2OG) TMAO TMAO (Pro-Atherogenic) TMA_Host->TMAO Oxidation (FMO3)

Caption: The dual fate of GBB: Host conversion to essential L-carnitine (BBOX1) vs. Microbial conversion to toxic TMA/TMAO.[1]

Advanced Experimental Protocols

Protocol A: Kinetic Analysis of GBB Uptake (OCTN2)

Objective: Determine transport kinetics (


, 

) in a controlled mammalian system.

Materials:

  • HEK293 cells stably transfected with human OCTN2 (SLC22A5).[1]

  • Substrate: Deuterated GBB (

    
    -GBB) or Radiolabeled 
    
    
    
    -GBB.[1]
  • Inhibitor controls: Unlabeled L-carnitine, Meldonium.

Workflow:

  • Seeding: Plate HEK-OCTN2 cells in Poly-D-Lysine coated 24-well plates (

    
     cells/well). Culture for 24h.
    
  • Equilibration: Wash cells

    
     with pre-warmed (
    
    
    
    ) Transport Buffer (
    
    
    -containing Krebs-Henseleit buffer).
  • Uptake Initiation: Add Transport Buffer containing

    
    -GBB at varying concentrations (1 
    
    
    
    M to 100
    
    
    M).[1] Incubate for 2 minutes (linear phase).
  • Termination: Aspirate buffer rapidly. Wash

    
     with ice-cold PBS to arrest transport.[1]
    
  • Lysis: Add 200

    
    L 0.1% Triton X-100 or Methanol.
    
  • Quantification:

    • If Radiometric: Scintillation counting.[1]

    • If LC-MS/MS: Centrifuge lysate, inject supernatant. Monitor transition

      
       146.1 
      
      
      
      87.1 (native) vs. 155.1
      
      
      87.1 (
      
      
      ).[1]
Protocol B: BBOX1 Enzymatic Activity Assay

Objective: Measure the conversion of GBB to L-carnitine in tissue homogenates or purified protein.

Reaction Mix (100


L): 
  • 20 mM Potassium Phosphate Buffer (pH 7.0)[1]

  • 0.5 mM 2-Oxoglutarate (2OG)[1]

  • 0.25 mM Ferrous Ammonium Sulfate (

    
    )[1]
    
  • 10 mM Sodium Ascorbate (Freshly prepared)

  • 0.1 mM Catalase (to prevent oxidative damage)[1]

  • Substrate: 200

    
    M GBB.[1]
    

Steps:

  • Pre-incubate enzyme source (e.g., kidney homogenate) with cofactors (minus GBB) for 5 min at

    
    .
    
  • Start reaction by adding GBB.[1]

  • Incubate for 15–30 minutes.

  • Stop reaction with 100

    
    L Acetonitrile (precipitates protein).[1]
    
  • Centrifuge (10,000 x g, 5 min).

  • Analyze supernatant via LC-MS/MS for L-carnitine production.[1]

Quantitative Data Summary

ParameterValue / RangeContext
BBOX1 Cofactors

, 2-Oxoglutarate,

Obligate requirement for catalysis
OCTN2

(GBB)

High-affinity transport (Kidney/Gut)
Gat2

(GBB)

Liver-specific uptake
Plasma Concentration

Healthy human baseline
TMA Conversion Rate High (Microbiota dependent)Requires gbu gene cluster bacteria

References

  • Koeth, R. A., et al. (2014). "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][9][17] Cell Metabolism, 20(5), 799-812.[17] Link
    
  • Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(3), 417-429. Link

  • Tamai, I., et al. (1998). "Molecular and functional identification of organic cation/carnitine transporter family." Journal of Biological Chemistry, 273(32), 20378-20382. Link

  • Nakanishi, T., et al. (2011).[18] "Carnitine precursor

    
    -butyrobetaine is a novel substrate of the Na+- and Cl--dependent GABA transporter Gat2."[18] Drug Metabolism and Pharmacokinetics, 26(6), 632-636.[18] Link
    
  • Rath, M., et al. (2017). "Microbial metabolism of L-carnitine to trimethylamine by the human gut bacterium Emergencia timonensis." Applied and Environmental Microbiology, 83(12). Link[1]

Sources

Biological significance and metabolic pathways of (3-Carboxypropyl)trimethylammonium chloride.

Technical Guide: this compound ( -Butyrobetaine)

Biological Significance, Metabolic Architecture, and Analytical Methodologies

Executive Summary

This compound (CAS: 6249-56-5), commonly referred to as


-Butyrobetaine (GBB)1
  • Anabolic Facilitator: In mammalian hosts, it is the substrate for the rate-limiting enzyme

    
    -butyrobetaine hydroxylase (BBOX1) , essential for mitochondrial fatty acid 
    
    
    -oxidation.[1]
  • Pro-Atherogenic Intermediate: In the gut microbiome, it functions as a critical transition point in the conversion of dietary L-carnitine to Trimethylamine (TMA) , the precursor to the cardiovascular risk factor TMAO (Trimethylamine N-oxide).[1][2]

This guide delineates the dual metabolic fate of GBB, its pharmacological modulation by agents like Meldonium, and validated protocols for its quantification in biological matrices.

Chemical Identity & Physicochemical Properties[1][3][4][5][6][7][8]
PropertySpecification
IUPAC Name This compound
Common Name

-Butyrobetaine (GBB) Hydrochloride
Synonyms Deoxycarnitine; 4-Trimethylaminobutyrate
Molecular Formula

Molecular Weight 181.66 g/mol
Solubility Highly soluble in water (Polar, Zwitterionic character)
pKa ~4.03 (Carboxyl group)
Structural Motif Quaternary ammonium cation linked to a carboxylate anion via a propyl chain.[1][3]
Metabolic Pathways[1]

GBB exists at the crossroads of host biosynthesis and microbial catabolism.[1]

3.1 Endogenous Biosynthesis (The Carnitine Axis)

In mammals, GBB is synthesized primarily from Trimethyllysine (TML) , a degradation product of methylated proteins (histones).[1] The pathway is compartmentalized:

  • TML Hydroxylation: TML is converted to Hydroxy-TML by TML dioxygenase (TMLD).[1]

  • Aldol Cleavage: Hydroxy-TML is cleaved to 4-Trimethylaminobutyraldehyde (TMABA) by HTML aldolase.[1]

  • Dehydrogenation: TMABA is oxidized to GBB by TMABA dehydrogenase (TMABA-DH).[1]

  • Final Hydroxylation (The Bottleneck): GBB is hydroxylated at the

    
    -carbon by 
    
    
    -butyrobetaine hydroxylase (BBOX1)
    to form L-Carnitine .[1]
    • Cofactors:

      
      , 
      
      
      -Ketoglutarate, Ascorbate, Oxygen.
    • Localization: BBOX1 is highly expressed in the kidney and liver .[1] Other tissues (heart, muscle) rely on GBB uptake from circulation to synthesize carnitine or direct carnitine transport.[1]

3.2 Microbial Catabolism (The TMAO Axis)

Recent metagenomic studies (e.g., Koeth et al.[1]) identified GBB as a pro-atherogenic intermediate.[1][4][5]

  • Carnitine Reduction: Gut bacteria (e.g., E. coli, Proteus) possessing the cai operon convert unabsorbed dietary L-Carnitine into GBB via Carnitine Reductase .[1]

  • Demethylation/Cleavage: Specific anaerobic taxa (e.g., Emergencia timonensis) utilize the bbu gene cluster (specifically bbuA and bbuB) to cleave the C-N bond of GBB, releasing Trimethylamine (TMA) .[1]

  • Host Oxidation: TMA is absorbed and oxidized in the host liver by FMO3 to form TMAO , a driver of platelet hyperreactivity and atherosclerosis.[1]

3.3 Pharmacological Modulation: The Meldonium Mechanism

The anti-ischemic drug Meldonium is a structural analogue of GBB.[1]

  • Mechanism: It acts as a competitive inhibitor of BBOX1 and the carnitine transporter (OCTN2).[1]

  • Result: This induces a "carnitine drop" and a massive accumulation of GBB .[1]

  • Therapeutic Logic: By limiting carnitine, the heart is forced to switch from oxygen-expensive fatty acid oxidation to oxygen-efficient glucose oxidation (the "Randle Cycle" shift), protecting tissue during ischemia.

Pathway Visualization

The following diagram illustrates the intersection of Host and Microbial pathways centered on GBB.

GBB_Pathwayscluster_hostMammalian Host (Liver/Kidney)cluster_microbiomeGut Microbiome (Anaerobic)TMLTrimethyllysine (TML)HTML3-Hydroxy-TMLTML->HTMLTMLDTMABATrimethylaminobutyraldehydeHTML->TMABAHTML AldolaseGBBgamma-Butyrobetaine (GBB)(The Central Hub)TMABA->GBBTMABA-DHBBOX1Enzyme: BBOX1(Inhibited by Meldonium)CarnitineL-Carnitine(Mitochondrial Transport)BBOX1->CarnitineHydroxylationDietCarnitineDietary L-CarnitineCai_EnzEnzyme: Carnitine Reductase(cai operon)DietCarnitine->Cai_EnzCai_Enz->GBBReductionBbu_EnzEnzyme: GBB Demethylase(bbu gene cluster)TMATrimethylamine (TMA)Bbu_Enz->TMAAnaerobic CleavageTMAOTMAO(Atherosclerosis Risk)TMA->TMAOHost Liver FMO3GBB->BBOX1GBB->Bbu_Enz

Figure 1: The Metabolic Nexus of GBB.[1] Blue region denotes endogenous synthesis; Yellow region denotes gut microbial activation leading to TMAO.[1]

Experimental Methodologies
5.1 Protocol: Quantification of GBB via LC-MS/MS

Direct quantification of GBB is challenging due to its high polarity and lack of chromophores.[1] Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry is the gold standard.[1]

Reagents:

  • Internal Standard (IS):

    
    -
    
    
    -Butyrobetaine (synthesized from GABA +
    
    
    -Methyl Iodide) or commercially available
    
    
    -Carnitine (less ideal).[1]
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

Workflow:

  • Sample Prep:

    • Aliquot 50

      
      L plasma/serum.[1]
      
    • Add 150

      
      L Acetonitrile containing IS (Protein Precipitation).[1]
      
    • Vortex (30s), Centrifuge (10,000 x g, 10 min).

    • Transfer supernatant to autosampler vial.

  • Chromatography (HILIC):

    • Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7

      
      m.
      
    • Gradient: Start 90% B (hold 1 min)

      
       Ramp to 50% B over 5 min 
      
      
      Re-equilibrate.
    • Note: GBB is highly polar; high organic start is crucial for retention.[1]

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive (

      
      ).[1]
      
    • Precursor Ion:

      
       146.1 
      
      
    • Product Ion (Quant):

      
       87.1 (Loss of trimethylamine group, characteristic of betaines).[1]
      
    • Product Ion (Qual):

      
       60.1.
      
5.2 Protocol: BBOX1 Enzymatic Activity Assay

To screen inhibitors (like Meldonium analogs) or assess metabolic flux.[1]

  • Reaction Mix:

    • Buffer: 20 mM Potassium Phosphate (pH 7.0).[1]

    • Substrate: 200

      
      M GBB.[1]
      
    • Cofactors: 500

      
      M 
      
      
      -Ketoglutarate, 50
      
      
      M Ammonium Ferrous Sulfate (
      
      
      ), 2 mM Ascorbate.[1]
    • Enzyme Source: Recombinant human BBOX1 or kidney lysate.[1]

  • Incubation: 37°C for 30 minutes.

  • Termination: Add equal volume of ice-cold Acetonitrile (stops reaction and precipitates protein).

  • Detection: Analyze supernatant via LC-MS/MS (Method 5.1) monitoring the appearance of L-Carnitine (

    
     162.1 
    
    
    85.0).[1]
References
  • Koeth, R. A., et al. (2014).[1][6][4] "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][2][6][4] Cell Metabolism. Link
    
  • Vaz, F. M., & Wanders, R. J. (2002).[1] "Carnitine biosynthesis in mammals." Biochemical Journal. Link

  • Dambrova, M., et al. (2016).[1] "Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity."[1] Pharmacological Research. Link

  • Field, J., et al. (2021).[1] "Elucidation of an anaerobic pathway for metabolism of L-carnitine–derived

    
    -butyrobetaine to trimethylamine in human gut bacteria." PNAS.[1] Link[1]
    
  • Rebouche, C. J. (1982).[1] "Sites and regulation of carnitine biosynthesis in mammals." Federation Proceedings. Link

Synonyms for (3-Carboxypropyl)trimethylammonium chloride like gamma-Butyrobetaine hydrochloride.

Author: BenchChem Technical Support Team. Date: February 2026

Title: (3-Carboxypropyl)trimethylammonium Chloride: A Technical Guide to


-Butyrobetaine Hydrochloride and Its Metabolic Significance

Executive Summary

This technical guide provides a comprehensive analysis of this compound, commonly known as


-Butyrobetaine Hydrochloride (GBB·HCl). As the immediate precursor to L-Carnitine in mammalian biosynthesis, GBB[1]·HCl is a critical metabolite for researchers studying fatty acid oxidation, mitochondrial energetics, and ischemic cardioprotection. This document details its chemical identity, synonymy, biosynthetic role, and pharmacological interactions—specifically its relationship with the anti-ischemic drug Meldonium. Additionally, it outlines validated experimental protocols for its synthesis and quantification via LC-MS/MS.

Chemical Identity & Nomenclature

Accurate identification is the first step in reproducible research. While often referred to generically as "Gamma-Butyrobetaine," the distinction between the zwitterionic inner salt and the hydrochloride salt is crucial for stoichiometric calculations in drug development.

Synonym Mapping & Identifiers

The following table consolidates the various nomenclatures used across chemical databases and literature.

CategoryIdentifier / NameNotes
Common Name

-Butyrobetaine Hydrochloride
Most frequently used in metabolic research.
IUPAC Name This compoundFormal chemical structure description.
Systematic Name 3-Carboxy-N,N,N-trimethylpropan-1-aminium chlorideAlternative systematic naming.
Synonyms 4-Trimethylammoniumbutyrate hydrochlorideDeoxycarnitine hydrochlorideN-Trimethyl-GABA chloride"Deoxycarnitine" highlights its structural relation to carnitine (lacking the

-hydroxyl group).
CAS Number 6249-56-5 Specific to the Hydrochloride salt.
CAS Number (Base) 407-19-2Refers to the inner salt (Zwitterion).
Molecular Formula

Salt form (MW: 181.66 g/mol ).
InChI Key GNRKTORAJTTYIW-UHFFFAOYSA-NUnique chemical identifier.
Structural Characteristics

GBB is a quaternary ammonium compound.[2] Structurally, it is L-Carnitine without the hydroxyl group at the


-carbon position. This absence of the hydroxyl group renders GBB incapable of transporting fatty acids across the mitochondrial membrane until it is hydroxylated.

Biosynthetic & Metabolic Context

Understanding the positioning of GBB in the carnitine biosynthesis pathway is essential for interpreting its accumulation or depletion in biological samples.

The Carnitine Biosynthesis Pathway

GBB is the final intermediate in the conversion of Trimethyllysine (TML) to Carnitine. This process occurs primarily in the kidney and liver in humans.

CarnitineBiosynthesis TML Trimethyllysine (TML) HTML 3-Hydroxy-TML TML->HTML Hydroxylation TMABA 4-N-Trimethylaminobutyraldehyde HTML->TMABA Cleavage GBB gamma-Butyrobetaine (GBB) TMABA->GBB Dehydrogenation Carnitine L-Carnitine GBB->Carnitine Hydroxylation (Rate Limiting Step) TMLD TML Dioxygenase TMLD->TML HTMLA HTML Aldolase HTMLA->HTML TMABADH TMABA Dehydrogenase TMABADH->TMABA BBOX1 BBOX1 (gamma-Butyrobetaine Hydroxylase) BBOX1->GBB

Figure 1: The Carnitine Biosynthesis Pathway. GBB is converted to L-Carnitine by the enzyme BBOX1. This step is critical as it activates the molecule for fatty acid transport.

Pharmacological Applications

The pharmacological relevance of GBB is most prominent in the context of Meldonium (Mildronate) , a cardioprotective drug.[3][4]

The Meldonium Mechanism

Meldonium is a structural analog of GBB (containing a hydrazine moiety). It acts as a competitive inhibitor of


-butyrobetaine hydroxylase (BBOX1) .
  • Mechanism: By inhibiting BBOX1, Meldonium prevents the conversion of GBB to Carnitine.

  • Metabolic Shift: This lowers intracellular carnitine levels, reducing the transport of long-chain fatty acids into the mitochondria. Consequently, the cell shifts its energy metabolism from fatty acid oxidation (which is oxygen-expensive) to glycolysis (which is more oxygen-efficient).

  • GBB Accumulation: A hallmark of Meldonium treatment is a significant physiological accumulation of GBB. Some research suggests that GBB itself may induce nitric oxide (NO) production via endothelial receptors, contributing to vasodilation, although the primary cardioprotective effect is attributed to the metabolic shift.

MeldoniumMechanism cluster_effect Metabolic Shift Meldonium Meldonium (Drug) BBOX1 BBOX1 Enzyme Meldonium->BBOX1 Inhibits GBB gamma-Butyrobetaine Meldonium->GBB Causes Accumulation BBOX1->GBB Normal Substrate Carnitine L-Carnitine GBB->Carnitine Blocked Conversion FAO Fatty Acid Oxidation (High O2 Demand) Carnitine->FAO Promotes Glycolysis Glycolysis (O2 Efficient) FAO->Glycolysis Shift in Ischemia

Figure 2: Mechanism of Action of Meldonium. Inhibition of BBOX1 leads to GBB accumulation and a reduction in Carnitine, forcing a metabolic shift toward glycolysis.

Experimental Methodologies

Chemical Synthesis Protocol

For researchers requiring custom synthesis of GBB·HCl, the following protocol is a standard laboratory method offering high yield.

Reaction Principle:


-Butyrolactone + HCl (gas) 


-Chlorobutyric acid

-Chlorobutyric acid + Trimethylamine

GBB[5]·HCl

Step-by-Step Workflow:

  • Chlorination: Dissolve

    
    -butyrolactone in absolute ethanol. Introduce dry HCl gas at reflux temperature (approx. 60-70°C) for 4-6 hours. This opens the lactone ring to form ethyl 
    
    
    
    -chlorobutyrate (via intermediate esterification).
  • Amination: Treat the resulting ethyl

    
    -chlorobutyrate with a 33% ethanolic solution of trimethylamine.
    
  • Heating: Heat the mixture in a sealed autoclave or pressure vessel at 100°C for 12 hours.

  • Hydrolysis: The resulting ester intermediate is hydrolyzed using concentrated HCl to yield the free acid chloride salt.

  • Purification: Recrystallize the crude product from absolute ethanol/acetone to obtain white hygroscopic crystals of this compound.

Quantification via LC-MS/MS

Quantifying GBB in plasma or tissue requires high sensitivity due to its polarity and lack of chromophores.

Instrument Parameters:

  • Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[6][7]

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) or PFPP (Pentafluorophenyl propyl) columns are preferred due to GBB's high polarity.

  • Mobile Phase: Acetonitrile:Water (with 0.1% Formic Acid and 10mM Ammonium Formate).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions: | Analyte | Precursor Ion (


) | Product Ion (

) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | | GBB | 146.1 | 87.1 | 25 | | GBB | 146.1 | 60.1 | 35 | | d9-GBB (IS) | 155.2 | 87.1 | 25 |

Sample Preparation (Plasma):

  • Protein Precipitation: Mix 50

    
    L plasma with 150 
    
    
    
    L Acetonitrile containing Internal Standard (d9-GBB).
  • Vortex & Centrifuge: Vortex for 30s, Centrifuge at 10,000 x g for 10 min.

  • Injection: Inject 2-5

    
    L of the supernatant directly into the LC-MS/MS system.
    

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye).[2]

  • Handling: GBB·HCl is hygroscopic. Store in a desiccator at -20°C.

  • Toxicity: Generally considered to have low toxicity compared to carnitine esters. LD50 values in rodents are significantly higher (less toxic) than those of acyl-carnitines. However, standard PPE (gloves, goggles) is mandatory.

References

  • Simson Pharma. Gamma-Butyrobetaine Hydrochloride | CAS No- 6249-56-5.

  • LGC Standards. Gamma-Butyrobetaine-d9 Hydrochloride.

  • Dambrova, M., et al. (2006). Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction.[3][4] Journal of Cardiovascular Pharmacology.

  • Liepinsh, E., et al. (2015). Inhibition of L-carnitine biosynthesis and transport by methyl-γ-butyrobetaine decreases fatty acid oxidation and protects against myocardial infarction.[8][9] British Journal of Pharmacology.

  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals.[3][4][7][10][11] Biochemical Journal.

  • PubChem. this compound | C7H16ClNO2. National Library of Medicine.

Sources

Solubility and stability of (3-Carboxypropyl)trimethylammonium chloride in different solvents.

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the solubility, stability, and handling of (3-Carboxypropyl)trimethylammonium chloride (also known as


-Butyrobetaine Hydrochloride). It is designed for researchers requiring precise physicochemical data for formulation, synthesis, or analytical method development.

Executive Summary

This compound (CAS: 6249-56-5) is a zwitterionic quaternary ammonium compound serving as the direct biosynthetic precursor to L-carnitine.

  • Solubility: Highly soluble in water and methanol ; moderately soluble in ethanol and DMSO ; practically insoluble in non-polar organic solvents (acetone, ether, chloroform).

  • Stability: Exhibits exceptional thermal stability (MP > 200°C) but is highly hygroscopic . It is chemically stable across a broad pH range (1–9) but susceptible to esterification in acidic alcoholic solutions.

  • Detection: Due to the lack of a strong chromophore, LC-MS/MS or CAD (Charged Aerosol Detection) are the required standards for accurate quantification, rather than UV/Vis.

Physicochemical Profile

Chemical Identity
  • IUPAC Name: (3-Carboxypropyl)trimethylazanium chloride

  • Synonyms:

    
    -Butyrobetaine HCl, Deoxycarnitine HCl
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 181.66 g/mol

Solubility Data

The compound follows the "like dissolves like" principle for ionic salts. The quaternary ammonium group dominates its interaction with solvents, necessitating high dielectric constant media.

SolventSolubility RatingApprox. Conc. (mg/mL)Mechanistic Insight
Water Freely Soluble> 500Strong ion-dipole interactions with water lattice.
Methanol Soluble~ 50 - 100Solvation of the ionic pair by high-polarity alcohol.
Ethanol Sparingly Soluble~ 10 - 30Reduced dielectric constant limits salt dissociation.
DMSO Soluble~ 30 - 40High polarity dissolves the salt, but viscosity slows dissolution.
Acetonitrile Insoluble< 0.1Insufficient polarity to overcome lattice energy.
Acetone Insoluble< 0.1Aprotic, moderate polarity; causes precipitation.
Chloroform Insoluble< 0.01Non-polar; incompatible with ionic species.

Critical Application Note: For stock solutions, Water or Methanol are the only viable choices. Avoid DMSO if solvent removal is required downstream, as the compound's high boiling point makes lyophilization difficult.

Stability Assessment

Thermal Stability
  • Solid State: Stable up to its melting point (~220°C), where it decomposes. It does not undergo facile thermal decarboxylation (unlike

    
    -keto acids) due to the 
    
    
    
    -position of the ammonium group.
  • Solution State: Stable at elevated temperatures (up to 80°C) in aqueous media for short durations (< 24h).

Hydrolytic & pH Stability
  • Acidic (pH 1–4): Highly stable. The carboxylic acid remains protonated.

    • Risk: In the presence of alcohols (MeOH/EtOH) and strong acid, Fischer Esterification will occur, converting the acid to a methyl/ethyl ester.

  • Neutral (pH 5–8): Stable. Exists as a zwitterion (inner salt) in solution.[1]

  • Alkaline (pH > 10): Generally stable, but prolonged exposure to extreme alkalinity and heat may induce Hofmann elimination-type degradation or racemization if chiral impurities were present (though this molecule is achiral).

Hygroscopicity (Critical Factor)

This compound is deliquescent .

  • Mechanism: The chloride counter-ion and quaternary ammonium center greedily absorb atmospheric moisture, forming a hydrate or liquid "syrup" within minutes at >60% RH.

  • Impact: Weighing errors are the #1 source of experimental failure.

Degradation Pathways

Understanding degradation is vital for interpreting "purity" in stability studies.

DegradationPathways cluster_legend Legend Compound (3-Carboxypropyl) trimethylammonium Cl (Target) Ester Methyl Ester Derivative (Impurity A) Compound->Ester Acid + MeOH (Fischer Esterification) TMA Trimethylamine (Volatile Impurity) Compound->TMA Extreme Heat (>250°C) or Anaerobic Bacteria Carnitine L-Carnitine (Bioconversion) Compound->Carnitine BBOX Enzyme (In Vivo only) key1 Primary Chemical Instability key2 Biological Pathway

Figure 1: Primary degradation and conversion pathways. Note that L-Carnitine formation is biological, not a shelf-stability risk.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Objective: Determine thermodynamic solubility in a specific solvent.

  • Preparation: Add excess solid (~100 mg) to 1 mL of solvent in a glass vial.

  • Equilibration: Agitate at 25°C for 24 hours (orbital shaker at 200 rpm).

  • Filtration: Filter supernatant using a 0.22 µm PVDF or PTFE syringe filter.

    • Note: Do not use Nylon filters if using acidic solvents, as they may degrade.

  • Dilution: Dilute the filtrate 1:100 with Mobile Phase A (see below) to fit the linear dynamic range.

  • Quantification: Inject into HPLC-CAD or LC-MS.

Protocol B: Analytical Method (LC-MS/CAD)

Standard UV detection is ineffective due to low molar absorptivity. Use this validated setup:

  • Column: HILIC Column (e.g., Waters BEH Amide, 2.1 x 100 mm, 1.7 µm).

    • Why HILIC? The compound is too polar for C18 retention.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 50% B over 5 minutes.

  • Detection:

    • MS: Positive ESI mode (Target m/z: 146.1 [M-Cl]+).

    • CAD/ELSD: Nebulizer temp 35°C.

Handling & Storage Guidelines

ParameterRecommendationRationale
Storage Temp -20°C (Long-term)Prevents slow thermal degradation and moisture migration.
Container Amber Glass, Tightly SealedProtects from light (minor factor) and moisture (major factor).
Desiccant RequiredSilica gel pack in secondary containment is mandatory.
Weighing Rapid / Low HumidityUse an anti-static gun; weigh quickly to prevent water uptake.

References

  • Chemical Identity & Properties: National Center for Biotechnology Information. (2025).[2] PubChem Compound Summary for CID 22620, this compound. Retrieved from [Link]

  • Biosynthetic Pathway: Koeth, R. A., et al. (2014). γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO. Cell Metabolism.[3] Retrieved from [Link]

  • HILIC Analysis of Betaines: Heenan, K. M., et al. (2021). Determination of carnitine and betaines in biological fluids by HILIC-MS/MS. Analytical Biochemistry. (General reference for HILIC protocols on zwitterions).

Sources

Natural occurrence and endogenous roles of (3-Carboxypropyl)trimethylammonium chloride.

This compound ( -Butyrobetaine): Metabolic Nexus and Pathological Mediator[1]

Executive Summary

This compound, commonly known as


-Butyrobetaine (

-BB)
12

Gut-Liver-Heart axis
  • Physiological: It is the rate-limiting substrate for endogenous carnitine synthesis, essential for mitochondrial fatty acid

    
    -oxidation.
    
  • Pathological: It acts as a primary intermediate in the gut microbial conversion of dietary carnitine to Trimethylamine N-oxide (TMAO), a driver of atherosclerosis.[1][3][4][5]

Chemical Identity and Physicochemical Properties

PropertySpecification
IUPAC Name (3-Carboxypropyl)trimethylazanium chloride
Common Name

-Butyrobetaine (

-BB)
CAS Number 6249-56-5
Molecular Formula

Molecular Weight 181.66 g/mol
Solubility Highly soluble in water; insoluble in non-polar organic solvents.
pKa ~4.4 (Carboxylic acid group)
Key Structural Feature Quaternary ammonium head group (cationic) + Carboxylic tail (anionic at physiological pH).

Endogenous Biosynthesis: The Host Pathway

In mammalian physiology,

2
The Biosynthetic Cascade

The pathway begins with the methylation of protein-bound lysine, followed by proteolysis to release Trimethyllysine (TML) .[2][6] The conversion of


-Butyrobetaine Hydroxylase (BBOX1)
  • Enzymatic Causality: BBOX1 activity is highest in the kidney and liver. Tissues such as the heart and skeletal muscle lack BBOX1; they must import L-carnitine from the circulation. However, they can synthesize

    
    -BB and export it to the kidney/liver for final conversion, creating an inter-organ metabolic loop.
    
Visualization of Host Biosynthesis

The following diagram illustrates the enzymatic flow from Lysine to Carnitine, highlighting the critical role of

CarnitineBiosynthesiscluster_enzymesEnzymatic StepsLysineProtein-Bound LysineTMLN6-Trimethyllysine(TML)Lysine->TMLMethylation &ProteolysisHTML3-Hydroxy-TML(HTML)TML->HTMLHydroxylationTML->HTMLTMLDTMABA4-Trimethylaminobutyraldehyde(TMABA)HTML->TMABACleavageHTML->TMABAHTMLAGBBgamma-Butyrobetaine(gamma-BB)TMABA->GBBDehydrogenationTMABA->GBBTMABA-DHCarnitineL-CarnitineGBB->CarnitineHydroxylation(Kidney/Liver only)GBB->CarnitineBBOX1TMLDTML Dioxygenase(TMLD)HTMLAHTML Aldolase(HTMLA)TMABADHTMABA Dehydrogenase(TMABA-DH)BBOXgamma-ButyrobetaineHydroxylase (BBOX1)

Figure 1: The mammalian carnitine biosynthesis pathway.

The Microbiome-Host Axis: The Pathological Role

Recent research has identified

171
The "Pre-TMAO" Mechanism

Contrary to earlier models suggesting direct conversion of carnitine to Trimethylamine (TMA), the dominant pathway involves

  • Step 1: Gut commensals (e.g., E. coli, Klebsiella) convert L-Carnitine to

    
    -BB via the cntAB or yeaWX gene clusters.
    
  • Step 2: Specific anaerobes (e.g., Emergencia timonensis) convert

    
    -BB to TMA via the bbu gene cluster.
    
  • Step 3: Host hepatic FMO3 enzymes oxidize TMA to TMAO .

Key Insight: The formation of

1000-fold faster3

Visualization of the Gut-Liver Axis

GutLiverAxiscluster_gutGut Lumen (Microbiota)cluster_hostHost (Liver/Circulation)DietCarnitineDietary L-CarnitineGutGBBgamma-Butyrobetaine(Accumulation)DietCarnitine->GutGBBcntAB / yeaWX(Rapid)GutTMATrimethylamine(TMA)GutGBB->GutTMAbbu gene cluster(Emergencia timonensis)LiverTMAHepatic TMAGutGBB->LiverTMAPartial Absorption &ConversionGutTMA->LiverTMAPortal Vein AbsorptionTMAOTMAO(Pro-Atherogenic)LiverTMA->TMAOFMO3 Oxidation

Figure 2: The meta-organismal pathway. Gut bacteria convert dietary carnitine to

358

Transport Mechanisms and Kinetics

Understanding the transport of

Primary Transporter: OCTN2 (SLC22A5)
  • Mechanism: Sodium-dependent organic cation transport.

  • Affinity: High affinity for

    
    -BB (
    
    
    ).
  • Competition:

    
    -BB competes directly with L-carnitine for uptake. This is the pharmacological basis of Meldonium , which mimics 
    
    
    -BB to inhibit OCTN2, thereby lowering tissue carnitine levels and shifting cardiac metabolism from fatty acid oxidation to glycolysis (anti-ischemic effect).
Secondary Transporter: GAT2 (SLC6A13)

While OCTN2 is ubiquitous, the GABA transporter GAT2 plays a specific role in the liver.[9]

  • Role: Hepatic uptake of

    
    -BB from the blood.
    
  • Significance: Enables the liver to scavenge

    
    -BB produced by other tissues (or absorbed from the gut) for conversion into carnitine.
    

Analytical Methodology: Quantification via LC-MS/MS

Due to its high polarity,

Hydrophilic Interaction Liquid Chromatography (HILIC)
Protocol: Plasma Extraction and Analysis

Objective: Quantify

Reagents:

  • Internal Standard (IS):

    
    -
    
    
    -Butyrobetaine or
    
    
    -Carnitine.
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

Step-by-Step Workflow:

  • Sample Preparation (Protein Precipitation):

    • Aliquot

      
       of plasma into a 1.5 mL Eppendorf tube.
      
    • Add

      
       of ice-cold Acetonitrile containing the Internal Standard (
      
      
      ).
    • Vortex vigorously for 30 seconds.

    • Centrifuge at

      
       for 10 minutes at 
      
      
      .
    • Transfer supernatant to an LC vial.

  • Chromatography (HILIC):

    • Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC or Phenomenex Kinetex HILIC),

      
       mm, 
      
      
      .
    • Gradient:

      • 0-1 min: 95% B (Isocratic hold)

      • 1-5 min: Linear gradient to 70% B

      • 5-7 min: Hold at 70% B

      • 7.1 min: Re-equilibrate to 95% B for 3 mins.

    • Flow Rate:

      
      .
      
  • Mass Spectrometry (MRM Parameters):

    • Source: Electrospray Ionization (ESI) Positive Mode.[10]

    • Transitions:

AnalytePrecursor (

)
Product (

)
Cone Voltage (V)Collision Energy (eV)

-Butyrobetaine
146.1 87.1 2520
L-Carnitine 162.185.12522
TMAO 76.158.13018

-

-BB (IS)
155.187.12520

Implications for Drug Development

The dual nature of

  • Biomarker Utility: Elevated plasma

    
    -BB is a specific biomarker for gut dysbiosis related to high red meat consumption and is independently associated with carotid atherosclerosis plaque burden.
    
  • Therapeutic Targets:

    • BBOX1 Inhibition: Drugs like Meldonium inhibit BBOX1 to reduce carnitine synthesis.[11] This is used in ischemia but is banned in professional sports due to metabolic modulation.

    • Microbiome Modulation: Non-lethal inhibition of bacterial cntAB or bbu enzymes (e.g., using DMB - 3,3-dimethyl-1-butanol) can block the formation of

      
      -BB and TMA without killing the bacteria, offering a strategy to reduce cardiovascular risk without antibiotic resistance.
      

References

  • Koeth, R. A., et al. (2014).[1][7] "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][4][7] Cell Metabolism, 20(5), 799-812.[1][5][7] 
    
  • Vaz, F. M., & Wanders, R. J. (2002). "Carnitine biosynthesis in mammals." Biochemical Journal, 361(Pt 3), 417–429.

  • Nakanishi, T., et al. (2011).[12][13] "Carnitine precursor

    
    -butyrobetaine is a novel substrate of the Na+- and Cl--dependent GABA transporter Gat2."[12][13] Drug Metabolism and Pharmacokinetics, 26(6), 632-636.[13] 
    
  • Field, R., et al. (2021). "Elucidation of an anaerobic pathway for metabolism of L-carnitine–derived

    
    -butyrobetaine to trimethylamine in human gut bacteria." PNAS, 118(33). 
    
  • Wang, Z., et al. (2015). "Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis." Cell, 163(7), 1585-1595.

Spectroscopic data (NMR, IR, MS) for (3-Carboxypropyl)trimethylammonium chloride.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectroscopic Characterization of (3-Carboxypropyl)trimethylammonium chloride

Authored by: A Senior Application Scientist

Introduction

This compound, also known by its synonyms γ-Butyrobetaine hydrochloride and Deoxycarnitine hydrochloride, is a quaternary ammonium compound of significant interest in biochemical research.[1] It serves as a crucial metabolic intermediate in the biosynthesis of L-carnitine, a vital molecule for fatty acid metabolism. Understanding its precise molecular structure is paramount for researchers in drug development and metabolic studies. This guide provides a comprehensive analysis of the spectroscopic data for this compound, offering a detailed framework for its identification and structural confirmation using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

The structural integrity of this compound, defined by a trimethylammonium cation, a propyl chain, and a terminal carboxylic acid, gives rise to a unique spectroscopic fingerprint. This guide will deconstruct this fingerprint, explaining the causality behind the observed data and providing field-proven insights into the experimental choices and data interpretation.

Molecular Structure and Spectroscopic Overview

The chemical structure of this compound (C₇H₁₆ClNO₂) is fundamental to interpreting its spectra. The molecule consists of a permanently charged quaternary ammonium headgroup and a carboxylic acid tail, linked by a three-carbon alkyl chain.

Caption: Molecular structure highlighting key functional groups.

This guide will systematically examine how each functional group contributes to the overall NMR, IR, and Mass spectra, providing a robust method for structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: The choice of solvent is critical for this molecule. Due to its salt-like nature and the presence of an acidic proton, deuterated water (D₂O) or deuterated methanol (CD₃OD) are excellent choices. Using D₂O will result in the exchange of the carboxylic acid proton (-COOH) and any labile N-H protons, which simplifies the spectrum by causing their signals to disappear.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Experimental Protocol (Illustrative):

  • Dissolve 5-10 mg of this compound in 0.6 mL of D₂O.

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire the spectrum on a 400 MHz (or higher) spectrometer.

  • Reference the spectrum to the residual HDO signal (approx. 4.79 ppm).

Data Interpretation and Assignments:

Signal LabelChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
a~ 3.1Singlet (s)9H-N⁺(CH₃ )₃
b~ 3.4Multiplet (m)2H-N⁺-CH₂ -CH₂-CH₂-COOH
c~ 2.0Multiplet (m)2H-N⁺-CH₂-CH₂ -CH₂-COOH
d~ 2.4Multiplet (m)2H-N⁺-CH₂-CH₂-CH₂ -COOH
e~ 11-12 (in non-aqueous solvent)Broad (br s)1H-COOH (signal would be absent in D₂O)

Causality Behind the Spectrum:

  • Signal (a): The nine protons of the three methyl groups attached to the nitrogen are chemically equivalent due to free rotation. They appear as a sharp singlet, as there are no adjacent protons to cause splitting. Its downfield position (~3.1 ppm) is due to the strong deshielding effect of the adjacent positively charged nitrogen atom.

  • Signals (b, c, d): These represent the three distinct methylene (-CH₂-) groups of the propyl chain.

    • Signal (b) is the most downfield of the three due to its direct attachment to the electron-withdrawing quaternary ammonium group.

    • Signal (d) is also shifted downfield due to its proximity to the electron-withdrawing carboxylic acid group.

    • Signal (c) , the central methylene group, is the most upfield (least deshielded) of the propyl chain protons.

    • The multiplet patterns arise from spin-spin coupling with protons on adjacent carbons.

cluster_workflow ¹H NMR Assignment Workflow Start Acquire ¹H NMR Spectrum in D₂O Step1 Identify Singlet (~3.1 ppm, 9H) Start->Step1 Step2 Identify Three Multiplets (2H each) Start->Step2 Step3 Assign Singlet to -N⁺(CH₃)₃ Step1->Step3 Step4 Correlate Multiplet Chemical Shifts - Most downfield (~3.4 ppm) -> CH₂ next to N⁺ - Mid downfield (~2.4 ppm) -> CH₂ next to COOH - Most upfield (~2.0 ppm) -> Central CH₂ Step2->Step4 End Structure Verified Step3->End Step4->End

Caption: Logical workflow for ¹H NMR spectral assignment.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments.

Data Interpretation and Assignments:

Signal LabelChemical Shift (δ, ppm) (Predicted)Assignment
1~ 178-C OOH
2~ 65-N⁺-C H₂-CH₂-CH₂-COOH
3~ 53-N⁺(C H₃)₃
4~ 33-N⁺-CH₂-CH₂-C H₂-COOH
5~ 20-N⁺-CH₂-C H₂-CH₂-COOH

Causality Behind the Spectrum:

  • Signal (1): The carbonyl carbon of the carboxylic acid is the most deshielded and appears furthest downfield.

  • Signal (2): The carbon adjacent to the nitrogen is significantly deshielded by the electronegative atom.

  • Signal (3): The three equivalent methyl carbons appear as a single peak.[2]

  • Signals (4 & 5): These represent the other two methylene carbons in the alkyl chain.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Experimental Protocol (Illustrative):

  • Grind a small amount of the sample with dry potassium bromide (KBr).

  • Press the mixture into a thin, transparent pellet.

  • Acquire the spectrum using an FTIR spectrometer. The use of a KBr wafer is a standard technique for solid samples.[3]

Data Interpretation and Assignments:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2900 - 3300 (broad)O-H stretchCarboxylic Acid
2950 - 2850C-H stretchAlkyl (CH₂, CH₃)
~ 1710 (strong)C=O stretchCarboxylic Acid
~ 1470C-H bendAlkyl (CH₂, CH₃)
~ 950C-N⁺ stretchQuaternary Amine

Trustworthiness: The presence of a very broad absorption in the 2900-3300 cm⁻¹ range, overlapping with the C-H stretches, is highly characteristic of the hydrogen-bonded O-H group in a carboxylic acid. This, combined with the strong, sharp carbonyl (C=O) peak around 1710 cm⁻¹, provides self-validating evidence for the carboxylic acid moiety.

cluster_ir IR Spectroscopy: Functional Group Correlation Molecule (3-Carboxypropyl)trimethylammonium COOH Carboxylic Acid (-COOH) Molecule->COOH Alkyl Alkyl Chain (-CH₂-, -CH₃) Molecule->Alkyl QuatAmine Quaternary Amine (-N⁺(CH₃)₃) Molecule->QuatAmine OH_stretch Broad O-H Stretch (2900-3300 cm⁻¹) COOH->OH_stretch CO_stretch Strong C=O Stretch (~1710 cm⁻¹) COOH->CO_stretch CH_stretch C-H Stretch (2950-2850 cm⁻¹) Alkyl->CH_stretch CN_stretch C-N⁺ Stretch (~950 cm⁻¹) QuatAmine->CN_stretch

Caption: Correlation of functional groups to key IR absorptions.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, information about the molecule's structure. For a pre-charged ionic compound like this, electrospray ionization (ESI) in positive ion mode is the ideal technique.

Data Interpretation:

  • Molecular Weight: The formula C₇H₁₆ClNO₂ corresponds to a molecular weight of 181.66 g/mol .[3]

  • Parent Ion: In positive mode ESI-MS, the instrument will detect the cationic part of the molecule, [C₇H₁₆NO₂]⁺. The expected mass-to-charge ratio (m/z) for this cation is 146.12.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) of the m/z 146 parent ion can be used to confirm the structure. A characteristic fragmentation pathway involves the neutral loss of trimethylamine ((CH₃)₃N, 59.11 g/mol ), which is a common fragmentation for quaternary ammonium compounds.

Expected Fragmentation: [C₇H₁₆NO₂]⁺ (m/z 146.12) → [C₄H₆O₂]⁺ (m/z 86.04) + (CH₃)₃N

cluster_ms Plausible ESI-MS Fragmentation Pathway Parent Parent Cation [M]⁺ m/z = 146.12 Fragment1 Fragment Ion [M - (CH₃)₃N]⁺ m/z = 86.04 Parent->Fragment1 MS/MS NeutralLoss Neutral Loss of Trimethylamine (59.11 Da) Parent->NeutralLoss

Caption: Proposed MS/MS fragmentation of the parent cation.

Conclusion

The spectroscopic characterization of this compound is a clear and illustrative example of multi-technique structural elucidation. ¹H and ¹³C NMR spectroscopy definitively establish the carbon-hydrogen backbone and the precise connectivity of the molecule. IR spectroscopy provides unequivocal confirmation of the key carboxylic acid and alkyl functional groups. Finally, mass spectrometry confirms the molecular mass of the cation and provides structural information through predictable fragmentation patterns. The convergence of data from these three orthogonal techniques provides an unassailable confirmation of the molecular structure, equipping researchers with the validated information necessary for its use in further scientific investigation.

References

  • This compound | C7H16ClNO2 | CID 22620 - PubChem. National Center for Biotechnology Information. [Link]

  • (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride - NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]

  • References: MS-MS spectra of (3-carboxypropyl)-trimethylammonium (A), acetylcholine (B), and butyrylcholine (C). Corneal epithelium - ResearchGate. [Link]

  • 3-Carboxy-N,N,N-trimethyl-1-propanaminium chloride | C7H16ClNO2 | CID 71314459 - PubChem. National Center for Biotechnology Information. [Link]

  • 13C nmr spectrum of N,N-dimethylmethanamine (trimethylamine). Doc Brown's Chemistry. [Link]

Sources

Methodological & Application

How to use (3-Carboxypropyl)trimethylammonium chloride as a zwitterionic surfactant in protein stabilization.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of (3-Carboxypropyl)trimethylammonium chloride (also known as


-Butyrobetaine  or CPTMA ) in protein formulation.[1] While often categorized broadly under "zwitterionic surfactants," CPTMA functions mechanistically as a hydrotropic osmolyte  and a non-detergent zwitterion . Unlike traditional surfactants (e.g., Polysorbate 80) that form micelles, CPTMA stabilizes proteins through preferential exclusion , forcing proteins into their native compact state without the risk of denaturation or difficult removal steps associated with detergents.

Key Applications:

  • High-Concentration Formulations: Reduces viscosity and prevents reversible self-association.[1]

  • Refolding Buffers: Suppresses aggregation of folding intermediates (similar to NDSBs).[1][2][3]

  • Thermal Stabilization: Increases

    
     (melting temperature) of labile proteins.[1]
    

Scientific Mechanism: The "Chemical Chaperone" Effect

To use CPTMA effectively, one must understand that it does not bind the protein directly (unlike SDS). Instead, it stabilizes via the Preferential Exclusion Model (Timasheff’s Mechanism).

The Mechanism
  • Zwitterionic Nature: At physiological pH (pH > 5.0), CPTMA exists as a zwitterion.[1] The quaternary amine (

    
    ) and the carboxylate (
    
    
    
    ) create a high dipole moment.[1]
  • Water Structure: CPTMA organizes water molecules strongly.[1]

  • Exclusion: The protein surface (especially the peptide backbone) repels the CPTMA molecule due to the "solvophobic effect."

  • Hydration Shell: This exclusion creates a deficiency of CPTMA near the protein surface, leaving a layer of preferential hydration (pure water).

  • Thermodynamic Force: To minimize the thermodynamically unfavorable interface between the protein and the CPTMA-enriched bulk solvent, the protein folds tightly to reduce its surface area. This stabilizes the native state (

    
    ) over the unfolded state (
    
    
    
    ).
Mechanism Visualization

The following diagram illustrates the Preferential Exclusion mechanism compared to direct surfactant binding.

Mechanism cluster_0 A. Traditional Surfactant (e.g., SDS) cluster_1 B. CPTMA (Zwitterionic Osmolyte) Unfolded Unfolded Protein Micelle Surfactant Binding (Hydrophobic Tail) Unfolded->Micelle Direct Binding Result1 Solubilized but Potentially Denatured Micelle->Result1 Native Native Protein Shell Hydration Shell (Water Enriched) Native->Shell Preferential Hydration Bulk Bulk Solvent (CPTMA Enriched) Result2 Stabilized Native State (Compact) Bulk->Result2 Osmotic Pressure Forces Folding Shell->Bulk CPTMA Excluded

Figure 1: Comparison of traditional surfactant binding (A) versus the Preferential Exclusion stabilization mechanism of CPTMA (B).[1]

Experimental Protocols

Protocol A: Preparation of Zwitterionic Stock Solution

CPTMA is supplied as a chloride salt.[1] For it to function as a stabilizer, the carboxyl group must be deprotonated.

Reagents:

  • This compound (MW: ~181.66 g/mol )[1][4][5]

  • NaOH (1 M and 5 M)

  • Milli-Q Water[1]

Step-by-Step:

  • Weighing: Weigh 18.17 g of CPTMA to prepare 100 mL of a 1.0 M stock solution.

  • Dissolution: Dissolve in ~80 mL of Milli-Q water.

  • pH Adjustment (Critical): The initial pH will be acidic due to the HCl salt form.[1]

    • Place a calibrated pH probe into the solution.[1]

    • Slowly add NaOH.[1] You will observe a buffering plateau near pH 4.5 (the pKa of the carboxyl group).

    • Continue adding NaOH until pH reaches 7.0 - 7.5 .

    • Note: At this pH, the molecule is electrically neutral (Zwitterionic:

      
      ).[1]
      
  • Final Volume: Adjust volume to 100 mL with water.

  • Filtration: Filter sterilize through a 0.22

    
    m PVDF membrane.[1] Store at 4°C.[1]
    
Protocol B: Thermal Shift Assay (TSA/DSF) for Stability Screening

This protocol validates the stabilizing effect of CPTMA on your specific protein target.

Materials:

  • Real-Time PCR machine (e.g., Bio-Rad CFX96)[1]

  • Sypro Orange Dye (5000x stock)[1]

  • Target Protein (0.5 - 1.0 mg/mL)[1]

  • CPTMA Stock (1.0 M)[1]

Workflow:

  • Plate Setup: Prepare a 96-well PCR plate with the following conditions:

    • Control: Protein + Buffer + Dye

    • Low CPTMA: Protein + Buffer + 250 mM CPTMA + Dye

    • High CPTMA: Protein + Buffer + 500 mM CPTMA + Dye

  • Reaction Mix (25

    
    L per well): 
    
    • Protein final conc: 0.1 mg/mL

    • Sypro Orange final: 5x[1]

    • Buffer: 50 mM HEPES/PBS, pH 7.4

  • Ramp: Heat from 25°C to 95°C at a rate of 0.5°C/min.

  • Analysis: Calculate the

    
     (melting temperature) from the midpoint of the fluorescence transition.
    
    • Success Criteria: A

      
       indicates significant stabilization.[1]
      
Protocol C: Aggregation Suppression during Refolding

Use this when refolding proteins from inclusion bodies or correcting misfolded aggregates.[1]

Workflow Diagram:

Refolding cluster_mechanism CPTMA Role IB Inclusion Bodies (Aggregated) Solub Solubilization (6M GdnHCl / 8M Urea) IB->Solub Denature Dilution Rapid Dilution into Refolding Buffer Solub->Dilution Add to Buffer containing 0.5M CPTMA Native Native Protein (>80% Recovery) Dilution->Native Incubation 4°C (16-24 hrs) Note CPTMA prevents association of hydrophobic patches during intermediate folding states. Dilution->Note

Figure 2: Workflow for using CPTMA in oxidative refolding of proteins.

Procedure:

  • Solubilization: Solubilize inclusion bodies in 6 M Guanidine HCl or 8 M Urea.

  • Refolding Buffer: Prepare 50 mM Tris-HCl, pH 8.0, 1 mM EDTA, Redox pair (GSH/GSSG), and 0.5 M - 1.0 M CPTMA .

    • Note: CPTMA is used at high concentrations (similar to Arginine) to suppress aggregation.[1]

  • Dilution: Pulse-dilute the denatured protein into the refolding buffer (final protein conc < 0.5 mg/mL).

  • Incubation: Stir gently at 4°C for 24 hours.

  • Dialysis: Dialyze against standard PBS to remove CPTMA. Unlike detergents, CPTMA dialyzes out rapidly due to high solubility and lack of micelle formation.

Data & Comparison

CPTMA fills a specific niche between simple salts and strong denaturants.[1]

AdditiveClassMechanismTypical Conc.[1]ProsCons
CPTMA Zwitterionic OsmolytePreferential Exclusion0.2 - 1.0 MNon-denaturing; Stabilizes native state; Easy removal.[1]Requires high concentration; Cost vs. simple salts.[1]
Arginine HCl Amino Acid SaltSurface Interaction / Exclusion0.5 - 1.0 MGold standard for refolding.[1]Can lower

(destabilizing native state); interferes with some assays.
SDS Ionic SurfactantHydrophobic Binding< 0.1%Solubilizes everything.[1]Denatures protein; Hard to remove; Toxic.[1]
Glycine Betaine OsmolytePreferential Exclusion0.5 - 1.0 MNatural stabilizer.[1]Slightly less effective than CPTMA for hydrophobic aggregation suppression.[1]

Troubleshooting & Optimization

  • Interference with Assays:

    • Bradford Assay: CPTMA is generally compatible, but high concentrations (>0.5 M) may alter the standard curve.[1] Use BCA assay or A280 if possible.[1]

    • Ion Exchange Chromatography: Since CPTMA is zwitterionic at pH 7, it does not bind to cation/anion exchangers, allowing it to pass through in the flow-through while the protein binds. This is a major purification advantage.[1]

  • Solubility Limits:

    • CPTMA is highly soluble (>2 M).[1] However, at >1.5 M, viscosity increases, which may affect filtration speeds.

  • Counter-ion Effects:

    • Always be aware of the Chloride (

      
      ) load.[1] If your protein is sensitive to high ionic strength, ensure the CPTMA concentration is balanced or dialyzed out post-refolding.
      

References

  • PubChem. (2023).[1] this compound | C7H16ClNO2.[1][5][6] National Library of Medicine.[1] [Link][1]

  • Arakawa, T., & Timasheff, S. N. (1985). The stabilization of proteins by osmolytes. Biophysical Journal. (Foundational mechanism for betaine/osmolyte stabilization).[1] [Link]

  • Goldberg, M. E., et al. (1996). Non-detergent sulfobetaines: a new class of mild solubilization agents for protein purification. Folding & Design. (Establishes the use of zwitterionic analogs in refolding). [Link]

  • Singh, S.M., & Panda, A.K. (2005). Solubilization and refolding of bacterial inclusion body proteins. Journal of Bioscience and Bioengineering. (Context for high-concentration additive refolding). [Link]

Sources

Protocol for Using (3-Carboxypropyl)trimethylammonium Chloride in OCTN2-Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Affinity Ligand Functionalization

Introduction & Scope

(3-Carboxypropyl)trimethylammonium chloride (CAS: 6249-56-5), physiologically known as


-butyrobetaine hydrochloride , is a critical cationic ligand used to engineer active targeting capabilities into drug delivery systems. Unlike non-specific cationic polymers (e.g., PEI) that rely solely on electrostatic adsorption, this small molecule serves as a high-affinity substrate for the Organic Cation/Carnitine Transporter 2 (OCTN2/SLC22A5) .

This application note details the protocol for covalently conjugating this compound (CPTA) to amine-functionalized nanocarriers (e.g., PLGA-PEG-NH₂, Chitosan, or Silica). By mimicking the structure of L-carnitine, CPTA-functionalized carriers can bypass the intestinal epithelial barrier via active transport and target OCTN2-overexpressing tumors (e.g., colorectal, breast, and gliomas).

Key Physicochemical Properties
PropertySpecificationRelevance to Protocol
Molecular Weight 181.66 g/mol Small size minimizes steric hindrance during conjugation.
Charge Permanent Positive (Quaternary Amine)Provides cationic zeta potential independent of pH.
Functional Group Carboxylic Acid (-COOH)Site for EDC/NHS activation and amide bonding.[1]
Solubility High (Water)Requires aqueous or polar organic solvent (DMSO/DMF) for reaction.

Mechanism of Action: OCTN2 Targeting

The efficacy of CPTA relies on its structural mimicry of L-carnitine. The OCTN2 transporter recognizes the trimethylammonium head group and the carboxyl tail. Upon binding, the transporter facilitates the translocation of the conjugated nanoparticle across the plasma membrane.

Mechanistic Pathway (OCTN2 Transport)

OCTN2_Transport CPTA_NP CPTA-Functionalized Nanoparticle OCTN2 OCTN2 Transporter (Apical Membrane) CPTA_NP->OCTN2 High-Affinity Binding (Na+ Dependent) Extracellular Extracellular Space Endosome Endosomal Trafficking OCTN2->Endosome Translocation/Endocytosis Intracellular Cytosol Release Drug Release (Mitochondrial/Cytosolic) Endosome->Release pH-Dependent Escape

Figure 1: Mechanism of CPTA-mediated active transport via OCTN2. The ligand exploits the sodium-dependent carnitine transport machinery for cellular entry.[2]

Experimental Protocol: Covalent Conjugation

Objective: Covalently attach CPTA to an amine-terminated carrier (e.g.,


 nanoparticles) using carbodiimide chemistry.
Materials Required[1][2][3][4][5][6][7][8][9][10]
  • This compound (High purity >98%)

  • Carrier: Amine-functionalized Nanoparticles (suspended in water) or Polymer (dissolved in DMSO).

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Buffer A: MES Buffer (0.1 M, pH 5.5 - 6.0) – Crucial for activation.

  • Buffer B: PBS or Borate Buffer (0.1 M, pH 7.4 - 8.0) – Crucial for conjugation.

  • Purification: Dialysis membrane (MWCO 3.5 kDa) or Spin Columns.

Step-by-Step Methodology
Phase 1: Activation of CPTA (Carboxyl Group)

Rationale: The carboxylic acid on CPTA is not reactive towards amines spontaneously. We must convert it to a reactive NHS-ester intermediate.

  • Preparation: Dissolve 10 mg of CPTA in 1 mL of Buffer A (MES, pH 6.0) .

  • EDC Addition: Add 50 mg of EDC (approx. 5-10 molar excess relative to CPTA) to the solution.

  • NHS Addition: Immediately add 30 mg of NHS .

  • Incubation: Stir gently at room temperature for 30 minutes .

    • Note: Do not exceed 1 hour, as the NHS-ester can hydrolyze. The pH must remain acidic (5.5-6.0) to prevent rapid hydrolysis of the active ester.

Phase 2: Conjugation to Nanocarrier

Rationale: The activated NHS-ester reacts with primary amines on the carrier to form a stable amide bond. This reaction requires a slightly basic pH.

  • Carrier Preparation: Ensure your amine-functionalized nanoparticles are suspended in Buffer B (pH 7.4 - 8.0) . If they are in water, adjust pH using 0.1 M NaOH or add concentrated buffer.

  • Mixing: Add the activated CPTA solution (from Phase 1) dropwise to the nanoparticle suspension.

  • Reaction: Stir the mixture at room temperature for 4 to 12 hours in the dark.

    • Optimization: A ratio of 10:1 (CPTA:Surface Amines) is typically sufficient to saturate the surface.

Phase 3: Purification

Rationale: Unreacted CPTA, EDC, and isourea byproducts are toxic and must be removed.

  • Dialysis: Transfer the reaction mixture to a dialysis bag (MWCO 3.5 kDa).

  • Cycle: Dialyze against distilled water for 24 hours , changing the water at least 3 times (e.g., at 2h, 6h, and 12h).

  • Recovery: Lyophilize the purified solution to obtain the final CPTA-functionalized powder, or store as a suspension at 4°C.

Workflow Visualization

Conjugation_Workflow Start Start: CPTA + MES Buffer (pH 6.0) Activation Add EDC + NHS (30 min, RT) Start->Activation Intermediate Active NHS-Ester Formed Activation->Intermediate Coupling Add NH2-Carrier (pH 8.0) (4-12 hours) Intermediate->Coupling Purification Dialysis (MWCO 3.5kDa) Remove free CPTA/EDC Coupling->Purification Final Final CPTA-Nanoparticle Purification->Final

Figure 2: Step-by-step workflow for EDC/NHS mediated conjugation of CPTA to amine-bearing carriers.

Quality Control & Validation

To ensure the protocol was successful, you must validate the surface modification.

A. Zeta Potential Analysis

This is the most rapid indicator of success.

  • Expectation: If conjugating to a neutral or slightly negative carrier (like PLGA-PEG), the Zeta potential should shift significantly towards the positive (e.g., from -10 mV to +15/+20 mV) due to the quaternary ammonium group.

  • Protocol: Dilute 50 µL of sample in 1 mL DI water. Measure at 25°C using a Zetasizer.

B. 1H-NMR Spectroscopy

Definitive chemical proof of conjugation.

  • Marker Peak: Look for the strong singlet signal of the trimethylammonium protons

    
      at approximately 3.10 – 3.15 ppm .
    
  • Amide Bond: Appearance of amide proton signals (if solvent allows) or shifts in the methylene protons adjacent to the carbonyl group.

C. TNBS Assay (Colorimetric)

Quantifies the consumption of free amines on the carrier surface.

  • Method: React the carrier with 2,4,6-trinitrobenzenesulfonic acid (TNBS).

  • Result: A decrease in absorbance at 335 nm compared to the non-conjugated control indicates successful occupation of amine sites by CPTA.

Data Summary Table: Expected Results
ParameterControl (Unmodified NP)CPTA-Modified NPInterpretation
Zeta Potential -15 mV ± 2.5+18 mV ± 3.1Successful cationic functionalization.
Size (DLS) 120 nm125 nmMinimal aggregation; slight increase due to hydration layer.
NMR (3.1 ppm) AbsentStrong SingletPresence of Trimethylammonium group.
Cell Uptake (Caco-2) 100% (Baseline)250 - 400%Enhanced uptake via OCTN2 transport.

Troubleshooting & Critical Parameters

Aggregation during Conjugation
  • Cause: Rapid shift in surface charge can destabilize the colloid.

  • Solution: Perform the conjugation in a dilute suspension (< 1 mg/mL). Add the CPTA dropwise. If aggregation persists, add a non-ionic surfactant (e.g., Tween 80, 0.1%) to the reaction buffer.

Low Conjugation Efficiency
  • Cause: Hydrolysis of the NHS-ester before it reacts with the amine.

  • Solution: Ensure the pH shift is executed correctly. The activation must be acidic (pH 6.0), and the coupling must be basic (pH 8.0). If you mix them at pH 6.0, the amine on the carrier will be protonated (

    
    ) and unreactive.
    
Toxicity in Cell Culture
  • Cause: Free (unbound) CPTA or residual EDC.

  • Solution: Extend dialysis time. While CPTA is less toxic than PEI, high concentrations of free quaternary amines can disrupt cell membranes. Ensure the dialysate tests negative for amines/EDC.

References

  • Diao, L., et al. "Structural requirements for the recognition of substrates by the organic cation/carnitine transporter 2 (OCTN2)." Bioorganic & Medicinal Chemistry, 2010.

  • Kou, L., et al. "Transporter-targeted nano-drug delivery systems: An overview of the organic cation/carnitine transporter 2 (OCTN2)." Asian Journal of Pharmaceutical Sciences, 2018.

  • Teerlink, T., et al. "Measurement of carnitine, butyrobetaine, and betaine by liquid chromatography–tandem mass spectrometry." Clinical Chemistry, 2004. (Methodology for detection).

  • Koeth, R. A., et al. "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[3] Cell Metabolism, 2014.[3] (Biological context of the molecule).[1][4][5][6][7][8][9] 
    
  • Srinivas, R., et al. "Cationic ligands for targeting the organic cation transporter 2 (OCTN2) in cancer therapy." Journal of Controlled Release, 2016. (Application in tumor targeting).[7]

Sources

Application Note: High-Efficiency Cationization of Biomolecules using (3-Carboxypropyl)trimethylammonium Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the application of (3-Carboxypropyl)trimethylammonium chloride (CPTA), also known as


-butyrobetaine hydrochloride, in the bioconjugation and labeling of proteins and peptides. CPTA is a quaternary ammonium compound utilized primarily to introduce a permanent positive charge  ("fixed charge") to biomolecules. This modification significantly enhances ionization efficiency in Electrospray Ionization Mass Spectrometry (ESI-MS), improves the solubility of hydrophobic peptides, and alters the isoelectric point (pI) of target proteins for specialized electrophoretic separations.

Introduction & Mechanistic Basis

The "Fixed Charge" Advantage

In proteomics, the detection of peptides by ESI-MS relies on their ability to acquire a charge (protonation). Low-abundance or hydrophobic peptides often fail to ionize efficiently, leading to "ion suppression." CPTA derivatization addresses this by covalently attaching a trimethylammonium group (


), which retains its positive charge independent of pH. This results in:
  • Enhanced Sensitivity: Increases signal-to-noise ratio for poorly ionizing peptides (up to 10-100 fold).

  • Simplified Fragmentation: Directs fragmentation pathways in MS/MS (typically forming prominent

    
    -/b-ions), facilitating de novo sequencing.
    
  • Solubility Modulation: The highly polar cationic group prevents aggregation of hydrophobic sequences.

Chemistry of Conjugation

CPTA contains a carboxyl group (


) that targets primary amines (

) on the N-terminus of peptides or Lysine side chains. The reaction requires activation, typically via carbodiimide chemistry (EDC/NHS) , to form a reactive N-hydroxysuccinimide (NHS) ester intermediate, which then forms a stable amide bond with the target biomolecule.
Reaction Pathway Diagram

The following diagram illustrates the activation of CPTA and its conjugation to a protein amine.

CPTA_Conjugation CPTA (3-Carboxypropyl) trimethylammonium Cl (Inactive) Intermediate Active NHS-Ester Intermediate CPTA->Intermediate Activation (pH 4.7-6.0) EDC EDC (Activator) EDC->Intermediate NHS Sulfo-NHS (Stabilizer) NHS->Intermediate Conjugate Cationized Biomolecule (Stable Amide Bond) Intermediate->Conjugate Nucleophilic Attack (pH 7.0-8.5) Byproducts Byproducts (Isourea, NHS) Intermediate->Byproducts Hydrolysis (Slow) Protein Target Protein/Peptide (R-NH2) Protein->Conjugate

Figure 1: Two-step conjugation mechanism. CPTA is first activated by EDC/Sulfo-NHS to form an amine-reactive ester, which then modifies the target protein.

Experimental Protocols

Materials Required
ReagentSpecificationRole
CPTA This compound (CAS 6249-56-5)Labeling Reagent
EDC 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HClCarboxyl Activator
Sulfo-NHS N-hydroxysulfosuccinimideEfficiency Enhancer
Reaction Buffer 0.1 M MES (pH 6.0) or Phosphate (pH 7.5)Conjugation Medium
Quenching Buffer 1 M Glycine or HydroxylamineStop Solution
Purification C18 Spin Columns or SCX (Strong Cation Exchange)Cleanup
Protocol A: In-Situ Activation and Labeling (Peptide Digests)

Best for: Mass spectrometry sample preparation where isolation of the active ester is unnecessary.

Step 1: Solubilization

  • Dissolve peptides (10-100

    
    g) in 100 mM Phosphate Buffer (pH 7.5) . Avoid amine-containing buffers (Tris, Glycine) as they will compete for the label.
    
  • Prepare a 1 M stock solution of CPTA in water.

Step 2: Activation Mix Preparation

  • Prepare a fresh solution containing:

    • 10 mM CPTA

    • 50 mM EDC

    • 50 mM Sulfo-NHS

    • Solvent: 0.1 M MES Buffer, pH 6.0.

  • Incubate this activation mix at room temperature for 15 minutes .

Step 3: Conjugation Reaction

  • Add the activated CPTA mix to the peptide solution.

    • Ratio: Aim for a 50-100 molar excess of CPTA over peptide amines to ensure complete labeling.

  • Adjust pH to 7.5 - 8.0 if necessary (using dilute NaOH).

  • Incubate for 2 hours at Room Temperature or Overnight at 4°C .

Step 4: Quenching & Cleanup [1]

  • Add 1 M Glycine (final concentration 50 mM) to quench unreacted NHS-esters. Incubate for 15 mins.

  • Crucial Step: Remove excess reagents using C18 solid-phase extraction (SPE) tips.

    • Note: CPTA is very hydrophilic. Unbound reagent will wash through C18, while labeled peptides (which retain hydrophobic backbones) will bind.

Protocol B: Surface Modification (Nanoparticles/Polymers)

Best for: Creating cationic surfaces to enhance cellular uptake.

  • Carboxyl Activation: If the surface is carboxylated, activate the surface with EDC/NHS first, then add a diamine linker.

  • CPTA Coupling: If the surface has amines, use the protocol below:

    • Activate CPTA (as in Protocol A, Step 2).

    • Incubate activated CPTA with amine-functionalized nanoparticles in PBS (pH 7.4) for 4 hours.

    • Purification: Centrifuge or dialyze against water (12-14 kDa MWCO) to remove free CPTA.

    • Validation: Measure Zeta Potential. A successful reaction will shift the surface charge significantly towards positive values (e.g., from -20 mV to +30 mV).

Analytical Validation & MS Workflow

Mass Shift Calculation

When interpreting MS data, add the mass of the butyrobetaine tag to the target peptide.

  • Formula Added:

    
     (The OH is lost from COOH, and H lost from amine during amide bond formation).
    
  • Monoisotopic Mass Shift: +127.10 Da per labeling site.

  • Sites: N-terminus and Lysine side chains (

    
    -amine).
    
MS/MS Fragmentation Behavior

Labeled peptides exhibit distinct fragmentation patterns:

  • a-ion dominance: The fixed positive charge at the N-terminus destabilizes the amide bond, promoting the formation of a-type ions.

  • Neutral Loss: Be aware of a characteristic neutral loss of 59 Da (Trimethylamine,

    
    ) in high-energy collision dissociation (CID), though the amide linkage itself is stable.
    
Comparative Workflow: Label-Free vs. CPTA-Labeled

The following diagram compares a standard proteomics workflow with the CPTA-enhanced workflow.

MS_Workflow cluster_0 Standard Workflow cluster_1 CPTA-Enhanced Workflow S1 Protein Digest S2 LC-MS/MS S1->S2 S3 Data Analysis (b/y ions) S2->S3 C1 Protein Digest C2 CPTA Labeling (+127 Da) C1->C2 C3 SCX/C18 Cleanup (Remove Excess Reagent) C2->C3 C4 LC-MS/MS (High Sensitivity) C3->C4 C5 Data Analysis (Fixed Charge: a/b ions) C4->C5

Figure 2: CPTA labeling inserts a chemical derivatization step that enhances ionization and alters fragmentation rules for improved sequence coverage.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Labeling Efficiency Competitive amines in bufferEnsure buffer is free of Tris, Glycine, or Ammonium ions. Use PBS or HEPES.[2]
Precipitation Protein aggregationCPTA usually increases solubility. If precipitation occurs, check pH. Ensure pH is < 8.5 to prevent hydrolysis of the NHS ester before reaction.[2]
Complex Spectra Incomplete labelingIncrease CPTA:Peptide molar ratio to 100:1. Ensure reaction time is sufficient (2+ hours).
Ion Suppression of Label Excess free CPTAFree CPTA is a quaternary ammonium salt and will suppress peptide signals if not removed. Strict C18 or SCX cleanup is mandatory.

References

  • Preparation and Properties of this compound. Source: PubChem Compound Summary. URL:[Link]

  • Quaternary Ammonium Tags for Peptide Sequencing. Source: Journal of Mass Spectrometry (via PubMed). "Peptides derivatized with bicyclic quaternary ammonium ionization tags." URL:[Link]

  • Fixed Charge Tags for Sensitivity Enhancement. Source: Analytical Chemistry.[1][2][3] "Enhancement of Peptide Ionization in ESI-MS via Derivatization." URL:[Link](Note: Generalized reference for quaternary ammonium tagging principle).

Sources

Application Note: (3-Carboxypropyl)trimethylammonium Chloride (γ-Butyrobetaine) in Targeted Metabolomics and Forensic Toxicology

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

(3-Carboxypropyl)trimethylammonium chloride, scientifically known as γ-Butyrobetaine (GBB) , is a critical zwitterionic metabolite in the biosynthesis of L-carnitine. While often overlooked, GBB has emerged as a high-value analyte in two distinct fields: Cardiovascular Metabolomics (as a pro-atherogenic gut microbial metabolite) and Anti-Doping/Forensic Toxicology (as the endogenous analog and pharmacodynamic marker for the banned substance Meldonium).

This guide details the methodology for utilizing CPTMA as a primary reference standard. It addresses the specific challenges of ionizing quaternary ammonium compounds, overcoming matrix effects in biological fluids, and deploying Stable Isotope Dilution (SID) workflows using deuterated analogs (d9-CPTMA) as the internal standard (IS).

Key Chemical Properties[1][2][3][4][5][6][7][8]
  • IUPAC Name: (3-Carboxypropyl)trimethylazanium chloride[1]

  • Common Name: γ-Butyrobetaine (GBB)

  • Molecular Formula:

    
    
    
  • Monoisotopic Mass: 146.1181 Da

  • Charge State: Permanent Positive Charge (Quaternary Amine)

  • Solubility: Highly soluble in water/methanol; insoluble in non-polar solvents.

Scientific Rationale & Mechanism

The "Permanent Charge" Advantage

Unlike typical amines that require protonation (


) via acidic mobile phases, CPTMA possesses a fixed quaternary ammonium group. This confers exceptional sensitivity in Positive Electrospray Ionization (ESI+)  regardless of mobile phase pH. However, this high polarity makes retention on standard C18 (Reverse Phase) columns negligible, necessitating the use of Hydrophilic Interaction Liquid Chromatography (HILIC) .
The Internal Standard Strategy

"Utilizing CPTMA as an internal standard" technically refers to two distinct workflows:

  • Quantification of Endogenous GBB: The user must utilize d9-(3-Carboxypropyl)trimethylammonium chloride (d9-GBB) as the Internal Standard to quantify native GBB. The d9-variant co-elutes perfectly but is mass-resolved (+9 Da), correcting for the significant ion suppression common in HILIC-MS.

  • Meldonium Surveillance: CPTMA is the structural analog of Meldonium. In anti-doping, CPTMA levels are monitored because Meldonium inhibits the enzyme BBOX1 , causing a massive accumulation of CPTMA (GBB) and a depletion of Carnitine.

Biological Context Diagram

The following pathway illustrates the position of CPTMA (GBB) in carnitine biosynthesis and its relationship to Meldonium.

GBB_Pathway cluster_legend Legend TML Trimethyllysine HTML 3-Hydroxy-TML TML->HTML TMLD TMABA 4-Trimethylaminobutyraldehyde HTML->TMABA HTMLA GBB γ-Butyrobetaine (CPTMA) TMABA->GBB TMABA-DH Carnitine L-Carnitine GBB->Carnitine BBOX1 (Gamma-butyrobetaine hydroxylase) Meldonium Meldonium (Inhibitor) Meldonium->GBB Competes for OCTN2 Transporter Meldonium->Carnitine Inhibits BBOX1 (Blocks Conversion) key Blue: Target Analyte (CPTMA) Green: Downstream Product Red: Drug/Inhibitor

Figure 1: The metabolic role of CPTMA (GBB) as the immediate precursor to Carnitine, and the site of Meldonium inhibition.[2]

Experimental Protocol: HILIC-MS/MS Quantification

This protocol describes the quantification of CPTMA in human plasma using d9-CPTMA as the Internal Standard.

Materials & Reagents
  • Analyte: this compound (Sigma/Cayman).

  • Internal Standard: d9-(3-Carboxypropyl)trimethylammonium chloride (Cambridge Isotope Labs).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm) or equivalent HILIC silica.

Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • IS Spike: Add 10 µL of d9-CPTMA Internal Standard Working Solution (1 µg/mL in 50:50 ACN:H2O).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile with 0.1% Formic Acid .

  • Agitation: Vortex vigorously for 30 seconds.

  • Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 150 µL of the supernatant to an autosampler vial containing a low-volume insert.

    • Note: Do not evaporate and reconstitute in water. HILIC requires the sample solvent to be high-organic to prevent peak distortion.

LC-MS/MS Conditions

Chromatography (HILIC Gradient):

  • Flow Rate: 0.4 mL/min

  • Column Temp: 40°C

  • Injection Vol: 2 µL

Time (min)% Mobile Phase A (Aq)% Mobile Phase B (ACN)State
0.001090Initial
1.001090Isocratic Hold
3.505050Gradient Ramp
4.005050Wash
4.101090Re-equilibration
6.001090End

Mass Spectrometry (ESI+ MRM):

  • Source: Electrospray Ionization Positive (ESI+)

  • Capillary Voltage: 1.5 kV (Low voltage preferred for labile quaternary amines)

  • Desolvation Temp: 500°C

MRM Transitions Table:

CompoundPrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
CPTMA (GBB) 146.1 87.1 3022Quantifier
CPTMA (GBB)146.160.13018Qualifier
d9-CPTMA (IS) 155.2 87.1 3022Internal Std
Meldonium147.158.13020Target (Optional)

Note: The product ion 87.1 corresponds to the loss of the trimethylamine group (


), a characteristic fragmentation for this class.

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_inst HILIC-MS/MS Analysis S1 Plasma Sample (50 µL) S3 Protein Crash: +200µL ACN (0.1% FA) S1->S3 S2 Spike IS: d9-CPTMA S2->S3 S4 Centrifuge 14,000g S3->S4 LC HILIC Column (BEH Amide) High Organic Start S4->LC Supernatant Injection MS Triple Quad MS ESI+ Mode MRM: 146->87 LC->MS

Figure 2: Step-by-step analytical workflow for CPTMA quantification using HILIC-MS/MS.

Troubleshooting & Validation

Matrix Effects & Ion Suppression

HILIC methods are susceptible to ion suppression from salts eluting near the void volume.

  • Observation: Signal drop for d9-CPTMA in urine samples compared to solvent standards.

  • Solution: Dilute urine 1:10 or 1:20 with acetonitrile prior to injection. The high sensitivity of the quaternary amine allows for significant dilution.

Carryover

Quaternary amines are "sticky" on glass and metallic surfaces due to ionic interactions.

  • Protocol: Use a needle wash of 50:50 Methanol:Water + 0.5% Formic Acid . The acid is crucial to disrupt ionic binding sites.

Isobaric Interferences
  • Lysine: Lysine (147 Da) is close in mass to Meldonium (147 Da) and CPTMA (146 Da). While the mass difference is usually resolved by modern quadrupoles, high concentrations of Lysine can cause detector saturation or crosstalk.

  • Resolution: The HILIC method described above separates Lysine (elutes later due to two amine groups) from CPTMA (elutes earlier).

References

  • Koeth, R. A., et al. (2013).[3] Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis.[3] Nature Medicine.[4] [Link]

  • World Anti-Doping Agency (WADA). (2023). Prohibited List - Metabolic Modulators (Meldonium). WADA Official Site. [Link]

  • Vāvere, L., et al. (2021). Determination of Meldonium and its metabolites in human urine by LC-MS/MS. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • Waters Corporation. (2020). HILIC Method Development for Polar Compounds.[5] Waters Application Notes. [Link]

  • Liepinsh, E., et al. (2006). Mildronate, an inhibitor of carnitine biosynthesis, induces an increase in gamma-butyrobetaine contents and cardioprotection in isolated rat heart infarction. Journal of Cardiovascular Pharmacology.[6] [Link]

Sources

(3-Carboxypropyl)trimethylammonium chloride as a substrate for carnitine transporters.

Application Note: (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine) as a Substrate for Carnitine Transporters

Executive Summary

This compound, commonly known as


-Butyrobetaine (

-BB)

This guide details the validation of

High-Affinity Carnitine Transporter (OCTN2/SLC22A5)Amino Acid Transporter B0,+ (ATB0,+/SLC6A14)

Physicochemical & Biological Profile

PropertyDetail
IUPAC Name This compound
Common Name

-Butyrobetaine (

-BB)
Role L-Carnitine Precursor (converted by BBOX1)
Primary Transporter OCTN2 (SLC22A5) :

(High Affinity)
Secondary Transporter ATB0,+ (SLC6A14) :

(Low Affinity, High Capacity)
Transport Mechanism Na

-dependent symport (Electro-chemical gradient driven)
Key Inhibitor Meldonium (Structural analog; competes for OCTN2 & BBOX1)

Biological Context & Mechanism

Understanding the transport of


-butyrobetaine hydroxylase (BBOX1)

Mechanistic Pathway Diagram

The following diagram illustrates the transport and enzymatic conversion logic, highlighting the critical role of OCTN2.

Gcluster_extracellularExtracellular Space (Plasma/Urine)cluster_membranePlasma Membranecluster_intracellularIntracellular Space (Hepatocyte/Renal Cell)GBB_outγ-ButyrobetaineOCTN2OCTN2 (SLC22A5)TransporterGBB_out->OCTN2Substrate bindingNa_outNa+Na_out->OCTN2Coupling (2:1)MeldoniumMeldonium(Inhibitor)Meldonium->OCTN2Competitive InhibitionBBOX1BBOX1(Hydroxylase)Meldonium->BBOX1InhibitionGBB_inγ-ButyrobetaineOCTN2->GBB_inInfluxGBB_in->BBOX1Enzymatic ConversionCarnitineL-CarnitineBBOX1->CarnitineHydroxylation

Caption: Figure 1. Mechanism of

Protocol: Kinetic Uptake Assay (LC-MS/MS Detection)

Rationale: While radiolabeled assays (


LC-MS/MS


A. Experimental System
  • Cell Line: HEK293 stably transfected with hOCTN2 (SLC22A5).

    • Control: Mock-transfected HEK293 cells (to subtract non-specific binding/diffusion).

  • Culture Conditions: DMEM + 10% FBS, maintained at 37°C, 5% CO

    
    . Use G418 or Blasticidin for selection maintenance.
    
B. Reagents & Buffers
  • Transport Buffer (HBSS-H): Hanks’ Balanced Salt Solution + 10 mM HEPES, pH 7.4.

  • Lysis Buffer: 80% Acetonitrile (ACN) + 20% Water (containing Internal Standard, e.g., 100 nM

    
    -L-Carnitine or 
    
    
    -
    
    
    -BB).
  • Substrate:

    
    -Butyrobetaine hydrochloride (Sigma/Millipore).
    
  • Positive Control Inhibitor: Meldonium (100

    
    ) or L-Carnitine (1 mM).
    
C. Step-by-Step Workflow
Phase 1: Preparation (Day -1)
  • Seeding: Plate hOCTN2-HEK293 cells into 24-well Poly-D-Lysine coated plates at

    
     cells/well.
    
  • Induction: If using an inducible system (e.g., Tet-On), add Doxycycline (1

    
    ).
    
Phase 2: Uptake Assay (Day 0)
  • Equilibration: Remove culture medium. Wash cells

    
     with pre-warmed (37°C) Transport Buffer (500 
    
    
    /well).
  • Pre-incubation: Incubate cells in 400

    
     Transport Buffer for 10 mins at 37°C.
    
  • Transport Initiation:

    • Prepare

      
       substrate working solutions in Transport Buffer.
      
    • Kinetic Curve: Prepare

      
      -BB concentrations: 1, 3, 10, 30, 100, 300, 1000 
      
      
      .
    • Add 400

      
       of substrate solution to wells.
      
  • Incubation: Incubate for 2 to 5 minutes at 37°C.

    • Critical Note: OCTN2 transport is rapid. Linearity must be determined; usually,

      
       mins ensures initial rate conditions.
      
  • Termination:

    • Aspirate substrate solution immediately.

    • Rapidly wash

      
       with Ice-Cold  PBS (1 mL/well). The cold temperature arrests transporter activity.
      
Phase 3: Extraction & Analysis
  • Lysis: Add 200

    
    Lysis Buffer  (80% ACN with Internal Standard) to each well.
    
  • Extraction: Shake plate at 300 rpm for 20 mins at room temperature.

  • Clarification: Transfer lysate to a 96-well filter plate or microcentrifuge tubes. Centrifuge at

    
     for 10 mins to pellet debris.
    
  • LC-MS/MS Quantification: Inject 5

    
     of supernatant.
    
D. LC-MS/MS Parameters (Guideline)
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., Waters BEH Amide).

  • Mobile Phase: A: 10 mM Ammonium Formate (aq), B: Acetonitrile. Isocratic 20:80 A:B often works for betaines.

  • Transitions (MRM):

    • 
      -BB: 
      
      
      (Quantifier),
      
      
      (Qualifier).
    • L-Carnitine (if monitoring conversion):

      
      .
      

Data Analysis & Interpretation

Calculation of Uptake Rate ( )

Normalize the mass spec signal to the protein content of the well (measured via BCA assay on a parallel set of wells or the pellet).

  • 
    : Uptake rate (pmol/min/mg protein)
    
  • 
    : Concentration in lysate (
    
    
    , derived from standard curve)
  • 
    : Volume of lysis buffer (L)
    
  • 
    : Time (min)
    
  • 
    : Protein amount (mg)
    
Kinetic Parameters ( , )

Fit the data to the Michaelis-Menten equation using non-linear regression (e.g., GraphPad Prism):

  • 
     (Michaelis Constant):  Indicates affinity. For 
    
    
    -BB on hOCTN2, expect 5–15
    
    
    .
  • 
    :  Maximal transport capacity.
    
  • 
    :  Non-saturable component (passive diffusion), often negligible for cationic substrates in short timeframes.
    
Inhibition Analysis ( )

When screening drugs (e.g., NMEs) for interaction with OCTN2 using

  • Fix

    
    -BB concentration at its 
    
    
    (e.g., 10
    
    
    ).
  • Vary inhibitor concentration (

    
     to 
    
    
    M).
  • A decrease in

    
    -BB uptake confirms the drug interacts with OCTN2.
    

Experimental Workflow Diagram

WorkflowstartSeed HEK293-OCTN2(24-well plate)washWash 2xWarm HBSSstart->washpulseAdd Substrate(γ-BB +/- Inhibitor)wash->pulseincubateIncubate2-5 min @ 37°Cpulse->incubatestopTerminate3x Ice-Cold PBSincubate->stoplyseLysis & Extraction(80% ACN + ISTD)stop->lyseanalyzeLC-MS/MSQuantificationlyse->analyze

Caption: Figure 2. Step-by-step workflow for the LC-MS/MS based

Troubleshooting & Optimization

IssueProbable CauseSolution
High Background Uptake Passive diffusion or endogenous transportersUse Mock-transfected cells as a blank. Ensure wash steps are rapid and ice-cold to prevent efflux.
Non-Linear Time Course Substrate depletion or effluxReduce incubation time (try 1 or 2 mins). Ensure

of substrate is consumed.
Low MS Signal Matrix effects or poor extractionUse a HILIC column for polar betaines. Ensure lysis buffer (80% ACN) precipitates proteins effectively.
Variation in

Na

concentration variance
Ensure Transport Buffer Na

is consistent (137 mM). OCTN2 is highly Na

-sensitive.

References

  • Tamai, I. et al. (1998). "Molecular identification and characterization of novel members of the human organic cation transporter family." Biochemical and Biophysical Research Communications. Link

    • Significance: Identification of OCTN2 and its dual mode of transport.
  • Fujita, M. et al. (2009).[1] "Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats."[1][2][3] American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

    • -BB and the role of OCTN2 vs.
  • Dambrova, M. et al. (2016). "Meldonium: Mechanism of Action and Clinical Implications." Pharmacological Research. Link

    • Significance: Details the competitive inhibition of OCTN2 and BBOX1 by Meldonium against -BB.
  • Nakanishi, T. et al. (2011).[3] "Carnitine precursor

    
    -butyrobetaine is a novel substrate of the Na
    
    
    - and Cl
    
    
    -dependent GABA transporter Gat2."[3] Drug Metabolism and Pharmacokinetics. Link
    • Significance: Identifies alternative transport pathways (GAT2) relevant for liver-specific studies.
  • Srinivas, S.R. et al. (2007). "Transport of butyryl-L-carnitine, a potential prodrug, via the carnitine transporter OCTN2 and the amino acid transporter ATB0,+." American Journal of Physiology-Gastrointestinal and Liver Physiology. Link

    • Significance: Contrasts high-affinity OCTN2 with low-affinity ATB0,+.[4][5]

Experimental setup for studying the effects of (3-Carboxypropyl)trimethylammonium chloride on cell cultures.

Application Note: Metabolic Flux & Transport Analysis of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine) in Cell Culture

CAS:1

Abstract & Scientific Context

This compound, widely known as


-Butyrobetaine (GBB)1

-butyrobetaine hydroxylase (BBOX1)
1
  • Anabolic Precursor: In the liver and kidney, it is hydroxylated to L-Carnitine, essential for fatty acid

    
    -oxidation.
    
  • Pro-Atherogenic Metabolite: In the gut, microbiota can convert unabsorbed GBB into Trimethylamine (TMA), which the host liver oxidizes to Trimethylamine N-oxide (TMAO), a compound linked to cardiovascular risk.[1]

This guide details the experimental setup to study GBB uptake , cytotoxicity , and enzymatic conversion to L-Carnitine in hepatic cell models (HepG2).[1]

Material Preparation & Handling[2][3]

Compound Properties
PropertySpecification
Chemical Formula

Molecular Weight 181.66 g/mol
Solubility Highly soluble in water (

mg/mL); Soluble in DMSO.[2]
Stability Hygroscopic.[3] Store desiccated at -20°C.
Stock Solution Protocol

Objective: Prepare a 100 mM Master Stock.

  • Weigh 18.17 mg of GBB hydrochloride.

  • Dissolve in 1.0 mL of sterile, nuclease-free water (or PBS pH 7.4).

    • Note: Avoid DMSO if studying transport kinetics, as DMSO can alter membrane permeability.[1] Water is the preferred solvent for this salt.

  • Filter sterilize using a 0.22

    
    m PVDF syringe filter .
    
  • Aliquot into 50

    
    L volumes and store at -20°C . Avoid repeated freeze-thaw cycles.
    

Cell Model Selection

Cell LineTissue OriginRationale for Use
HepG2 Human LiverHigh expression of BBOX1 and OCTN2 transporter. The Gold Standard for carnitine biosynthesis studies.
HEK293 Human KidneyLow endogenous BBOX1; excellent for transfection studies (e.g., overexpressing OCTN2 to study uptake kinetics).[1]
Raw 264.7 Mouse MacrophageUsed to study inflammatory responses to GBB-derived TMAO (requires co-culture or metabolite supplementation).

Experimental Protocols

Protocol A: Assessment of GBB-to-Carnitine Conversion (Biosynthesis Assay)

Rationale: This assay measures the functional activity of the BBOX1 enzyme by quantifying the flux of GBB into L-Carnitine. Control: Meldonium (3-(2,2,2-Trimethylhydrazinium)propionate) is a competitive inhibitor of BBOX1 and OCTN2, used here to validate the pathway.[1]

Step-by-Step Methodology:
  • Cell Seeding:

    • Seed HepG2 cells in 6-well plates at

      
       cells/well.
      
    • Culture in DMEM + 10% FBS until 80% confluence.

  • Carnitine Depletion (Critical Step):

    • Standard FBS contains endogenous L-Carnitine (~50

      
      M). To measure de novo synthesis, you must deplete the cells.
      
    • Wash cells 2x with PBS.

    • Switch to Carnitine-Free Medium (e.g., DMEM with Dialyzed FBS or defined serum-free media) for 24 hours prior to treatment.

  • Treatment:

    • Design the following experimental groups (n=3):

      • Vehicle Control: Media + Water.[4]

      • Experimental: 50

        
        M GBB.
        
      • Inhibitor Control: 50

        
        M GBB + 100 
        
        
        M Meldonium.
    • Incubate for 2, 4, and 8 hours to observe temporal flux.

  • Metabolite Extraction:

    • Aspirate media and wash cells 3x with ice-cold PBS (rapidly to prevent efflux).

    • Add 400

      
      L of Methanol:Acetonitrile:Water (2:2:1, v/v/v)  containing internal standards (e.g., 
      
      
      -Carnitine).
    • Scrape cells and transfer lysate to microcentrifuge tubes.

    • Vortex for 1 min, sonicate for 5 min, then centrifuge at 14,000 x g for 10 min at 4°C.

    • Collect supernatant for LC-MS/MS analysis.

  • Data Output:

    • Measure the ratio of L-Carnitine to GBB. A reduction in this ratio in the Meldonium group confirms specific enzymatic conversion.

Protocol B: Cytotoxicity Screening (CCK-8 / MTT)

Rationale: Ensure experimental doses do not induce cell death, confounding metabolic data.[1]

  • Seed HepG2 cells in 96-well plates (

    
     cells/well).
    
  • Treat with GBB concentration gradient: 0, 10, 50, 100, 500, 1000

    
    M .[1]
    
  • Incubate for 24 and 48 hours .

  • Add 10

    
    L CCK-8 reagent per well; incubate 2 hours at 37°C.
    
  • Measure Absorbance at 450 nm .

    • Expectation: GBB is generally non-toxic up to 1 mM in HepG2 cells.

Pathway Visualization & Workflow

Biological Mechanism

The following diagram illustrates the dual fate of GBB: conversion to Carnitine (Host) vs. TMAO (Microbiome-Host Axis).[5]

GBB_Pathwaycluster_LiverHost Liver / Kidney (HepG2)cluster_GutGut MicrobiotaLysineL-LysineTMLTMLLysine->TMLGBBGamma-Butyrobetaine(GBB)TML->GBBBBOX1Enzyme: BBOX1GBB->BBOX1Uptake via OCTN2MicrobesAnaerobic Bacteria(e.g., E. coli)GBB->MicrobesGut DysbiosisMeldoniumMeldonium(Inhibitor)Meldonium->BBOX1InhibitsCarnitineL-CarnitineBBOX1->CarnitineHydroxylationMitoMitochondrialFatty Acid OxidationCarnitine->MitoTransportTMATrimethylamine(TMA)Microbes->TMAFermentationFMO3Host FMO3TMA->FMO3Portal VeinTMAOTMAO(Atherogenic)FMO3->TMAO

Figure 1: Metabolic fate of GBB. In HepG2 culture (sterile), the pathway flows solely toward L-Carnitine via BBOX1. In vivo, gut dysbiosis diverts GBB toward TMA/TMAO.

Experimental Workflow Diagram

Experiment_Workflowcluster_Treatment3. Treatment Groups (4-8h)Step11. Cell SeedingHepG2 (5x10^5 cells)Step22. Carnitine Depletion24h in Dialyzed FBS MediaStep1->Step2GrpAVehicle (Water)Step2->GrpAGrpBGBB (50 µM)Step2->GrpBGrpCGBB + MeldoniumStep2->GrpCStep44. Quench & ExtractMeOH:ACN:H2O (2:2:1)GrpA->Step4GrpB->Step4GrpC->Step4Step55. LC-MS/MS AnalysisTarget: GBB, L-CarnitineStep4->Step5

Figure 2: Step-by-step workflow for assessing BBOX1 activity in cell culture.

Data Analysis & Interpretation

LC-MS/MS Parameters (Guideline)

To accurately quantify GBB and Carnitine, use Hydrophilic Interaction Liquid Chromatography (HILIC) due to the polarity of these compounds.[1]

  • Column: HILIC Silica or Amide column (e.g., Waters BEH Amide).[1]

  • Mobile Phase: Acetonitrile / 10mM Ammonium Formate (pH 3.0).

  • Transitions (MRM):

    • GBB: 146.1

      
       87.1 m/z
      
    • L-Carnitine: 162.1

      
       85.0 m/z
      
Calculating Conversion Efficiency

Calculate the Conversion Rate (CR) to normalize for uptake differences:

1
  • Interpretation:

    • High CR: Indicates active BBOX1 enzyme.

    • Low CR (or near zero): Indicates BBOX1 inhibition (Meldonium effect) or lack of enzyme expression (e.g., in non-hepatic cells).[1]

References

  • Koeth, R. A., et al. (2014).

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[5][6] Cell Metabolism, 20(5), 799-812.[1][5][6] 
    
  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals.[1] Biochemical Journal, 361(Pt 3), 417–429.[1]

  • Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase.[1] Biochemical and Biophysical Research Communications, 398(4), 634-639.[1]

  • Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity.[1] Pharmacological Research, 113, 571-580.[1]

Use of (3-Carboxypropyl)trimethylammonium chloride in the synthesis of novel organic compounds.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the synthetic utility of (3-Carboxypropyl)trimethylammonium chloride (also known as


-Butyrobetaine hydrochloride or 

-BB).

Application Note: Synthetic Utility of this compound

Compound Overview

  • IUPAC Name: this compound[1][2][]

  • Common Name:

    
    -Butyrobetaine hydrochloride (
    
    
    
    -BB)
  • CAS Number: 6249-56-5[1][2][4]

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 181.66 g/mol [1][2]

  • Solubility: Highly soluble in water, methanol, and ethanol. Insoluble in non-polar organic solvents (ether, hexane).

  • Core Functionality: It is a zwitterionic scaffold containing a permanent cationic center (quaternary ammonium) and a reactive carboxylic acid tail.

Part 1: Strategic Applications in Drug Discovery & Materials Science

Metabolic Modulators & Carnitine Analogs

-Butyrobetaine is the direct biosynthetic precursor to L-Carnitine , a critical metabolite for fatty acid transport into mitochondria.[5][6][7][8] In drug development, this scaffold is used to synthesize:
  • BBOX Inhibitors: Analogs of

    
    -BB are synthesized to inhibit 
    
    
    
    -butyrobetaine hydroxylase (BBOX), the enzyme converting
    
    
    -BB to carnitine.[6][7][8][9] This pathway is a target for treating myocardial ischemia (e.g., Meldonium mechanism) and certain cancers.
  • CAT Inhibitors: Recent studies utilize the

    
    -BB scaffold to create inhibitors of Carnitine Acetyltransferase (CAT) by derivatizing the carboxyl group with bulky heterocyclic amines.
    
  • Mitochondrial Targeting Vectors: The quaternary ammonium group acts as a lipophilic cation (similar to triphenylphosphonium), enabling the delivery of attached therapeutic payloads (via the carboxyl linker) into the mitochondrial matrix.

Zwitterionic Polymers & Surface Engineering

In materials science,


-BB is a "super-hydrophilic" building block used to create non-fouling surfaces.
  • Antifouling Coatings: The carboxyl group can be coupled to amine-functionalized surfaces (glass, gold, PDMS) or polymer backbones. The resulting zwitterionic interface creates a hydration layer that prevents protein adsorption and bacterial adhesion.

  • Monomer Synthesis:

    
    -BB is converted into polymerizable monomers (e.g., methacrylamides) by reacting its activated acid form with amino-methacrylates. These are polymerized to form poly(carboxybetaines), which are highly biocompatible.
    

Part 2: Detailed Experimental Protocols

Protocol A: Synthesis of -Butyrobetainyl Chloride (Acid Chloride Activation)

Objective: Convert the unreactive carboxylic acid of ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-BB into a highly reactive acid chloride for subsequent coupling.
Mechanism:  Nucleophilic acyl substitution using Thionyl Chloride (

).[10]

Safety: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


 releases toxic 

and

gases. Perform exclusively in a fume hood.

Materials:

  • This compound (dried in vacuo over

    
    ).
    
  • Thionyl Chloride (

    
    ), reagent grade (excess).
    
  • Dichloromethane (DCM), anhydrous.

  • Dimethylformamide (DMF), anhydrous (catalytic).

Step-by-Step Methodology:

  • Preparation: Place 1.0 eq (e.g., 5.0 g) of dry

    
    -BB into a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2).
    
  • Addition: Add neat Thionyl Chloride (5.0 eq) directly to the solid. Note:

    
    -BB is insoluble in non-polar solvents; neat 
    
    
    
    acts as both reagent and solvent.
  • Catalysis: Add 2-3 drops of anhydrous DMF. This forms the Vilsmeier-Haack intermediate, significantly accelerating the reaction.

  • Reaction: Heat the mixture to reflux (

    
    ) for 2–4 hours. The solid starting material should gradually dissolve or change texture as the acid chloride forms.
    
  • Work-up:

    • Cool the mixture to room temperature.

    • Remove excess

      
       under reduced pressure (rotary evaporator with a base trap for acidic fumes).
      
    • Azeotropic Drying: Add anhydrous DCM (20 mL) and evaporate again to remove trace thionyl chloride. Repeat twice.

  • Product Isolation: The resulting off-white/yellow solid is (3-(Chlorocarbonyl)propyl)trimethylammonium chloride . It is extremely hygroscopic and hydrolytically unstable. Use immediately for Protocol B.

Protocol B: Synthesis of Amide Derivatives (Drug Analog Synthesis)

Objective: Couple the activated


-BB scaffold to a secondary amine (e.g., a piperidine derivative) to create a CAT inhibitor.

Materials:

  • Freshly prepared

    
    -Butyrobetainyl Chloride (from Protocol A).
    
  • Target Amine (e.g., 4-benzylpiperidine).

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: Anhydrous Acetonitrile (

    
    ) or DCM.
    

Step-by-Step Methodology:

  • Dissolution: Suspend the

    
    -Butyrobetainyl Chloride (1.0 eq) in anhydrous Acetonitrile (0.2 M concentration).
    
  • Base Addition: Add TEA (2.5 eq). The extra base neutralizes the HCl from the betaine salt and the HCl generated during coupling.

  • Coupling: Add the Target Amine (1.1 eq) dropwise.

  • Incubation: Stir at room temperature for 12–18 hours under nitrogen.

  • Purification (Critical Step):

    • The product is a permanent cation. Standard silica flash chromatography often causes streaking.

    • Method 1 (Precipitation): Add diethyl ether to the reaction mixture. The quaternary ammonium product often precipitates as an oil or gum, while non-polar impurities remain in solution.

    • Method 2 (Reverse Phase): Evaporate solvent and purify via preparative HPLC (C18 column) using a Water/Acetonitrile gradient (with 0.1% TFA or Formic Acid).

  • Validation: Confirm structure via ESI-MS (observe

    
     cation peak) and 
    
    
    
    -NMR (distinct trimethylammonium singlet at
    
    
    ppm).

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergence of


-BB into drug discovery and materials science applications.

G GBB (3-Carboxypropyl) trimethylammonium chloride (Gamma-BB) AcidCl Acid Chloride Intermediate GBB->AcidCl SOCl2, DMF (Reflux) LCarn L-Carnitine (Biosynthesis) GBB->LCarn BBOX Enzyme (Hydroxylation) Amide Amide Derivatives (CAT/BBOX Inhibitors) AcidCl->Amide R2NH, Base (Drug Discovery) Polymer Zwitterionic Polymers/Surfaces AcidCl->Polymer HEMA/Amino-Monomers (Materials Sci)

Caption: Synthetic divergence of Gamma-Butyrobetaine into biological metabolites, pharmaceutical inhibitors, and functional materials.

Part 4: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Acid Chloride Step Moisture contamination.The quaternary salt is hygroscopic. Dry starting material at

under high vacuum for 24h before use.
Product "Oiling Out" High polarity of the zwitterion.Avoid standard extraction (water/DCM). Use precipitation (MeOH/Ether) or Reverse Phase chromatography.
Incomplete Coupling Poor solubility of betaine salt.Switch solvent to anhydrous DMF or use EDC/NHS coupling in water/buffer if the amine is water-soluble.
NMR Signal Broadening Aggregation in solution.Run NMR in

or

. Avoid

as solubility is negligible.

References

  • Dambrova, M., et al. (2025). Rational Design, Synthesis, and In Vitro Activity of Heterocyclic Gamma-Butyrobetaines as Potential Carnitine Acetyltransferase Inhibitors. International Journal of Molecular Sciences. Link

  • Leung, I. K. H., et al. (2014).[8] Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against

    
    -Butyrobetaine Hydroxylase. Journal of Medicinal Chemistry. Link
    
  • Laschewsky, A. (2014). Structures and Synthesis of Zwitterionic Polymers. Polymers (MDPI). Link

  • PubChem Compound Summary. (2025). This compound.[1][2][][4] National Center for Biotechnology Information. Link

  • Sigma-Aldrich. (2025). Technical Data Sheet: this compound. Merck KGaA. Link

Sources

Application of (3-Carboxypropyl)trimethylammonium chloride in cosmetic and personal care formulations.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide is designed for researchers and formulation scientists. It synthesizes the physicochemical properties of (3-Carboxypropyl)trimethylammonium chloride (Gamma-Butyrobetaine) with its biological potential in dermatological applications.

Dual-Action Bio-Energetic Osmolyte for Cosmetic Formulations[1]

Executive Summary

This compound , commonly known as Gamma-Butyrobetaine (GBB) , is a naturally occurring zwitterionic compound. While historically recognized as the immediate metabolic precursor to L-Carnitine, its application in personal care is emerging as a dual-action active :

  • Metabolic Support: Acts as a "bio-energetic primer" for mitochondrial efficiency (via the carnitine shuttle pathway).

  • Cellular Osmoprotection: Functions as a potent osmolyte, maintaining cell volume and hydration under environmental stress (UV, dehydration).

This guide outlines the mechanism of action, formulation stability parameters, and validated protocols for efficacy testing in skin and hair care.

Chemical Profile & Identity
PropertyDetail
Chemical Name This compound
Common Name Gamma-Butyrobetaine (GBB),

-Butyrobetaine
CAS Number 6249-56-5 (Chloride salt) / 407-64-7 (Inner salt)
Molecular Formula

Molecular Weight 181.66 g/mol
Solubility Highly soluble in water (>500 mg/mL); Insoluble in non-polar solvents.
pKa ~4.0 (Carboxyl group)
Appearance White crystalline powder, hygroscopic.
Mechanism of Action (MOA)
A. The Carnitine Biosynthesis Pathway (Metabolic)

GBB is the substrate for the enzyme Gamma-Butyrobetaine Dioxygenase (BBOX1) .[1] This enzyme hydroxylates GBB to form L-Carnitine , which is essential for transporting long-chain fatty acids into the mitochondria for


-oxidation (ATP production).[2][3][4]
  • Relevance: Aging skin and dormant hair follicles often exhibit reduced mitochondrial efficiency. Supplying the direct precursor (GBB) supports the "energy pool" available for repair and growth.

B. Osmoprotection (Physical)

Structurally, GBB is a betaine (trimethylated amino acid). Like Glycine Betaine, it accumulates in keratinocytes to balance osmotic pressure without interfering with protein folding. This reduces transepidermal water loss (TEWL) and protects against hyperosmotic stress.

C. Visualization of MOA

GBB_Mechanism cluster_skin Keratinocyte / Fibroblast Cytosol GBB (3-Carboxypropyl) trimethylammonium Cl (GBB) BBOX1 Enzyme: BBOX1 (Rate Limiting) GBB->BBOX1 Hydroxylation Osmosis Osmotic Balance (Hydration Shell) GBB->Osmosis Accumulation in Cytosol Carnitine L-Carnitine BBOX1->Carnitine Synthesis Mitochondria Mitochondrial Import (CPT1) Carnitine->Mitochondria Fatty Acid Transport ATP ATP Production (Cellular Energy) Mitochondria->ATP Beta-Oxidation Osmosis->ATP Protects Machinery Stress Environmental Stress (UV, Dryness) Stress->Osmosis Triggers Uptake

Caption: Dual pathway of GBB: Direct osmotic protection (bottom) and metabolic conversion to L-Carnitine for energy production (top).

Formulation Protocols
Protocol A: Stability & Compatibility

GBB is highly stable but hygroscopic. It is compatible with most cationic and non-ionic ingredients but requires pH management to prevent salt precipitation or degradation.

Target Formulation: "Bio-Energy Scalp Serum" (Water-based)

Step-by-Step Methodology:

  • Phase A (Solvent):

    • Deionized Water: q.s. to 100%

    • Disodium EDTA: 0.1% (Chelating agent to protect BBOX1 co-factors like Iron if present in vivo).

    • Propanediol: 3.0% (Humectant/Penetration Enhancer).

  • Phase B (Active Incorporation):

    • Add GBB (0.5% - 2.0%) slowly to Phase A under medium stirring (400 rpm).

    • Note: Solution will remain clear. GBB dissolves instantly.

  • Phase C (Buffering):

    • Adjust pH to 5.0 – 5.5 using Citric Acid (10% soln) or Sodium Citrate.

    • Reasoning: This matches the skin's acid mantle and the optimal stability range for the molecule.

  • Phase D (Thickening/Stabilization):

    • Add Hydroxyethylcellulose (HEC) or Xanthan Gum (0.5%).

    • Compatibility Check: Avoid anionic rheology modifiers (e.g., Carbomers) if high concentrations of GBB (>2%) are used, as the cationic trimethylammonium head may form complexes/precipitates.

  • Phase E (Preservation):

    • Add Phenoxyethanol (0.9%) + Ethylhexylglycerin (0.1%).

Stability Testing Criteria:

  • Thermal: 45°C for 12 weeks (Check for discoloration/pH drift).

  • Freeze-Thaw: 3 cycles (-20°C to 25°C).

  • pH Drift: Acceptable range

    
     0.2 units.
    
Experimental Efficacy Protocols (Validation)

To validate claims of "Energizing" or "Revitalizing," the following assays are recommended.

Protocol B: In Vitro ATP Quantification (Metabolic Boost)

Objective: Determine if GBB treatment increases intracellular ATP levels in Human Dermal Fibroblasts (HDFa).

  • Cell Culture: Seed HDFa cells (5,000 cells/well) in a 96-well plate using DMEM + 10% FBS. Incubate for 24h.

  • Starvation: Switch to serum-free media for 12h to deplete endogenous carnitine/energy reserves.

  • Treatment:

    • Control: Vehicle only.

    • Test Group 1: GBB (10

      
      M).
      
    • Test Group 2: GBB (50

      
      M).
      
    • Positive Control: L-Carnitine (50

      
      M).
      
  • Incubation: 24 hours.

  • Assay: Use a luminescent ATP detection kit (e.g., CellTiter-Glo®).

    • Lyse cells.

    • Add Luciferase reagent.

    • Measure luminescence (RLU).

  • Data Analysis: Normalize RLU to total protein content.

    • Success Criteria: A statistically significant increase (p<0.[5]05) in ATP vs. Control indicates metabolic priming.

Protocol C: Ex Vivo Permeation (Franz Diffusion Cell)

Objective: Assess the penetration of GBB into the viable epidermis/dermis versus surface retention.

  • Membrane: Porcine ear skin (dermatomed to 500

    
    m).
    
  • Donor Phase: 1% GBB solution in water/propylene glycol (50:50).

  • Receptor Phase: PBS (pH 7.4) at 32°C, stirred at 600 rpm.

  • Sampling:

    • Time points: 1h, 2h, 4h, 8h, 24h.

    • Take 200

      
      L aliquot from receptor; replace with fresh PBS.
      
  • Quantification: LC-MS/MS.

    • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required due to GBB's polarity.

    • Mobile Phase: Acetonitrile/Ammonium Formate buffer.

  • Calculation: Plot cumulative amount permeating (

    
    g/cm²) vs. time. Calculate Flux (
    
    
    
    ).
References
  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link

  • Foitzik, K., et al. (2007). L-Carnitine-L-tartrate promotes human hair growth in vitro.[5] Experimental Dermatology, 16(11), 936-945. Link

    • Context: Establishes the downstream efficacy of the p
  • Rigault, C., et al. (2008). In vitro assessment of the osmoprotective properties of betaine in keratinocytes. Journal of Cosmetic Science, 59, 239-240. Context: Validates the osmolyte mechanism of betaine structures.
  • Fujita, M., et al. (2009).[6] Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats.[6] American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(4), G681-G686.[6] Link

    • Context: Details the transport mechanisms (OCTN2) relevant to cellular uptake.
  • Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639. Link

    • Context: Structural characteriz

Disclaimer: This document is for research and development purposes only. It does not constitute medical advice or regulatory approval. Formulators must verify local regulatory status (e.g., EU Cosing, US FDA, China IECIC) for specific INCI compliance.

Sources

Role of (3-Carboxypropyl)trimethylammonium chloride in studying gut microbiota metabolism.

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: (3-Carboxypropyl)trimethylammonium Chloride (


BB) as a Pivotal Biomarker in Gut Microbiota-Dependent TMAO Generation 

Executive Summary

This compound, commonly known as


-Butyrobetaine (

BB)
, is a critical intermediate metabolite in the gut microbiota-dependent generation of Trimethylamine-N-oxide (TMAO). While dietary L-carnitine is the primary precursor, its conversion to the pro-atherogenic molecule TMAO is not a single-step process. It involves a "relay" mechanism between distinct bacterial species: the conversion of L-carnitine to

BB, followed by the rate-limiting anaerobic conversion of

BB to Trimethylamine (TMA).

This application note details the use of


BB (CAS: 6249-56-5) as a specific substrate to isolate and study the second, often overlooked, step of this pathway. We provide protocols for metabolic profiling of fecal samples, high-throughput inhibitor screening, and precise LC-MS/MS quantification.

Scientific Background: The Two-Step Pathway

The transformation of L-carnitine to TMA is a commensal collaboration.[1] Traditional views conflated the pathway, but recent evidence confirms a two-step mechanism involving distinct gene clusters and bacterial taxa.

  • Step 1: L-Carnitine

    
    
    
    
    
    BB
    [1]
    • Mechanism: Dehydroxylation of L-carnitine.

    • Enzymes: Encoded by the cai operon (caiTABCDE).

    • Microbes: Widespread among Enterobacteriaceae (e.g., Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis).

    • Characteristics: This step is rapid and common in many gut microbiomes.

  • Step 2:

    
    BB 
    
    
    
    TMA
    • Mechanism: Cleavage of the C-N bond.

    • Enzymes: Encoded by the gbu (gamma-butyrobetaine utilization) gene cluster (gbuA-E).

    • Microbes: Highly specific and less abundant, primarily Emergencia timonensis and certain Eubacterium species.[1]

    • Characteristics: This is the rate-limiting step for TMA production from carnitine. Individuals with low abundance of gbu-carrying bacteria may produce high

      
      BB but low TMAO, even with high carnitine intake.
      

Why use


BB instead of L-Carnitine? 
Using L-carnitine as a substrate introduces variables from Step 1. By using 

BB directly, researchers can specifically assay the abundance and activity of the gbu gene cluster, the critical bottleneck in TMAO generation.

Pathway Visualization

G Carnitine L-Carnitine (Dietary Source) GBB γ-Butyrobetaine (γBB) Carnitine->GBB Dehydroxylation TMA Trimethylamine (TMA) GBB->TMA C-N Bond Cleavage (Rate Limiting) TMAO TMAO (Atherogenic) TMA->TMAO Oxidation Entero Enterobacteriaceae (cai operon) Entero->GBB Emergencia Emergencia timonensis (gbu gene cluster) Emergencia->TMA FMO3 Host Liver FMO3 Enzyme FMO3->TMAO

Figure 1: The two-step microbial pathway converting L-Carnitine to TMAO.


BB acts as the central intermediate and specific substrate for the rate-limiting step mediated by Emergencia timonensis.

Protocol 1: Metabolic Capacity Assay (Fecal Slurry)

Objective: Determine the capacity of a human or animal microbiome to convert


BB to TMA ex vivo.

Materials:

  • This compound (

    
    BB) (Sigma-Aldrich or equivalent).
    
  • d9-

    
    BB (Deuterated internal standard).[2]
    
  • Anaerobic Chamber (

    
     mix).
    
  • Reduced PBS (pre-incubated in anaerobic chamber for 24h).

  • 96-well deep-well plates.

Procedure:

  • Sample Prep: Collect fresh fecal samples. Within 2 hours, transfer to an anaerobic chamber.

  • Slurry Generation: Resuspend feces 1:10 (w/v) in reduced PBS. Vortex until homogenized.

  • Filtration (Optional): If measuring only enzymatic activity (lysate), centrifuge and filter (0.22

    
    m). For whole-cell activity, use the crude slurry.
    
  • Reaction Setup:

    • Test Well: 180

      
      L Fecal Slurry + 20 
      
      
      
      L
      
      
      BB stock (1 mM final concentration).
    • Negative Control: 180

      
      L Heat-inactivated Slurry (boiled 10 min) + 20 
      
      
      
      L
      
      
      BB.
    • Blank: 180

      
      L PBS + 20 
      
      
      
      L
      
      
      BB.
  • Incubation: Seal plate with breathable anaerobic film. Incubate at 37°C for 8–24 hours under anaerobic conditions.

  • Quenching: Transfer 50

    
    L of reaction mix into 200 
    
    
    
    L ice-cold Acetonitrile containing 10
    
    
    M d9-
    
    
    BB and d9-TMA (Internal Standards).
  • Centrifugation: Spin at 4,000 x g for 10 mins at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Protocol 2: High-Throughput Inhibitor Screening

Objective: Screen small molecule libraries (e.g., DMB analogs) for inhibition of the gbu pathway.

Procedure:

  • Inoculum: Culture Emergencia timonensis (DSM 101844) in anaerobic YCFAC medium until OD600 ~0.5.

  • Plating: Dispense 150

    
    L bacterial culture into 96-well plates.
    
  • Inhibitor Addition: Add 2

    
    L of test compound (in DMSO). Final concentration typically 10–100 
    
    
    
    M. Include DMSO-only vehicle control.
  • Substrate Addition: Add

    
    BB to a final concentration of 100 
    
    
    
    M.
  • Time Course: Incubate anaerobically at 37°C.

  • Sampling: At T=0 and T=6h, remove 20

    
    L aliquots and quench in Acetonitrile/Internal Standard mix.
    
  • Readout: Quantify TMA production via LC-MS/MS.

  • Calculation:

    
    
    

Analytical Method: LC-MS/MS Quantification

Challenge: TMA is a small, volatile, polar molecule (59 Da).


BB is highly polar. Reverse-phase C18 columns often fail to retain them.
Solution:  Use Hydrophilic Interaction Liquid Chromatography (HILIC) or cation-exchange modes.

Instrument Parameters:

  • System: Waters Xevo TQ-S or Sciex QTRAP 6500+.

  • Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-0.5 min: 95% B (Isocratic)

    • 0.5-3.0 min: 95%

      
       50% B
      
    • 3.0-4.0 min: 50% B

    • 4.1 min: 95% B (Re-equilibration)

MRM Transitions (Positive ESI):

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)Note

BB
146.1 87.1 2520Quantifier

BB
146.160.12522Qualifier
d9-

BB
155.2 87.1 2520Internal Std
TMA 60.1 44.1 2015Quantifier
d9-TMA69.149.12015Internal Std

Note: For higher sensitivity of TMA, derivatization with Ethyl Bromoacetate is recommended to shift the mass to m/z 146 (TMA-EBA), improving retention and fragmentation.

Experimental Workflow Diagram

Workflow cluster_0 Sample Preparation cluster_1 Incubation & Processing cluster_2 Analysis Feces Fecal Sample Collection Anaerobic Anaerobic Chamber (Slurry Prep) Feces->Anaerobic Spike Spike with γBB (1mM) Anaerobic->Spike Incubate Incubate 37°C (6 - 24 Hours) Spike->Incubate Quench Quench with ACN + Internal Stds (d9) Incubate->Quench Spin Centrifuge 4000g, 10 min Quench->Spin LCMS LC-MS/MS (HILIC Mode) Spin->LCMS Data Data Output: [TMA] / [γBB] Ratio LCMS->Data

Figure 2: Step-by-step workflow for assessing metabolic conversion of


BB in fecal samples.

References

  • Koeth, R. A., et al. (2014). "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[3][2] Cell Metabolism, 20(5), 799-812. Link
    
  • Rath, S., et al. (2017).

    
    -Butyrobetaine in Gut Bacteria." Cell Chemical Biology, 24(12), 1464-1475. Link
    
  • Daly, E. J., et al. (2021). "Elucidation of an anaerobic pathway for metabolism of L-carnitine-derived

    
    -butyrobetaine to trimethylamine in human gut bacteria." PNAS, 118(44). Link
    
  • Wang, Z., et al. (2015). "Non-lethal Inhibition of Gut Microbial Trimethylamine Production for the Treatment of Atherosclerosis." Cell, 163(7), 1585-1595. Link

  • Struys, E. A., et al. (2005).

    
    -butyrobetaine and trimethylamine in biological fluids by LC-MS/MS." Clinical Chemistry, 51(7). Link
    

Sources

(3-Carboxypropyl)trimethylammonium chloride as a reagent in biochemical assays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(3-Carboxypropyl)trimethylammonium chloride , commonly known as


-Butyrobetaine (

BB)
, is a zwitterionic quaternary ammonium compound that serves as a critical metabolic node at the interface of human host physiology and the gut microbiome.

Its utility as a biochemical reagent is defined by two distinct, opposing pathways:

  • Host Anabolism (Beneficial): It is the immediate physiological substrate for

    
    -Butyrobetaine Hydroxylase (BBOX1) , the rate-limiting enzyme in the final step of L-Carnitine biosynthesis (essential for mitochondrial fatty acid 
    
    
    
    -oxidation).
  • Microbial Catabolism (Pathogenic Risk): In the gut lumen, it acts as a primary substrate for anaerobic bacteria (e.g., Emergencia timonensis) expressing the bbu or cnt gene clusters, converting it into Trimethylamine (TMA) .[1] TMA is subsequently oxidized by hepatic FMO3 to TMAO (Trimethylamine N-oxide), a pro-atherogenic metabolite associated with cardiovascular disease (CVD).

This guide details protocols for utilizing


BB in high-throughput BBOX1 inhibitor screening and microbiome metabolic stability profiling.

Application I: Enzymatic Assay for BBOX1 Activity

Context: This protocol is designed for screening small-molecule inhibitors of BBOX1 (e.g., Meldonium analogs) or characterizing BBOX1 kinetics in tissue lysates.

Mechanistic Insight

BBOX1 is a 2-oxoglutarate (2-OG) dependent dioxygenase. It requires non-heme ferrous iron (


) as a cofactor. The reaction involves the decarboxylation of 2-OG to succinate, coupled with the hydroxylation of 

BB to L-Carnitine.
  • Critical Control: Ascorbate is strictly required to maintain Fe in the +2 oxidation state; without it, the enzyme rapidly inactivates due to auto-oxidation.

Protocol: LC-MS/MS Based BBOX1 Activity Assay

Reagents & Preparation:

  • Substrate: 10 mM this compound (Stock in

    
    ).
    
  • Co-substrate: 10 mM 2-Oxoglutarate (

    
    -Ketoglutarate).
    
  • Cofactor Mix: 500

    
    M 
    
    
    
    (Ferrous Ammonium Sulfate) + 10 mM L-Ascorbic Acid. Prepare fresh.
  • Buffer: 20 mM Potassium Phosphate, pH 7.0 (Alternative: 50 mM HEPES, pH 7.5).

  • Enzyme: Recombinant Human BBOX1 (or kidney lysate).

  • Internal Standard (IS):

    
    -L-Carnitine.
    

Step-by-Step Workflow:

  • Assay Assembly (96-well plate format):

    • Prepare the Master Mix on ice. Final reaction concentrations (in 100

      
      L):
      
      • Buffer: 20 mM K-Phosphate (pH 7.0)

      • 
        BB (Substrate): 100 
        
        
        
        M (approx.
        
        
        is ~50
        
        
        M)
      • 2-OG: 500

        
        M
        
      • Ascorbate: 1 mM

      • 
        : 50 
        
        
        
        M
      • Catalase: 100 U/mL (Optional: protects enzyme from peroxide byproducts).

  • Inhibitor Addition:

    • Add 2

      
      L of test compound (DMSO stock) or vehicle. Incubate 10 min at Room Temp.
      
  • Initiation:

    • Add BBOX1 enzyme (10-50 ng/well depending on specific activity).

    • Seal plate and incubate at 37°C for 20 minutes with gentle shaking.

  • Termination:

    • Add 300

      
      L of ice-cold Acetonitrile containing 0.1% Formic Acid  and 1 
      
      
      
      M
      
      
      -L-Carnitine (IS).
    • This step precipitates proteins and stops the reaction immediately.

  • Clarification:

    • Centrifuge plate at 4,000 x g for 15 min at 4°C.

  • Detection:

    • Inject 2

      
      L of supernatant into LC-MS/MS (See Section 4 for parameters).
      

Application II: Microbiome Metabolic Profiling (TMAO Liability)

Context: Assessing whether a drug candidate or dietary component (containing the


BB moiety) is metabolized by gut bacteria into TMA.
Mechanistic Insight

Unlike BBOX1, the microbial conversion of


BB to TMA is strictly anaerobic . It relies on the cntAB (Rieske-type oxygenase homolog) or bbu (radical SAM/flavin-dependent) gene clusters found in specific clades (Acinetobacter, Emergencia). Aerobic conditions will inhibit this pathway, yielding false negatives.
Protocol: Anaerobic Fecal Incubation

Reagents:

  • Medium: Reduced PBS or Minimal Media (M9) supplemented with 1% Cysteine-HCl (reducing agent).

  • Inoculum: Fresh human fecal slurry (10% w/v in reduced PBS) or Emergencia timonensis culture.

  • Gas Phase: Anaerobic Chamber (

    
    ).
    

Step-by-Step Workflow:

  • Preparation (Inside Anaerobic Chamber):

    • Aliquot 190

      
      L of Fecal Slurry into 96-well deep-well plate.
      
    • Pre-reduce for 1 hour to ensure anaerobic equilibrium.

  • Spike:

    • Add 10

      
      L of 2 mM this compound (Final: 100 
      
      
      
      M).
    • Control: Include a "Sterile Control" (autoclaved slurry) to rule out chemical degradation.

  • Incubation:

    • Seal with breathable anaerobic film. Incubate at 37°C for 6–24 hours.

  • Extraction:

    • Quench with 800

      
      L ice-cold Methanol/Acetonitrile (50:50) + 0.1% Formic Acid.
      
    • Note: TMA is volatile. Keep samples cold and sealed.

  • Analysis:

    • Monitor the depletion of

      
      BB and the formation of TMA (or derivatized TMA if using LC-MS).
      
    • Calculation: % Conversion =

      
      .
      

Analytical Appendix: LC-MS/MS Parameters

To ensure Trustworthiness and reproducibility, use the following Multiple Reaction Monitoring (MRM) transitions.

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Agilent 6495). Mode: Electrospray Ionization Positive (


).
Column:  HILIC Column (e.g., Waters BEH Amide or Agilent HILIC Plus), 2.1 x 100 mm.
Mobile Phase: 
  • A: 10 mM Ammonium Formate in Water (pH 3.0).

  • B: Acetonitrile with 0.1% Formic Acid.

Table 1: MRM Transitions

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Dwell (ms)Note

-Butyrobetaine
146.1 87.1 2550Quantifier (Loss of

)

-Butyrobetaine
146.160.14050Qualifier
L-Carnitine 162.1 85.1 2850Product of BBOX1
L-Carnitine162.1103.12250Qualifier

-L-Carnitine (IS)
165.185.12850Internal Standard
TMA 60.144.11550Microbial Product*

*Note: TMA is difficult to retain and detect by LC-MS due to volatility and low mass. Derivatization with Ethyl Bromoacetate is recommended for high sensitivity.

Visualizations

Figure 1: The Metabolic Crossroads of -Butyrobetaine

Caption: This diagram illustrates the divergent fate of this compound. In human tissues (left), BBOX1 converts it to Carnitine for energy metabolism.[2] In the gut lumen (right), anaerobic bacteria convert it to TMA, leading to TMAO generation.

G cluster_host Human Host (Liver/Kidney) cluster_microbiome Gut Microbiome (Anaerobic) GBB (3-Carboxypropyl) trimethylammonium Cl (Gamma-Butyrobetaine) BBOX1 Enzyme: BBOX1 (+ 2-OG, Fe2+, Ascorbate) GBB->BBOX1 Transported to Host Tissue BBU Enzyme: CntAB / Bbu (Anaerobic Lyases) GBB->BBU Gut Lumen Metabolism Carnitine L-Carnitine (Fatty Acid Transport) BBOX1->Carnitine Hydroxylation Mito Mitochondrial Beta-Oxidation Carnitine->Mito TMA Trimethylamine (TMA) BBU->TMA C-N Bond Cleavage TMAO TMAO (Atherogenic Risk) TMA->TMAO Host FMO3 Oxidation

Figure 2: BBOX1 Assay Workflow Logic

Caption: Step-by-step logic for the BBOX1 enzymatic assay, highlighting critical control points (Ascorbate addition and Quenching).

Workflow Start Prepare Master Mix (Buffer, 2-OG, Fe2+) Ascorbate CRITICAL STEP: Add Ascorbate (Fresh) Prevents Fe2+ oxidation Start->Ascorbate Substrate Add Substrate: Gamma-Butyrobetaine Ascorbate->Substrate Inhibitor Add Test Compounds (Incubate 10 min) Substrate->Inhibitor Enzyme Initiate: Add BBOX1 Incubate 37°C, 20 min Inhibitor->Enzyme Stop Quench: ACN + Formic Acid + IS Enzyme->Stop Readout LC-MS/MS Analysis Target: L-Carnitine (162->85) Stop->Readout

References

  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link

  • Koeth, R. A., et al. (2013). Intestinal microbiota metabolism of L-carnitine, a nutrient in red meat, promotes atherosclerosis. Nature Medicine, 19(5), 576-585. Link

  • Wang, Z., et al. (2011). Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature, 472(7341), 57-63. (Establishes the LC-MS methods for TMA/TMAO pathway). Link

  • Rath, M., et al. (2017). Metabolism of L-Carnitine and Its Precursor ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Butyrobetaine in Human Microbiota.[1][3][4][5][6] Frontiers in Microbiology. (Details the anaerobic bacterial conversion). Link
    
  • Leung, I. K., et al. (2010). Structural and mechanistic studies on

    
    -butyrobetaine hydroxylase. Chemistry & Biology, 17(12), 1316-1324. (Source for BBOX1 assay conditions and crystal structure). Link
    

Sources

Troubleshooting & Optimization

Technical Support Center: Formulation Strategies for (3-Carboxypropyl)trimethylammonium Chloride (GBB)

Author: BenchChem Technical Support Team. Date: February 2026


-Butyrobetaine Hydrochloride)
CAS:  6249-56-5[1]

Core Technical Directive

The Paradox of Solubility: (3-Carboxypropyl)trimethylammonium chloride is highly soluble in water (>50 mg/mL).[1][2] If you are experiencing "solubility issues," you are likely encountering one of three specific phenomena:

  • Hygroscopic Clumping: The salt absorbs atmospheric moisture rapidly, forming a sticky gum that resists dissolution due to surface saturation.[2]

  • Ionic Interaction: Precipitation caused by mixing the cationic ammonium center with large anionic species (e.g., certain drug co-formulations) in high-salt buffers.[1][2]

  • Vehicle Mismatch: Attempting to dissolve the salt directly in non-polar organic solvents (e.g., pure acetone, ether, or chloroform) where it is insoluble.[2]

This guide provides the protocols to overcome these barriers, ensuring stable, high-concentration formulations for in vivo administration.

Physicochemical Profile & Vehicle Selection

Before beginning formulation, verify your experimental requirements against the compound's profile.[2]

ParameterSpecificationCritical Implication for In Vivo Study
Solubility (Water) > 50 mg/mLIdeal for IV/IP/PO administration.[1][2]
Solubility (Ethanol) SolubleUseful for co-solvent strategies; limit to <10% final vol.[2]
Solubility (DMSO) SolubleUse for high-conc stocks; limit to <5% final vol.[1][2]
pKa (Carboxyl) ~4.0 - 5.0At pH 7.4, the molecule is zwitterionic (inner salt).[1][2]
Salt Form Hydrochloride (HCl)Acidic in solution. Must be buffered to pH 7.[2]4.
Hygroscopicity HighHandle in low humidity. Weigh quickly.[2]
Decision Tree: Vehicle Selection Strategy

Use the following logic flow to determine the correct solvent system for your specific dose requirement.

G Start Start: Define Required Dose CheckConc Target Concentration? Start->CheckConc LowConc < 20 mg/mL CheckConc->LowConc HighConc > 20 mg/mL CheckConc->HighConc Organic Need Co-Solvent? CheckConc->Organic PBS Vehicle: PBS (pH 7.4) Direct Dissolution LowConc->PBS CheckRoute Route of Admin? HighConc->CheckRoute IV Intravenous (IV) CheckRoute->IV IP_PO IP or Oral (PO) CheckRoute->IP_PO Osmolality Calculate Osmolality (Must be < 600 mOsm/kg) IV->Osmolality Water Vehicle: Sterile Water (Avoids salt overload) IP_PO->Water Saline Vehicle: 0.9% Saline Adjust pH with NaOH Osmolality->Saline DMSO Pre-dissolve in DMSO Dilute into PBS Organic->DMSO

Figure 1: Decision matrix for selecting the appropriate vehicle based on concentration and administration route to prevent physiological toxicity.

Step-by-Step Formulation Protocols

Protocol A: Standard Aqueous Preparation (PBS/Saline)

Best for: Routine IP/IV injections (doses < 50 mg/kg).

The Challenge: The HCl salt is acidic. Dissolving it in unbuffered water yields a low pH solution that causes injection site pain and tissue necrosis.[2]

  • Weighing: Weigh the this compound rapidly.

    • Tip: If the powder is clumped, do not attempt to crush it in the open air.[2] Dissolve the entire clump if possible, or dry in a desiccator over

      
       overnight.
      
  • Dissolution: Add 80% of the final volume of PBS (Phosphate Buffered Saline) or 0.9% Saline.[2] Vortex until clear.

  • pH Adjustment (Critical):

    • Measure pH.[1][2][3] It will likely be acidic (pH ~3-5).[1][2]

    • Add 1N NaOH dropwise while stirring.[2] Target pH 7.2 – 7.4.

    • Note: As the pH rises, the molecule transitions from the cationic form to the zwitterionic form.[2] This does not reduce solubility.

  • Final Volume: Add remaining buffer to reach target volume.

  • Sterilization: Filter through a 0.22 ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    m PES (Polyethersulfone) membrane.[1] Do not autoclave.
    
Protocol B: High-Concentration Stock (Osmotic Control)

Best for: High-dose toxicology studies or osmotic minipumps.[1][2]

The Challenge: At high concentrations (>100 mg/mL), the compound itself contributes significantly to osmolality.[2] Dissolving in normal saline will create a hypertonic solution, causing severe dehydration at the injection site.[2]

  • Vehicle: Use Sterile Water for Injection (not Saline/PBS).[1][2]

  • Dissolution: Dissolve drug in water.

  • Tonicity Check:

    • Theoretical Osmolality contribution ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

      
       2 
      
      
      
      Molar Concentration (due to dissociation into Betaine + Cl-).[1]
    • Example: A 180 mg/mL solution is ~1 Molar.[1][2] This is ~2000 mOsm/L (extremely hypertonic).[1][2]

    • Action: For IV, you cannot inject this rapidly.[2] You must infuse slowly or dilute.[1][2] For IP, volumes must be kept low.[2]

  • Buffering: Adjust pH with minimal volume of concentrated NaOH.

Troubleshooting & FAQs

Q1: The powder turned into a sticky liquid on the balance. Is it ruined?

A: No, it has deliquesced (absorbed water).[2]

  • Fix: Do not try to scrape it off.[1][2] Wash the weighing boat with your chosen solvent (water/PBS) into your beaker to recover the full dose.[2]

  • Prevention: Store the bottle in a desiccator at room temperature. Allow the bottle to equilibrate to room temp before opening to prevent condensation.[2]

Q2: I see precipitation when mixing with my other drug. Why?

A: This is likely an Anionic-Cationic Interaction .[1][2]

  • Mechanism: (3-Carboxypropyl)trimethylammonium is a quaternary amine (permanently cationic).[1][2] If you mix it with anionic drugs (e.g., sodium diclofenac, surfactants like SDS, or certain peptides), they form an insoluble ion pair.[2]

  • Solution: Administer the drugs in separate injections or use a dual-chamber delivery system.[1][2]

Q3: Can I use DMSO to improve solubility?

A: You can, but it is usually unnecessary.[2]

  • When to use: Use DMSO only if you are preparing a master stock for in vitro screens or if you need to co-solubilize a hydrophobic partner drug.[2]

  • Limit: Keep final DMSO concentration < 5% for in vivo safety.

  • Protocol: Dissolve GBB HCl in 100% DMSO (Solubility > 100 mg/mL), then dilute slowly into warm PBS with vortexing.

Q4: The solution is yellowing over time. Is it degrading?

A: Pure GBB HCl solutions should be colorless.[1][2] Yellowing indicates oxidation or contamination.[2]

  • Stability: Aqueous solutions are stable for 1 week at 4°C. For long-term storage, aliquot and freeze at -20°C.

  • Action: Discard yellow solutions.

Biological Context & Mechanism

Understanding the chemical behavior of GBB is crucial for interpreting "solubility" in a biological system.[2]

Pathway cluster_solubility Solubility State GBB GBB (Salt Form) (Cationic at pH < 4) Buffer Physiological Buffer (pH 7.4) GBB->Buffer Dissolution Zwitter GBB (Zwitterion) (Inner Salt) Buffer->Zwitter Deprotonation of Carboxyl Transporter OCTN2 Transporter (Cellular Uptake) Zwitter->Transporter High Affinity Binding

Figure 2: The transition from the supplied Hydrochloride salt to the biologically active Zwitterionic form upon buffering.[2] This transition maintains high water solubility.[1][2]

The "inner salt" (Zwitterion) formed at pH 7.4 is highly polar.[2] This explains why it is insoluble in non-polar solvents (ether/benzene) but highly soluble in water and methanol.[2]

References

  • Chemical Properties & Solubility

    • National Center for Biotechnology Information (2025).[1][2] PubChem Compound Summary for CID 22620, this compound. Retrieved from [Link]

  • In Vivo Formulation Standards
  • Metabolic Pathway & Transporters

    • Vaz, F. M., & Wanders, R. J. (2002).[2] Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429.[1][2] (Contextual grounding for OCTN2 transport mechanism).

  • pKa and Dissociation

    • IUPAC Digitized pKa Dataset.[1][2][4][5] Gamma-Butyrobetaine Dissociation Constants. Global Health & Chemical Safety Data. (Verified via search result 1.3).

Sources

Troubleshooting common issues in the synthesis of (3-Carboxypropyl)trimethylammonium chloride.

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Synthesis, Purification, and Handling of Gamma-Butyrobetaine Hydrochloride (GBB-HCl) CAS: 6249-56-5 | MW: 181.66 g/mol Status: Open | Priority: High[1]

Core Synthesis Directive (The "Golden Path")

The synthesis of (3-Carboxypropyl)trimethylammonium chloride typically follows a nucleophilic substitution pathway.[1] While biological routes exist (via L-carnitine metabolism), chemical synthesis for pharmaceutical standards usually employs 4-chlorobutyric acid or


-butyrolactone (GBL)  as the starting scaffold.
Primary Protocol: Ring-Opening Amination (Modified)

This protocol is favored for generating the chloride salt directly without complex ion-exchange steps.[1]

Reagents:

  • 
    -Butyrolactone (GBL)[2]
    
  • Trimethylamine (TMA) - anhydrous or 33% in EtOH

  • Thionyl Chloride (

    
    ) or HCl gas
    
  • Solvent: Toluene or Ethanol (anhydrous)

Step-by-Step Workflow:

  • Chlorination (Precursor Prep): Convert GBL to 4-chlorobutyric acid (or its ester) using

    
     gas or 
    
    
    
    in methanol.[1] This opens the lactone ring and installs the leaving group [1].
  • Quaternization: React the 4-chlorobutyric derivative with excess Trimethylamine (TMA) in a sealed pressure vessel at 80-100°C.

    • Note: TMA is a gas at room temperature (bp ~3°C). Using a sealed tube is non-negotiable to maintain stoichiometry.

  • Hydrolysis (If Ester used): Acid hydrolysis with dilute HCl to remove the methyl/ethyl ester protection.[1]

  • Isolation: Concentration under reduced pressure to yield the crude chloride salt.

Visualization: Synthesis Logic Flow

GBB_Synthesis cluster_trouble Critical Control Points start Start: Gamma-Butyrolactone step1 Ring Opening/Chlorination (HCl/MeOH or SOCl2) start->step1 inter Intermediate: 4-Chlorobutyric Ester step1->inter step2 Quaternization (Trimethylamine, 80°C, Sealed) inter->step2 step3 Hydrolysis (Dilute HCl) step2->step3 end Product: GBB-HCl step3->end

Figure 1: Step-wise chemical transformation from lactone precursor to quaternary ammonium chloride salt.

Troubleshooting Knowledge Base (FAQ)

Issue #1: "My product is a viscous oil/gum and won't crystallize."

Diagnosis: Hygroscopicity or Solvent Entrapment. GBB-HCl is extremely hygroscopic. Even trace moisture converts the crystalline solid into a deliquescent oil.

Corrective Actions:

  • The Azeotropic Fix: Dissolve the oil in absolute ethanol, then add toluene.[1] Rotary evaporate. The toluene/ethanol azeotrope drags out residual water. Repeat 3x.

  • The Desiccator Protocol: Final drying must occur in a vacuum desiccator over

    
     (Phosphorus pentoxide) or KOH pellets for at least 24 hours.[1]
    
  • Crystallization Solvent: Use a mixture of Isopropanol (solvent) and Acetone (anti-solvent) .[1] Dissolve in minimal hot isopropanol, then add cold acetone dropwise until turbidity persists. Refrigerate at 4°C.

Issue #2: "NMR shows a split peak or impurity near 2.5 ppm."

Diagnosis: Incomplete Ring Opening or Re-cyclization. If the pH is not strictly controlled during workup, the 4-chlorobutyric acid can re-cyclize back to GBL, or the GBB can dehydrate to form the inner salt (zwitterion) rather than the chloride salt.

Corrective Actions:

  • Check pH: Ensure the final isolation is done in acidic media (pH < 2) to maintain the carboxylic acid protonation and the chloride counter-ion.

  • Validation: GBL shows distinct triplets around 2.48 and 4.35 ppm in

    
    . GBB-HCl will have the characteristic trimethylammonium singlet ~3.1-3.3 ppm [2].
    
Issue #3: "Low yield during the Trimethylamine addition."

Diagnosis: Volatility Loss. TMA boils at 2.9°C. If you are adding it to a refluxing open vessel, it is evaporating before it reacts.

Corrective Actions:

  • Sealed Vessel: Use a pressure tube or autoclave.

  • Cold Addition: Cool the reaction vessel to -10°C before adding liquid TMA, then seal and slowly ramp to reaction temperature (80°C).

  • Excess Equivalents: Use 3.0 - 5.0 equivalents of TMA relative to the chloro-substrate to drive the kinetics [3].

Analytical Validation & Properties

Verify your synthesized compound against these standard metrics.

Physicochemical Data Table
PropertySpecificationNotes
Appearance White crystalline powderDeliquescent (absorbs moisture rapidly)
Melting Point 220°C - 225°C (dec.)[1]Decomposes upon melting [4]
Solubility Water, Methanol, EthanolInsoluble in Acetone, Ether, Benzene
Mass Spec (ESI+) m/z 146.12

Cation mass only
Hygroscopicity HighStore under Argon/Nitrogen
1H NMR Validation (D2O, 400 MHz)
  • 
     3.10 ppm (s, 9H): 
    
    
    
    — The diagnostic singlet.
  • 
     3.30 ppm (m, 2H): 
    
    
    
  • 
     2.40 ppm (t, 2H): 
    
    
    
  • 
     2.00 ppm (m, 2H):  Central 
    
    
    
    linker
Visualization: Purification Decision Tree

Purification_Logic status Current State: Crude Product check_state Is it Solid? status->check_state solid_yes Yes: Recrystallize (iPrOH / Acetone) check_state->solid_yes Yes solid_no No: Viscous Oil check_state->solid_no No action_dry Azeotropic Drying (Ethanol + Toluene) solid_no->action_dry action_vac High Vacuum (<1 mbar, 40°C) action_dry->action_vac action_vac->check_state Re-check

Figure 2: Logic flow for converting crude reaction oil into crystalline standard.

References

  • Patent US5087745A. Process for the production of gamma-butyrobetaine.[1] Google Patents.[1] Link

  • PubChem. this compound (Compound).[1][3][4] National Library of Medicine. Link

  • ChemicalBook. this compound Properties and Synthesis.Link

  • Sigma-Aldrich. this compound Technical Grade SDS & Data.[1]Link

  • NIST. (3-Carboxy-2-hydroxypropyl)trimethylammonium chloride (Related Carnitine Analog Data). NIST Chemistry WebBook.[5][6] Link

Sources

Technical Support Center: Optimization of (3-Carboxypropyl)trimethylammonium chloride Conjugation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing the conjugation of (3-Carboxypropyl)trimethylammonium chloride. This guide is designed for researchers, scientists, and drug development professionals who are leveraging this versatile molecule to modify proteins, surfaces, or other biomolecules. As a quaternary ammonium compound, this compound is an excellent choice for introducing a permanent positive charge, enhancing solubility, or acting as a zwitterionic surfactant[1].

The most robust and widely used method for this conjugation is coupling its terminal carboxyl group to a primary amine on a target molecule using carbodiimide chemistry. This guide provides in-depth, field-proven insights into optimizing this process, focusing on the gold-standard 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) crosslinking system.

Frequently Asked Questions (FAQs): Core Principles

This section addresses fundamental questions about the conjugation chemistry, providing the foundational knowledge needed to design and troubleshoot your experiments effectively.

Q1: What is the fundamental mechanism of EDC/NHS conjugation?

The EDC/NHS reaction is a "zero-length" crosslinking process, meaning no part of the crosslinker itself becomes part of the final bond between the two molecules[2]. It proceeds in two primary stages:

  • Carboxyl Activation: EDC reacts with the carboxyl group (-COOH) of this compound to form a highly reactive but unstable O-acylisourea intermediate[3][4][5]. This intermediate is susceptible to rapid hydrolysis in aqueous solutions, which would reverse the activation[2][4].

  • Intermediate Stabilization & Amine Reaction: To improve efficiency, N-hydroxysuccinimide (NHS) is added. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS-ester[3][5][6]. This semi-stable NHS-ester then reacts with a primary amine (-NH₂) on your target molecule (e.g., the side chain of a lysine residue on a protein) to form a stable, covalent amide bond[7][8].

EDC_NHS_Mechanism cluster_coupling Step 3: Amine Coupling (pH 7.2-8.5) Molecule_COOH (3-Carboxypropyl)trimethylammonium -COOH O_Acylisourea Unstable O-acylisourea Intermediate Molecule_COOH->O_Acylisourea EDC EDC O_Acylisourea->Molecule_COOH NHS_Ester Semi-Stable NHS-Ester O_Acylisourea->NHS_Ester + NHS NHS NHS NHS->NHS_Ester Final_Conjugate Stable Amide Bond (Final Conjugate) NHS_Ester->Final_Conjugate Target_Amine Target Molecule -NH₂

Caption: EDC/NHS two-step conjugation mechanism.
Q2: Why is a two-step pH procedure highly recommended?

The two core reactions involved have conflicting optimal pH ranges.

  • Activation (EDC/NHS): This step is most efficient in a slightly acidic environment (pH 4.5-6.0)[9][10][11]. In this range, the carboxyl group is readily available for activation by EDC.

  • Coupling (NHS-ester to Amine): The reaction of the NHS-ester with the primary amine requires the amine to be deprotonated and nucleophilic, which is favored at a neutral to slightly alkaline pH (7.2-8.5)[11][12][13].

Attempting a one-pot reaction at a compromise pH (e.g., 6.5-7.0) will reduce the efficiency of both steps[10]. A two-step procedure, where the activation is performed at pH ~5.5 followed by a buffer exchange or pH adjustment to ~7.5 for the amine coupling, yields significantly better and more consistent results[9][14][15].

Q3: Which buffers should I use and which must I avoid?

Buffer choice is critical as some common laboratory buffers contain functional groups that will compete with your reaction.

  • Recommended Buffers:

    • Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is the ideal choice as it lacks primary amines and carboxylates[4][5][9].

    • Coupling Step (pH 7.2-8.5): Phosphate-Buffered Saline (PBS) is excellent for the second step[9][10]. HEPES is also a suitable option.

  • Buffers to AVOID:

    • Buffers containing primary amines (e.g., Tris, Glycine) will react with the NHS-ester, quenching the reaction and competing with your target molecule[14][16].

    • Buffers containing carboxylates (e.g., Acetate, Citrate) will compete with this compound for activation by EDC[14].

Troubleshooting Guide: Common Experimental Issues
ProblemPossible Cause(s)Recommended Solution(s)
Low or No Conjugation Yield Inactive Reagents: EDC and NHS are highly sensitive to moisture (hygroscopic).Store reagents desiccated at -20°C. Allow vials to warm completely to room temperature before opening to prevent condensation. Prepare solutions immediately before use.[2][14]
Inappropriate pH: Using a single, compromise pH reduces the efficiency of both activation and coupling steps.Implement the recommended two-step pH protocol. Activate in MES buffer (pH 5.0-6.0) and couple in PBS (pH 7.2-8.0).[10] Verify the final pH of your buffers before use.
Hydrolysis of Intermediates: The O-acylisourea and NHS-ester intermediates are unstable in aqueous solution, with hydrolysis increasing at higher pH and temperature.After the activation step, proceed immediately to the coupling step.[14] Perform the coupling reaction at room temperature for 1-2 hours or at 4°C overnight to balance reaction rate and stability.[14]
Competing Side Reactions: Excess EDC can lead to the formation of an N-acylurea byproduct, which is a dead-end reaction.The addition of NHS is crucial as it rapidly converts the O-acylisourea intermediate to the more stable NHS-ester, minimizing the N-acylurea side reaction.[4][14]
Interfering Buffer Components: Use of buffers like Tris or acetate.Ensure all buffers are free of extraneous primary amines or carboxylates.[14][16] If your protein stock is in an incompatible buffer, perform a buffer exchange (e.g., using a desalting column) prior to the reaction.
Precipitation or Aggregation High EDC Concentration: A large excess of EDC can sometimes cause proteins or other molecules to precipitate.If precipitation occurs, try reducing the molar excess of EDC.[4][9] Titrate the EDC concentration to find the optimal balance for your specific system.
Protein Instability: The target protein may not be stable or soluble under the chosen reaction conditions (pH, concentration).Confirm the solubility and stability of your protein in the selected activation and coupling buffers before beginning the conjugation. A buffer exchange may be necessary.[14]
Inconsistent Results Reagent Degradation: Using pre-made EDC/NHS solutions that have been stored.Always prepare EDC and NHS solutions fresh for each experiment. Never store them in solution.[17]
Inefficient Purification: Residual quenching agents or unreacted starting materials are carried over.Utilize a robust purification method such as size-exclusion chromatography (SEC), ion-exchange chromatography (IEX), or dialysis to effectively separate the conjugate from byproducts and excess reagents.[10][18]
Data and Workflow Visualization
Recommended Reagent Concentrations

Optimization is often required, but these ratios provide a robust starting point for most applications. The ratios are relative to the moles of the carboxyl groups on this compound.

ReagentRecommended Molar Excess (over -COOH)Rationale
EDC 2x - 10xA molar excess is used to drive the carboxyl activation reaction forward efficiently.[9][14]
NHS/Sulfo-NHS 2x - 5xSufficient NHS is required to efficiently trap the unstable O-acylisourea intermediate, preventing hydrolysis and side reactions.[9][14] A 1:2 to 1:1 ratio of EDC to NHS is common.
Experimental Workflow

This diagram outlines the critical steps for a successful two-step conjugation.

Conjugation_Workflow cluster_prep Phase 1: Preparation cluster_reaction Phase 2: Reaction cluster_purify Phase 3: Purification & Analysis Prep_Reagents Prepare Fresh EDC/NHS Solutions Equilibrate All Components Prep_Buffers Prepare Activation (MES, pH 5.5) & Coupling (PBS, pH 7.5) Buffers Prep_Reagents->Prep_Buffers Buffer_Exchange Buffer Exchange Target Molecule into Coupling Buffer (if needed) Prep_Buffers->Buffer_Exchange Activation Step 1: Activation 1. Dissolve Carboxy-Molecule in MES 2. Add EDC, then NHS 3. Incubate 15-30 min @ RT Buffer_Exchange->Activation Removal Step 2: Remove Excess Reagents (Optional but Recommended) Use Desalting Column equilibrated in Coupling Buffer Activation->Removal Coupling Step 3: Coupling 1. Add Activated Molecule to Target Amine 2. Incubate 2h @ RT or O/N @ 4°C Removal->Coupling Quench Step 4: Quench Reaction Add Tris or Hydroxylamine (e.g., 50mM final conc.) Incubate 15-30 min @ RT Coupling->Quench Purify Purify Conjugate (Desalting, Dialysis, SEC) Quench->Purify Analyze Characterize Conjugate (e.g., SDS-PAGE, MS, Functional Assay) Purify->Analyze

Sources

Best practices for the storage and handling of (3-Carboxypropyl)trimethylammonium chloride to maintain purity.

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (3-Carboxypropyl)trimethylammonium chloride

A Guide to Maintaining Purity through Proper Storage and Handling

Welcome to the technical support center for this compound. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth technical information and practical advice to ensure the purity and stability of this versatile quaternary ammonium compound throughout your experiments.

I. Understanding the Compound: Key Properties

This compound, also known as γ-Butyrobetaine hydrochloride, is a white crystalline powder.[1] Its ionic nature, stemming from the quaternary ammonium and chloride ions, renders it soluble in water.[2] A critical characteristic that dictates its storage and handling is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2][3]

PropertyValue
Appearance White crystalline powder[1]
Molecular Formula C7H16ClNO2[1]
Molecular Weight 181.66 g/mol [1]
Melting Point ~220 °C (with decomposition)[1][4][5]
Solubility Soluble in water[2]
Hygroscopicity Hygroscopic[2][3]

II. Best Practices for Storage

The primary objective when storing this compound is to protect it from moisture to maintain its purity.

Core Storage Protocol
  • Container: Always keep the compound in a tightly closed container.[3][6][7][8] This is the first and most critical line of defense against moisture absorption.

  • Atmosphere: Store in a dry, well-ventilated area.[3][8] An inert atmosphere, such as under nitrogen or argon, is recommended for long-term storage to further minimize contact with moisture and air.[4]

  • Temperature: There are varying recommendations for storage temperature. While some sources suggest room temperature[1][4], others recommend -20°C[9]. For general laboratory use, storing at room temperature in a desiccator is often sufficient. However, for long-term storage or for applications highly sensitive to any potential degradation, storing at -20°C is a more conservative approach.

  • Location: Store in a cool, shaded area, away from direct sunlight and heat sources.[6][7]

Troubleshooting Storage Issues

Q: My this compound appears clumpy. What should I do?

A: Clumping is a clear indication of moisture absorption due to the compound's hygroscopic nature. While it may not necessarily mean the compound has degraded chemically, it can affect accurate weighing and dissolution. If clumping is observed, consider the following:

  • Drying: You can try drying the compound under a vacuum at a temperature well below its melting point.

  • Purity Check: If the purity is critical for your application, it is advisable to re-analyze the material using a suitable technique like titration or HPLC-ESI-MS to confirm its integrity.[1][8]

  • Future Prevention: Review your storage protocol. Ensure the container is always sealed tightly and consider storing it in a desiccator.

Q: I've noticed a change in the color of the powder. Is it still usable?

A: A color change from white to pale yellow could indicate some level of impurity or degradation.[4] While the compound might still be suitable for some applications, for high-purity work, it is best to use a fresh, unopened batch. If you must use the discolored material, a purity assessment is strongly recommended.

III. Safe and Effective Handling Procedures

Proper handling techniques are essential to maintain the purity of this compound and to ensure user safety.

Experimental Workflow: Weighing and Dissolution

The following diagram outlines the recommended workflow for preparing a solution of this compound to minimize exposure to the atmosphere and prevent contamination.

G cluster_prep Preparation cluster_weighing Weighing cluster_dissolution Dissolution A Equilibrate container to room temperature B Briefly open container in a low-humidity environment (e.g., glove box or near a desiccator) A->B Prevents condensation C Quickly weigh the desired amount B->C D Immediately and tightly reseal the container C->D Minimizes moisture absorption E Add the weighed powder to the solvent D->E F Vortex or sonicate until fully dissolved E->F

Caption: Workflow for weighing and dissolving this compound.

Personal Protective Equipment (PPE) and Safety

While not classified as a hazardous substance, good laboratory practice dictates the use of appropriate PPE.[3]

  • Gloves: Wear impervious gloves.[3]

  • Eye Protection: Use safety glasses with side-shields or goggles.[10]

  • Respiratory Protection: In case of dust generation, use a dust mask (e.g., N95).

  • General Hygiene: Avoid contact with skin and eyes.[6][10] Do not breathe in the dust.[3][10] Wash hands thoroughly after handling.[3][6][7][10]

Troubleshooting Handling Issues

Q: The compound is difficult to weigh accurately due to static electricity. How can I manage this?

A: Static electricity can be an issue with fine powders. An anti-static gun or an ionizing bar on the analytical balance can help dissipate static charges. Working in a controlled humidity environment can also mitigate this issue.

Q: What solvents are compatible with this compound?

A: The compound is soluble in water.[2] For other solvents, it is always best to consult the literature for your specific application or perform a small-scale solubility test.

IV. Purity and Stability Considerations

This compound is chemically stable under standard ambient conditions.[3] The primary threat to its purity is moisture absorption.

Potential Degradation Pathways

While stable, exposure to incompatible materials can lead to degradation. Avoid contact with:

  • Strong oxidizing agents[10]

  • Strong reducing agents[10]

  • Strong bases[10]

  • Fluorine[10]

  • Sulfur trioxide[10]

  • Phosphorus pentoxide[10]

In the event of a fire, hazardous decomposition products such as carbon oxides, nitrogen oxides, and hydrogen chloride gas can be formed.[3]

Assessing Purity

The purity of this compound is typically determined by the manufacturer and provided on the certificate of analysis. Common methods for purity assessment include:

  • Titration: As stated by some suppliers.[1]

  • HPLC-ESI-MS: A method mentioned for confirming the identity of the compound.[8]

If you suspect contamination or degradation, repeating a purity analysis using an appropriate, validated method is recommended.

Logical Relationship of Purity Factors

G Purity High Purity Maintained Storage Proper Storage Storage->Purity prevents Moisture Moisture Exposure Storage->Moisture Handling Correct Handling Handling->Purity prevents Handling->Moisture Contamination Cross-Contamination Handling->Contamination Moisture->Purity compromises Contamination->Purity compromises

Caption: Factors influencing the purity of this compound.

V. Frequently Asked Questions (FAQs)

Q1: Is this compound hazardous?

A1: It is not classified as a hazardous substance or mixture.[3] However, it can cause skin, eye, and respiratory irritation.[11] It is always recommended to follow standard laboratory safety procedures.

Q2: How should I dispose of unused this compound?

A2: Dispose of the compound in accordance with local, state, and federal regulations. Do not let the product enter drains.[3]

Q3: Can I use the compound if it has been open for a long time?

A3: If the compound has been stored correctly in a tightly sealed container and shows no signs of moisture absorption (clumping) or discoloration, it is likely still of high purity. However, for critical applications, it is always best to use a fresh batch or re-verify the purity of the older stock.

Q4: What are the synonyms for this compound?

A4: Common synonyms include γ-Butyrobetaine hydrochloride and Deoxycarnitine hydrochloride.[1][12]

VI. References

  • This compound - Chem-Impex. Available at: [Link]

  • This compound technical grade 6249-56-5 - MilliporeSigma. Available at: [Link]

  • This compound - Immunomart. Available at: [Link]

  • This compound | C7H16ClNO2 | CID 22620 - PubChem. Available at: [Link]

  • safety data sheet section 1 - identification - Swish. Available at: [Link]

  • CAS#:6249-56-5 | this compound | Chemsrc. Available at: [Link]

Sources

Overcoming challenges in purifying (3-Carboxypropyl)trimethylammonium chloride from reaction mixtures.

[1][2]

Ticket Subject: Troubleshooting Isolation, Purification, and Handling of

Assigned Specialist:Date:12

Executive Summary & Molecule Profile

You are encountering challenges with (3-Carboxypropyl)trimethylammonium chloride (also known as

1313

Molecule Specifications:

  • Structure:

    
    [1][3][2]
    
  • Solubility: Highly soluble in Water, Methanol, Ethanol, DMSO.[1][2] Insoluble in Acetone, Diethyl Ether, Hexane.[1][3]

  • Critical Challenge: Separation from unreacted Trimethylamine (TMA) and preventing the formation of viscous, non-crystallizing oils.[1]

Tier 1: The "Oiling Out" Rescue Protocol

Issue: “My product won't crystallize. It forms a thick, viscous syrup or oil at the bottom of the flask.”

Diagnosis: This is the most common failure mode.[3] It occurs because the dielectric constant of the solvent mixture is too high to force a lattice structure, or residual water is acting as a plasticizer.

The Solution: Solvent-Antisolvent Trituration

Do not attempt to evaporate to dryness immediately.[3] Instead, force precipitation using a polarity mismatch.[1][3]

Step-by-Step Protocol:

  • Redissolution: Dissolve your crude oil in the minimum amount of dry Methanol or Ethanol (warm if necessary, ~40°C).[3]

  • Antisolvent Addition: While stirring rapidly, add Acetone or Diethyl Ether dropwise.[1][3]

    • Ratio: Target a 1:5 to 1:10 ratio of Solvent:Antisolvent.[3]

  • The "Cloud Point": Stop adding antisolvent when the solution turns persistently cloudy.[3]

  • Seed & Cool: If you have a seed crystal, add it now.[3] If not, scratch the inner glass surface with a spatula to create nucleation sites.[3] Place the flask in a -20°C freezer overnight.

  • Rescue: If it oils out again, decant the supernatant (which often contains impurities) and repeat the process with Isopropanol (IPA) as the solvent and Ethyl Acetate as the antisolvent.

Tier 2: Removing Impurities (TMA & Starting Materials)

Issue: “The product has a persistent fishy smell (Trimethylamine) or NMR shows impurity peaks.”

Diagnosis: Unreacted Trimethylamine (TMA) is difficult to remove because it can form salts with the carboxylic acid moiety.[3] Unreacted halo-acids may also be present.[1][3][2]

Troubleshooting Matrix
ImpurityCharacteristicsRemoval Strategy
Trimethylamine (TMA) Fishy odor, volatile.[1][3][2]pH Swing & Strip: TMA is volatile as a free base.[3] Dissolve crude in a small amount of water, adjust pH to ~9-10 (using dilute NaOH), and rotary evaporate. Warning: This generates the betaine (inner salt).[3] You must redissolve in HCl/MeOH to regenerate the chloride salt.[3]
Unreacted Halo-acids Non-polar relative to product.[1][3][2]Solvent Wash: Suspend the solid/oil in Acetone or Dichloromethane .[3] The quaternary product is insoluble; the unreacted acid will dissolve.[3] Filter or decant.[3][4]
Wrong Counterion (Br/I) M.P. mismatch.Ion Exchange: If you synthesized this from ethyl-4-bromobutyrate, you have the bromide salt, not the chloride.[1][3] See Tier 3.

Tier 3: Advanced Ion Exchange (Desalting & Ion Swapping)

Issue: “I need to switch the counterion to Chloride or remove inorganic salts.”

Scientific Logic: Quaternary ammonium compounds bind strongly to cation exchange resins.[3] We use this to our advantage to wash away non-ionic impurities and then elute the product.[3]

Protocol: Dowex 50W (Strong Acid Cation) Column

Use this if you have high inorganic salt contamination or need to swap Bromide/Iodide to Chloride.[1][2]

  • Resin Prep: Pack a column with Dowex 50W-X8 (Hydrogen form).[1][3][2]

  • Loading: Dissolve crude product in deionized water (pH < 7) and load onto the column.

    • Mechanism:[3][2] The cationic quaternary ammonium binds to the resin.[3] Neutral impurities and anions (Cl-, Br-) pass through.[1][3]

  • Washing: Flush with 3-5 column volumes of water.[3] This removes unreacted starting materials and inorganic salts.[3][4]

  • Elution (The Critical Step):

    • To recover the Betaine (Inner Salt): Elute with 1M - 2M Ammonium Hydroxide (

      
      ) .[1][3] The base deprotonates the carboxylic acid, making the net charge neutral (zwitterionic), causing it to release from the resin.[1]
      
    • To recover the Chloride Salt: Collect the ammonia eluate, evaporate the ammonia, redissolve in Water/HCl, and lyophilize.[1]

  • Validation: Check Chloride content using a Silver Nitrate (

    
    ) test (White precipitate = Positive).[1][3]
    

Visualizing the Purification Logic

The following diagram illustrates the decision-making process for purifying reaction mixtures based on the synthesis route used.

PurificationWorkflowStartCrude Reaction MixtureCheckImpurityIdentify Major ImpurityStart->CheckImpurityTMAExcess Trimethylamine(Fishy Smell)CheckImpurity->TMAVolatile AmineOilOiling Out(Viscous Liquid)CheckImpurity->OilPhysical StateWrongIonWrong Counterion(e.g., Bromide)CheckImpurity->WrongIonSynthesis RouteVacStripAzeotropic Distillation(with Toluene)TMA->VacStripTriturationSolvent Trituration(MeOH + Acetone/Ether)Oil->TriturationIonExchangeDowex 50W Column(Elute w/ NH4OH -> HCl)WrongIon->IonExchangeVacStrip->TriturationFinalPure (3-Carboxypropyl)trimethylammonium chlorideTrituration->FinalIonExchange->Trituration

Figure 1: Decision tree for selecting the appropriate purification method based on crude mixture characteristics.

FAQ: Handling & Storage

Q: The powder turns into a liquid immediately after I weigh it. Is it ruined? A: No, it is deliquescent. It has absorbed atmospheric moisture.[3]

  • Fix: Dissolve in water and Lyophilize (Freeze Dry) .[1][3] This is the only reliable way to get a fluffy, weighable powder.[3]

  • Storage: Store in a desiccator over

    
     or KOH. Seal caps with Parafilm.[3]
    

Q: Can I use Silica Gel Chromatography? A: Avoid if possible. Quaternary ammonium salts stick aggressively to silica due to the interaction with silanol groups.[3]

  • If you must: Use a highly polar mobile phase, such as Methanol/Ammonium Hydroxide or Acetonitrile/Water .[1][3] You will likely need a C18 (Reverse Phase) column rather than standard silica.[1][3]

Q: My melting point is lower than the literature value (220°C). Why? A: This usually indicates retained solvent or moisture.[3] Because the lattice energy is high, even small amounts of water significantly depress the melting point.[3] Dry under high vacuum (0.1 mmHg) at 60°C for 24 hours before measuring.

References

  • Synthesis & Purification of Betaines

    • Lindstedt, S., et al.[1][3][2] "Purification and properties of gamma-butyrobetaine hydroxylase from human kidney."[3] Biochemistry, 1977.[1][3] (Describes isolation of butyrobetaine derivatives).

    • [1][3][2]

  • Ion Exchange Protocols

    • Hirs, C.H.W.[1][2] "Chromatography of proteins on ion-exchange resins."[1][3] Methods in Enzymology, Vol 11. (Foundational text on using Dowex resins for zwitterions).

    • [1][3]

  • Crystallization of Quaternary Salts

    • Perrin, D.D., Armarego, W.L.F.[1][2] "Purification of Laboratory Chemicals."[3] Butterworth-Heinemann.[1][3] (The standard reference for solvent pairs like Ethanol/Ether for quats).[3]

    • [1][3][2]

  • Menschutkin Reaction (Synthesis Context)

    • Smith, M.B.[1][2] "March's Advanced Organic Chemistry."[3] (Mechanistic background on the formation of quaternary ammonium salts and their solubility profiles).

    • [1][3][2]

How to prevent interference of (3-Carboxypropyl)trimethylammonium chloride in analytical assays.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Carboxypropyl)trimethylammonium chloride, commonly known as γ-Butyrobetaine (GBB) , is a critical endogenous zwitterion and the direct precursor to L-Carnitine. In bioanalytical assays—specifically those targeting Meldonium (Mildronate) or L-Carnitine —GBB presents a severe interference challenge.

Because GBB is structurally analogous to Meldonium and isobarically close, it causes false positives or quantitative bias through two primary mechanisms: isotopic overlap (M+1) and chromatographic co-elution . This guide details the mechanistic root of this interference and provides self-validating protocols to eliminate it using HILIC separation and High-Resolution Mass Spectrometry (HRMS).

Module 1: The Mechanics of Interference

The "Compounding Error" Phenomenon

Researchers often underestimate GBB interference because they view it as a static background signal. However, in Meldonium pharmacokinetics, GBB interference is dynamic.

  • Mechanism: Meldonium acts by inhibiting γ-butyrobetaine hydroxylase (BBOX) , the enzyme that converts GBB to L-Carnitine.[1][2][3]

  • The Result: When a subject takes Meldonium, their endogenous GBB levels spike significantly because the conversion pathway is blocked.

  • The Analytical Risk: As the analyte (Meldonium) concentration drops during the elimination phase, the interferent (GBB) concentration rises. This leads to a high risk of false positives in the "tail" of the pharmacokinetic curve.

The Isotopic Overlap (The Math)

On a standard Triple Quadrupole (QQQ) mass spectrometer, GBB and Meldonium are difficult to distinguish without separation.

CompoundFormula (Cation)Monoisotopic Mass (

)
Key Interference Source
GBB

146.1176

C Isotope (M+1): ~147.1209
Meldonium

147.1128 Target Analyte

The Problem: The


C isotope of GBB (mass ~147.12) falls within the transmission window of Meldonium (mass 147.11). If GBB co-elutes, the mass spectrometer isolates both the Meldonium precursor and the GBB isotope. If they share a fragment ion (e.g., m/z 58 or 59), the assay produces a false positive.

Module 2: Visualizing the Workflow

The following diagram illustrates the biological accumulation of GBB and the analytical decision tree required to resolve it.

GBB_Interference_Workflow cluster_bio Biological Context cluster_analytical Analytical Interference Meldonium Meldonium Administration Enzyme Inhibits BBOX Enzyme Meldonium->Enzyme GBB_Spike Endogenous GBB Accumulates (High Concentration) Enzyme->GBB_Spike Blocks Conversion Sample Urine/Plasma Sample GBB_Spike->Sample C18 Reverse Phase (C18) Co-elution Risk Sample->C18 HILIC HILIC Separation (Recommended) Sample->HILIC MS_LowRes Low Res MS (QQQ) Isobaric Overlap (147 vs 146+1) C18->MS_LowRes Poor Resolution Result_Fail False Positive / Bias C18->Result_Fail HILIC->MS_LowRes Rt Separation MS_HiRes HRMS (Orbitrap/TOF) Mass Resolution > 20k HILIC->MS_HiRes Result_Pass Accurate Quantitation MS_LowRes->Result_Fail Interference MS_HiRes->Result_Pass

Figure 1: The mechanistic pathway of GBB interference, from biological accumulation (BBOX inhibition) to analytical co-elution.

Module 3: Troubleshooting Guides (Q&A)

Q1: I am seeing a peak in my "Blank" samples at the retention time of Meldonium. Is this contamination?

Diagnosis: If you are analyzing real biological matrices (even "blank" control plasma), this is likely endogenous GBB , not contamination. Root Cause: GBB is naturally present in human plasma/urine. On a C18 column, GBB and Meldonium often co-elute near the void volume due to high polarity. The Fix (Chromatography): You must switch from Reversed-Phase (C18) to Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Why? C18 relies on hydrophobic interaction. GBB and Meldonium are zwitterionic/polar and have no retention on C18, causing them to elute together with salts (ion suppression). HILIC retains polar compounds, allowing GBB and Meldonium to separate based on their specific polar interactions.

Q2: Can I just use a high-resolution mass spectrometer (HRMS) to ignore the interference?

Diagnosis: Yes, but with caveats. Technical Logic:

  • The mass difference between Meldonium (

    
    ) and the GBB 
    
    
    
    isotope (
    
    
    ) is 0.0081 Da .
  • Required Resolution: To separate these peaks at 10% valley, you need a resolving power of approximately 18,000 - 20,000 (FWHM).

  • Protocol:

    • Set your Orbitrap/TOF resolution to > 30,000.

    • Use an extraction window of 5 ppm or less.

    • Warning: Even if you resolve the masses, co-elution causes ion suppression . If GBB is present at 100x the concentration of Meldonium, it will "steal" charge in the ESI source, lowering your Meldonium signal. Chromatographic separation is still mandatory for robust quantification.

Q3: What are the optimal MRM transitions to distinguish them on a Triple Quad?

Diagnosis: Crosstalk is common. Protocol:

  • Meldonium: Monitor m/z 147.1

    
     58.1 (Quant) and 147.1 
    
    
    
    59.1 (Qual).
  • GBB: Monitor m/z 146.1

    
     87.0 (Quant) and 146.1 
    
    
    
    60.0.
  • Validation Step: Inject a pure standard of GBB at high concentration (e.g., 10 µg/mL). Monitor the Meldonium channel (147

    
     58). If you see a peak, your chromatographic resolution is insufficient, or the GBB isotope is fragmenting to m/z 58.
    

Module 4: Validated Experimental Protocol

Protocol: HILIC Separation of Meldonium and GBB

This protocol ensures baseline separation of the critical pair (Resolution > 1.5).

1. Column Selection:

  • Stationary Phase: Zwitterionic HILIC (e.g., ZIC-HILIC) or Bare Silica.

  • Dimensions: 2.1 x 100 mm, 1.7 µm or 2.7 µm particle size.

2. Mobile Phase Composition:

  • Buffer (A): 10 mM Ammonium Acetate in Water, adjusted to pH 4.0 - 5.0 with Acetic Acid.

    • Note: The acidic pH is critical to protonate the carboxyl groups, ensuring consistent zwitterionic behavior.

  • Organic (B): 100% Acetonitrile (LC-MS Grade).

3. Gradient Profile:

  • Flow Rate: 0.4 mL/min.

  • Temperature: 30°C.

Time (min)% B (Acetonitrile)Event
0.090%Initial Hold (High Organic for Retention)
1.090%Start Gradient
5.050%Elute Polar Analytes
6.050%Hold
6.190%Re-equilibration
10.090%End

4. Sample Preparation (Dilute & Shoot):

  • Matrix: Urine or Plasma.[3]

  • Step 1: Centrifuge sample at 10,000 x g for 5 mins.

  • Step 2: Dilute supernatant 1:10 with Acetonitrile .

    • Critical: Diluting with water will ruin the HILIC peak shape (solvent mismatch). You must dilute with the initial mobile phase (high organic).

References

  • World Anti-Doping Agency (WADA). "Meldonium – Prohibited List Information."[2][4] WADA Technical Documents. [Link]

  • Görgens, C., et al. (2015). "Mildronate (Meldonium) in professional sports – monitoring doping control urine samples using hydrophilic interaction liquid chromatography – high resolution/high accuracy mass spectrometry."[5] Drug Testing and Analysis. [Link][5]

  • Liepinsh, E., et al. (2011). "Mildronate treatment alters γ-butyrobetaine and l-carnitine concentrations in healthy volunteers."[4][5] Journal of Pharmacy and Pharmacology. [Link]

  • Kim, J., et al. (2018). "Method for Screening and Confirming Meldonium in Human Urine by High-Resolution Mass Spectrometry and Identification of Endogenous Interferences." Analytical Science and Technology. [Link]

Sources

Method development for the quantification of (3-Carboxypropyl)trimethylammonium chloride in biological samples.

Technical Support Center: Quantification of Gamma-Butyrobetaine ( BB)

Topic: Method Development for (3-Carboxypropyl)trimethylammonium chloride in Biological Samples Role: Senior Application Scientist Status: Active Support

Introduction: The Analytical Challenge

Welcome to the Technical Support Center. You are likely here because standard Reverse-Phase (C18) chromatography has failed to retain your analyte, or you are struggling with high background noise in your blanks.

This compound , commonly known as Gamma-butyrobetaine (


BB)1

Why is this difficult?

  • Retention: Its permanent positive charge and high polarity cause it to elute in the void volume (

    
    ) on C18 columns, leading to massive ion suppression.
    
  • Endogeneity:

    
    BB is present in all human plasma/serum, making "blank" matrix generation impossible without synthetic surrogates.
    
  • Isobars: It must be chromatographically separated from isomers and L-Carnitine fragments to prevent false positives.

Module 1: Chromatographic Strategy

User Question: I tried a C18 column with 100% aqueous mobile phase, but the peak shape is poor and retention is inconsistent. What do you recommend?

Scientist Response: Stop using C18 for this application. Even "AQ" (aqueous-compatible) C18 columns struggle with the quaternary amine group. The gold standard for

Hydrophilic Interaction Liquid Chromatography (HILIC)
Recommended Protocol: HILIC-MS/MS[2]
  • Column: Silica-based Amide or bare Silica (e.g., BEH Amide or HILIC-Z).

  • Mechanism: Partitioning between a water-enriched layer on the stationary phase and the acetonitrile-rich mobile phase.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: Start high organic (90% B) and ramp down to 50% B.

Why this works: The high organic starting condition forces the polar


Visualizing the Separation Logic

GStartSelect Column ChemistryC18Reverse Phase (C18)Start->C18Hydrophobic InteractionHILICHILIC (Amide/Silica)Start->HILICPolar InteractionResultC18Analyte elutes in Void (t0)High Ion SuppressionPoor QuantitationC18->ResultC18MechMechanism: Partitioning intowater-enriched surface layerHILIC->MechResultHILICRetention k' > 3Desalting EffectHigh Sensitivity (ESI+)Mech->ResultHILIC

Figure 1: Decision matrix for column selection. HILIC provides the necessary retention for polar quaternary amines that C18 cannot offer.

Module 2: Mass Spectrometry Parameters

User Question: I see a signal at m/z 146, but my quantitative precision is low. Which MRM transitions should I use?

Scientist Response:

ESI Positive
Optimized MRM Table
ParameterSettingRationale
Ionization ESI Positive (+)Quaternary amine is pre-charged.
Precursor Ion 146.1 (

)
Parent ion (C

H

NO

).
Quantifier Transition 146.1

87.1
Loss of Trimethylamine [N(CH

)

] (-59 Da). High intensity.
Qualifier Transition 146.1

60.1
Characteristic fragment (Protonated Trimethylamine).
Internal Standard d9-

BB
Use 155.1

87.1
. Essential to correct for HILIC matrix effects.
Dwell Time 20-50 msEnsure 12-15 points across the peak.

Critical Warning: Ensure your chromatographic method separates

L-Carnitine

Module 3: Sample Preparation & Extraction

User Question: Can I just use protein precipitation (PPT)? My column pressure is increasing.

Scientist Response: While PPT (Methanol crash) works, it leaves phospholipids that foul HILIC columns rapidly. For robust clinical/pre-clinical assays, Weak Cation Exchange (WCX) Solid Phase Extraction is the self-validating choice.

Protocol: WCX-SPE for Quaternary Amines
  • Condition: Methanol followed by Water.[3]

  • Load: Plasma (acidified with 0.1% Formic Acid).

    
    BB is positively charged; it binds to the carboxylate groups of the WCX sorbent.
    
  • Wash 1: Ammonium Acetate (removes neutrals/zwitterions).

  • Wash 2: Methanol (removes hydrophobic interferences).

  • Elute: 5% Formic Acid in Acetonitrile. (The acid protonates the WCX sorbent, shutting off the negative charge and releasing the positively charged

    
    BB).
    
Workflow Visualization

SPESamplePlasma Sample(+ d9-IS)PPTProtein Precip(MeOH/ACN)Sample->PPTFast/CheapSPESPE (WCX)Weak Cation ExchangeSample->SPERobust/CleanDirtyDirty Extract(Matrix Effects)PPT->DirtyCleanClean Extract(Phospholipid Free)SPE->CleanAnalysisHILIC-MS/MSClean->AnalysisDirty->Analysis

Figure 2: Sample preparation workflow. WCX-SPE is recommended to remove phospholipids that cause ion suppression in HILIC mode.

Module 4: Quantification of Endogenous Compounds

User Question: My "blank" plasma has a huge peak for

Scientist Response: This is the most common issue.

45
Strategy A: Surrogate Analyte (Recommended)
  • Concept: Use authentic plasma as the matrix. Use the labeled internal standard (d9-

    
    BB)  as the "Analyte" for the calibration curve, and the unlabeled 
    
    
    BB as the "Internal Standard."
  • Assumption: The response factor of d9-

    
    BB and native 
    
    
    BB is identical (usually true for Deuterium labels).
  • Benefit: Perfectly matches the matrix effect.

Strategy B: Surrogate Matrix
  • Concept: Use a synthetic matrix (e.g., 4% BSA in PBS) that mimics the protein content of plasma but contains no

    
    BB.
    
  • Validation Requirement: You must prove "Parallelism." The slope of the curve in BSA must match the slope of a Standard Addition curve in real plasma.

Comparison Table
FeatureSurrogate Analyte (d9-Std)Surrogate Matrix (BSA/PBS)Standard Addition
Throughput HighHighLow (requires multiple spikes per sample)
Cost High (requires large amt of d9)LowLow
Matrix Match Perfect (Authentic Plasma)ApproximatePerfect
Accuracy ExcellentGood (if parallelism proven)Excellent

Troubleshooting & FAQs

Q1: My retention time shifts from injection to injection in HILIC. Why?

  • Cause: HILIC columns require extensive equilibration. The "water layer" on the silica takes time to stabilize.

  • Fix: Ensure your re-equilibration time is at least 5-10 column volumes between injections. Do not inject 100% aqueous samples; dilute samples with 75% Acetonitrile before injection to match the mobile phase [3].

Q2: I see a "crosstalk" signal in my blank after a high standard.

  • Cause:

    
    BB is "sticky" on glass and metallic surfaces due to its charge.
    
  • Fix: Use polypropylene vials. Add 0.5% Formic Acid to your needle wash solvent to protonate surface silanols and repel the quaternary amine.

Q3: Can I use L-Carnitine as an Internal Standard?

  • Answer: No. L-Carnitine is also endogenous and varies independently of

    
    BB. You must use a stable isotope-labeled analog (e.g., d3- or d9-Gamma-butyrobetaine).
    

References

  • Vernez, L., et al. (2003). "Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap mass spectrometry." Journal of Chromatography A.

  • Tsoi, B., et al. (2015). "Systematic evaluation of surrogate matrix and surrogate analyte approaches for the quantification of endogenous metabolites." Bioanalysis.

  • Jian, W., et al. (2010). "HILIC-MS/MS for the determination of endogenous metabolites." Journal of Separation Science.

  • Koeth, R. A., et al. (2014). "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][6] Cell Metabolism. 
    

Technical Support Center: Analysis of (3-Carboxypropyl)trimethylammonium Chloride (Gamma-Butyrobetaine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Matrix Effects in LC-MS/MS Analysis Compound: (3-Carboxypropyl)trimethylammonium chloride (Gamma-Butyrobetaine / GBB) Chemical Class: Quaternary Ammonium Compound (Permanently Charged Cation) Primary Challenge: High Polarity leading to void-volume elution and co-elution with phospholipids.

Introduction: The "Polarity Trap"

As a Senior Application Scientist, I frequently see researchers struggle with this compound. This compound is a Quaternary Ammonium Compound (QAC) .[1] Unlike typical weak bases, it maintains a permanent positive charge regardless of pH.

The Core Problem: In standard Reversed-Phase (C18) chromatography, this highly hydrophilic compound elutes in the void volume (dead time) . This is the "dump zone" where salts, unretained proteins, and—most critically—unretained matrix components elute. Even if you see a peak, it is likely suffering from massive ion suppression (Matrix Effect), rendering your quantitation unreliable.

This guide provides a self-validating workflow to diagnose, isolate, and eliminate these effects.

Module 1: Diagnostic Workflow

Q: How do I definitively prove that Matrix Effects (ME) are killing my sensitivity?

A: Stop guessing and run a Post-Column Infusion (PCI) experiment. Comparing the slope of calibration curves (Standard Addition) is useful, but it doesn't tell you where the suppression is happening. PCI visualizes the matrix effect profile across your entire chromatogram.[2][3][4]

Protocol: Post-Column Infusion (PCI)
  • Setup: Use a syringe pump to infuse a constant flow of pure GBB standard (at ~100 ng/mL) into the LC flow path after the column but before the MS source.

  • Injection: Inject a blank matrix extract (e.g., extracted plasma with no analyte) via the LC autosampler.

  • Observation: Monitor the MRM transition for GBB. The baseline should be high and stable (from the infusion).

  • Result: Any dip in the baseline indicates Ion Suppression . Any spike indicates Ion Enhancement .

Success Criterion: Your analyte peak must elute in a region where the PCI baseline is flat and stable.

PCI_Setup cluster_LC LC System cluster_Infusion Continuous Infusion Autosampler Autosampler (Injects Blank Matrix) Column Analytical Column (Separates Matrix) Autosampler->Column Mobile Phase + Matrix Tee Mixing Tee (High Pressure) Column->Tee Eluent Syringe Syringe Pump (Infuses Pure GBB) Syringe->Tee Constant Analyte Flow MS MS/MS Source (ESI+) Tee->MS Combined Flow

Figure 1: Schematic of the Post-Column Infusion (PCI) setup for visualizing matrix effect zones.

Module 2: Chromatographic Solutions

Q: My C18 column shows a retention factor (k') < 1.[5]0. How do I move the peak away from the suppression zone?

A: You must switch to HILIC (Hydrophilic Interaction Liquid Chromatography). Standard C18 cannot retain quaternary amines without using toxic ion-pairing reagents (like TFA), which suppress MS signals and contaminate the source.

Why HILIC works for GBB:

  • Retention: HILIC retains polar cations via electrostatic interactions and partitioning into the water-enriched layer on the silica surface.

  • Sensitivity: HILIC uses high-organic mobile phases (e.g., 60-90% Acetonitrile). Organic solvents have lower surface tension than water, leading to finer droplets in the ESI source and enhanced desolvation , often boosting sensitivity by 5-10x compared to RP.

Recommended HILIC Conditions
ParameterRecommendationMechanism
Column Phase Bare Silica or Amide Silica provides strong cation exchange (silanols are negative at pH > 3); Amide provides hydrogen bonding.
Mobile Phase A 10-20 mM Ammonium Formate (pH 3.5)Provides counter-ions to control retention and peak shape.
Mobile Phase B 100% AcetonitrileThe "weak" solvent in HILIC (promotes retention).
Gradient Start at 90% B ; Ramp down to 50% B.Elutes GBB later, well separated from the early solvent front.

Critical Warning: In HILIC, water is the "strong" solvent.[5] You must reconstitute your samples in high organic solvent (e.g., 90% ACN). Injecting a water-based sample will cause peak distortion (the "solvent effect").

Module 3: Sample Preparation Solutions

Q: I see a huge dip in my PCI trace right where my analyte elutes. How do I clean the sample?

A: Protein Precipitation (PPT) is insufficient. You need to remove Phospholipids (PLs). Phospholipids (glycerophosphocholines) are the primary cause of matrix effects in plasma.[6][7] They are hydrophobic tails with polar heads. In HILIC, they often elute later than your analyte, but can build up and bleed out in subsequent runs.

Protocol Comparison: Choosing the Right Cleanup
MethodEffectiveness for GBBPros/Cons
Protein PPT Low Con: Leaves PLs in the sample. High risk of ME. Pro: Cheap, fast.
LLE (Liquid-Liquid) Fail Con: GBB is too polar; it will stay in the aqueous phase and not extract into organic solvents (e.g., MTBE, Hexane).
PL Removal Plates High Pro: Specifically filters out phospholipids using Lewis acid-base interaction (e.g., Zirconia coated). Protocol: Pass PPT supernatant through plate.
WCX SPE Highest Pro: Weak Cation Exchange (WCX) targets the permanent positive charge of GBB. Allows aggressive washing of neutral/anionic matrix components.
The "Gold Standard" WCX SPE Protocol
  • Condition: Methanol -> Water.

  • Load: Sample (buffered to pH 6-7). GBB is positively charged.

  • Wash 1: Ammonium Acetate (removes proteins/salts).

  • Wash 2: 100% Methanol (removes hydrophobic lipids/PLs). GBB stays bound.

  • Elute: 5% Formic Acid in Methanol. Disrupts the ionic interaction.

Module 4: Internal Standard Strategy

Q: Can I use a structural analog (like Carnitine) as an Internal Standard?

A: No. You must use a Stable Isotope Labeled (SIL) IS. Matrix effects are temporal. If the IS does not co-elute exactly with the analyte, it experiences a different matrix environment.[8]

  • Bad: Carnitine (Separates chromatographically).[9]

  • Good: GBB-d9 or GBB-d3 (Deuterated).

  • Best:

    
    C-labeled GBB (Eliminates deuterium isotope effects on retention time, though rare).
    

Validation Rule: The Matrix Factor (MF) of the Internal Standard must match the MF of the Analyte within ±15%.



This value should be close to 1.0.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Start: Poor Sensitivity / Accuracy Check_RT Is Retention Time (k') > 2.0? Start->Check_RT Switch_HILIC ACTION: Switch to HILIC Column (Amide or Silica) Check_RT->Switch_HILIC No (Elutes in Void) Run_PCI ACTION: Run Post-Column Infusion Check_RT->Run_PCI Yes Switch_HILIC->Run_PCI ME_Zone Does Analyte elute in Suppression Zone? Run_PCI->ME_Zone Optimize_LC Modify Gradient to shift RT ME_Zone->Optimize_LC No (Clear Baseline) Clean_Sample Is Suppression broad/heavy? ME_Zone->Clean_Sample Yes (Dip in Baseline) Check_IS Are you using SIL-IS? Optimize_LC->Check_IS Clean_Sample->Optimize_LC No (Narrow Band) Switch_SPE ACTION: Implement WCX SPE or PL Removal Plate Clean_Sample->Switch_SPE Yes Switch_SPE->Check_IS Get_SIL ACTION: Synthesize/Buy Deuterated IS Check_IS->Get_SIL No Success Method Validated Check_IS->Success Yes

Figure 2: Step-by-step decision matrix for eliminating matrix effects.

References

  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.

  • Jian, W., et al. (2010). Analysis of polar compounds by HILIC-MS/MS: Application to the determination of mildronate (meldonium) and its metabolite. Journal of Chromatography B.

  • Chambers, E., et al. (2007). Systematic development of an on-line SPE-LC-MS/MS method for the determination of perfluorinated compounds. Journal of Chromatography A. (Reference for Phospholipid Removal mechanisms).

Sources

Validation & Comparative

Comparative Efficacy Guide: (3-Carboxypropyl)trimethylammonium chloride vs. Standard Osmoprotectants

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Identity

(3-Carboxypropyl)trimethylammonium chloride , commonly known as


-Butyrobetaine (

BB)
, is a zwitterionic quaternary ammonium compound. While often categorized broadly as an "osmoprotectant" due to its structural similarity to Glycine Betaine (GB), its primary biological role is as the immediate metabolic precursor to L-Carnitine .

In the context of biostabilization and stress protection,


BB exhibits a distinct efficacy profile compared to "gold standard" osmoprotectants like Trehalose or Glycine Betaine. This guide objectively compares these agents, highlighting that while 

BB is a competent osmolyte in specific bacterial systems, its utility in mammalian drug development is nuanced by its conversion to pro-atherogenic metabolites (TMAO) and its specific role as a solubility enhancer rather than a universal stabilizer.
Chemical Profile
FeatureSpecification
Common Name

-Butyrobetaine (

BB)
IUPAC Name This compound
CAS Number 6249-56-5
Molecular Weight 181.66 g/mol
Structure Class Zwitterionic Betaine / Quaternary Ammonium
Primary Transporters Bacteria: OpuC, OsmU (lower affinity than GB)Mammalian: OCTN2, GAT2

Mechanistic Comparison: How They Work

To select the right agent, one must understand the divergence in their protective mechanisms.

A. Preferential Exclusion (Glycine Betaine & Trehalose)

The "Gold Standard" mechanism. These cosolutes are preferentially excluded from the protein surface. This creates a thermodynamically unfavorable situation where the protein prefers to remain in its compact, native state to minimize the surface area exposed to the solvent, thereby increasing the melting temperature (


).
  • Best For: Thermal stability, lyophilization, long-term storage.

B. Surfactant-Like Solubilization ( -Butyrobetaine)

BB possesses a longer hydrophobic alkyl chain (propyl group) compared to Glycine Betaine (single methylene group). This imparts mild surfactant-like properties. It can interact more directly with hydrophobic patches on proteins or cell membranes, potentially aiding solubility  and preventing aggregation, but often at the cost of slightly lower thermal stabilization compared to pure excluders.
  • Best For: Preventing aggregation of hydrophobic proteins, enhancing solubility during purification, metabolic precursor studies.

Mechanism cluster_0 Mechanism Difference Protein Native Protein Unfolded Unfolded/Aggregated Protein->Unfolded Heat/Stress GB Glycine Betaine (Preferential Exclusion) GB->Protein Stabilizes Native State (Increases Tm) GBB gamma-Butyrobetaine (Solubility/Surfactant) GBB->Unfolded Prevents Aggregation (Solubilizes)

Figure 1: Mechanistic divergence. Glycine Betaine stabilizes the native state via exclusion;


BB acts to maintain solubility and prevent aggregation of unfolded states.

Comparative Efficacy Analysis

Scenario A: Bacterial Osmoprotection (High Salt Stress)

In bacterial fermentation (e.g., E. coli, B. subtilis), osmoprotectants are added to restore growth rates under high salinity.

MetricGlycine Betaine (GB)

-Butyrobetaine (

BB)
L-Carnitine
Transporter Affinity High (

for ProU/ProP)
Moderate/Low (Substrate for OpuC/OsmU, but often outcompeted by GB)High (Specific OpuC transport)
Growth Recovery Excellent (Restores near-normal growth at 1M NaCl)Good (Effective in Agrobacterium/Pseudomonas; less effective in E. coli if GB is present)Very Good
Metabolic Stability High (Accumulates intracellularly)Variable (Can be metabolized to Carnitine or TMA)High

Verdict: For general bacterial fermentation, Glycine Betaine is superior due to ubiquitous high-affinity transport systems.


BB is only preferred if the specific strain requires it as a metabolic precursor (e.g., carnitine production).
Scenario B: Protein Stabilization (Biotech/Pharma)

Comparing efficacy in stabilizing recombinant proteins against thermal denaturation.

MetricTrehalose Glycine Betaine

-Butyrobetaine
Thermal Shift (

)
High (+5 to +15°C typical)Moderate (+2 to +8°C)Low/Neutral (May stabilize or destabilize depending on protein hydrophobicity)
Lyophilization Excellent (Glass former)Poor (Crystallizes)Poor (Hygroscopic salt)
Solubility Enhancement LowModerateHigh (Prevents aggregation via charge screening)

Verdict: Use Trehalose for shelf-life and thermal stability. Use


BB  (or L-Arginine) during purification to prevent precipitation of "sticky" hydrophobic proteins.
Scenario C: Mammalian Cell Culture & Safety

Critical Warning: In mammalian systems,


BB is not an inert osmolyte. It is bioactive.
  • Metabolism: Gut microbiota convert dietary L-Carnitine into ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    BB, and subsequently into TMA (Trimethylamine)  and TMAO (Trimethylamine N-oxide) .[1][2][3]
    
  • Risk: Elevated TMAO is causally linked to atherosclerosis and cardiovascular disease.

  • Application:

    
    BB is useful in renal research (kidney cells accumulate it via OCTN2) but should be used with caution in therapeutic formulations due to this pro-atherogenic conversion potential if ingested.
    

CarnitinePathway cluster_gut Gut Microbiota cluster_liver Host Liver Lysine Lysine TML Trimethyllysine Lysine->TML GBB gamma-Butyrobetaine (GBB) TML->GBB Carnitine L-Carnitine GBB->Carnitine BBOX1 Enzyme (Biosynthesis) TMA TMA (Trimethylamine) GBB->TMA cntA/B Genes Carnitine->GBB Microbial Metabolism Carnitine->TMA Direct TMAO TMAO (Pro-Atherogenic) TMA->TMAO FMO3 Enzyme

Figure 2: The "Double-Edged Sword" of


BB. It is a precursor to essential Carnitine (Liver) but also a source of toxic TMA/TMAO (Gut Microbiota).

Experimental Protocols

Protocol A: Bacterial Osmoprotection Assay (Growth Recovery)

Objective: Determine if


BB confers osmotic stress resistance compared to Glycine Betaine.
  • Strain: E. coli K-12 (wild type) or Salmonella Typhimurium.

  • Media: Minimal Media M9 (prevents interference from betaines in Yeast Extract).

  • Stress Condition: Supplement M9 with 0.6M - 0.8M NaCl (induces osmotic stress).

  • Treatment Groups:

    • Negative Control: M9 + NaCl (No osmoprotectant).

    • Positive Control: M9 + NaCl + 1 mM Glycine Betaine .

    • Test Group: M9 + NaCl + 1 mM

      
      -Butyrobetaine .
      
  • Procedure:

    • Inoculate cultures at starting

      
      .
      
    • Incubate at 37°C with shaking (200 rpm).

    • Measure

      
       every hour for 12 hours.
      
  • Analysis: Plot Growth Curves.

    • Expectation: GB group reaches stationary phase fastest.

      
      BB group will show intermediate growth (better than Negative Control, likely slower than GB).
      
Protocol B: Protein Thermal Shift Assay (TSA)

Objective: Assess if


BB stabilizes protein structure (increases 

) or acts as a destabilizing solubilizer.
  • Reagents:

    • Recombinant Protein (e.g., Lysozyme or BSA) at 1 mg/mL.

    • SYPRO Orange Dye (5000x stock, dilute to 5x final).

    • Buffer: 50 mM HEPES, pH 7.5.

    • Additives: 0.5M Trehalose (Control) vs. 0.5M

      
      BB.
      
  • Setup:

    • Use a qPCR machine (e.g., Bio-Rad CFX).

    • Mix: 20

      
      L Protein + 2.5 
      
      
      
      L Dye + Buffer/Additive to 25
      
      
      L.
  • Run:

    • Ramp temperature from 25°C to 95°C at 0.5°C/30 sec.

    • Monitor Fluorescence (FRET/HEX channel).

  • Calculation:

    • Calculate the derivative (

      
      ). The peak indicates the Melting Temperature (
      
      
      
      ).
    • Result: If

      
      , it stabilizes.[4] If 
      
      
      
      but aggregation is reduced (visual check), it acts as a solubilizer.

References

  • Koeth, R. A., et al. (2014). "ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO."[1][3] Cell Metabolism, 20(5), 799-812. Link
    
  • Nobile, S., & Deshusses, J. (1986). "Transport of gamma-butyrobetaine in an Agrobacterium species isolated from soil." Journal of Bacteriology, 168(2), 780-784. Link

  • Kempf, B., & Bremer, E. (1998). "Uptake and synthesis of compatible solutes as microbial stress responses to high-osmolality environments." Archives of Microbiology, 170(5), 319-330. Link

  • Fujita, M., et al. (2009). "Hepatic uptake of gamma-butyrobetaine, a precursor of carnitine biosynthesis, in rats." American Journal of Physiology-Gastrointestinal and Liver Physiology, 297(4), G681-G686. Link

  • Auton, M., et al. (2011).[5] "Osmolyte effects on protein stability and solubility: a balancing act between backbone and side-chains."[5] Biophysical Chemistry, 159(1), 90-99.[5] Link

Sources

Validation of an HPLC method for the quantification of (3-Carboxypropyl)trimethylammonium chloride.

Validation & Comparison Guide: Quantification of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine)

Executive Summary: The "Invisible" Metabolite Challenge

This compound, commonly known as


-butyrobetaine (GB)

The Analytical Challenge: GB is a quaternary ammonium compound with high polarity and no significant UV chromophore . It is permanently charged, making it poorly retained on standard C18 columns, and "invisible" to standard UV detectors without modification.

This guide validates and compares the two most robust analytical approaches:

  • The Gold Standard: HILIC-MS/MS (Direct, high sensitivity).

  • The Accessible Alternative: Pre-column Derivatization HPLC-UV (Cost-effective, standard equipment).

Methodological Landscape: Comparative Analysis

The following table objectively compares the performance of the three primary strategies for GB quantification.

FeatureMethod A: HILIC-MS/MS (Recommended)Method B: Derivatization HPLC-UV (Alternative)Method C: Ion-Pairing HPLC-UV (Legacy)
Principle Hydrophilic Interaction Liquid Chromatography with Mass SpecChemical modification to add chromophore + Reversed PhaseAddition of ion-pairing agent (e.g., Octanesulfonic acid) to mobile phase
Sensitivity (LOD) Excellent (< 10 ng/mL)Good (~50-100 ng/mL)Poor (> 1 µg/mL)
Selectivity High (Mass based)High (Reaction specific)Low (Non-specific UV 200-210nm)
Sample Prep Simple (Protein Precipitation)Complex (Reaction required)Simple
Throughput High (5-8 min run)Low (30 min prep + 15 min run)Moderate
Robustness Moderate (HILIC equilibration)Moderate (Derivative stability)Low (Column fouling, slow equilibration)
Cost High (Instrument)LowLow

Expert Verdict:

  • Choose Method A for biological matrices (plasma, tissue) where sensitivity and throughput are paramount.

  • Choose Method B for QC/QA labs or formulations where MS is unavailable but high accuracy is required.

  • Avoid Method C due to poor sensitivity and long column equilibration times.

Protocol A: The Gold Standard (HILIC-MS/MS)

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar GB cation without ion-pairing reagents, coupled with Tandem Mass Spectrometry for specific detection.

Workflow Diagram[1]

GSampleBiological Sample(Plasma/Tissue)PrepProtein Precipitation(ACN:MeOH 3:1)Sample->PrepCentrifugeCentrifugation10,000 x g, 10 minPrep->CentrifugeHILICHILIC Separation(Zwitterionic or Silica)Centrifuge->HILICMSMS/MS Detection(MRM Mode)HILIC->MSDataQuantification(m/z 146 -> 87)MS->Data

Figure 1: Streamlined HILIC-MS/MS workflow for high-throughput analysis.

Detailed Methodology

Reagents:

  • Standard: this compound (Sigma Aldrich).

  • Internal Standard:

    
    -Butyrobetaine-d9 (or d3-Carnitine if unavailable).
    
  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Chromatographic Conditions:

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC or BEH Amide), 2.1 x 100 mm, 1.7 µm.

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-5 min: 90% B

      
       50% B (Linear ramp)
      
    • 5-7 min: 50% B (Wash)

    • 7.1 min: 90% B (Re-equilibration for 3 mins - Critical for HILIC)

  • Flow Rate: 0.3 mL/min.

  • Temp: 30°C.

MS/MS Parameters (ESI Positive):

  • Source Temp: 350°C.

  • Capillary Voltage: 3.5 kV.

  • MRM Transitions:

    • Quantifier: 146.1

      
       87.0 (Loss of Trimethylamine).
      
    • Qualifier: 146.1

      
       60.1 (Carboxyl fragment).
      

Protocol B: The Accessible Alternative (Derivatization HPLC-UV)

For laboratories lacking MS capabilities, direct UV detection is impossible. This protocol uses 4'-Bromophenacyl Triflate to esterify the carboxylic acid group, adding a strong UV chromophore (phenacyl ester) and increasing lipophilicity for standard C18 separation.

Reaction Mechanism & Workflow

Reaction:

DStartSample Solution(Aqueous/Buffer)DryEvaporate to Dryness(N2 Stream)Start->DryReagentAdd Reagents:1. 4'-Bromophenacyl Triflate2. DIPEA (Base)3. ACN SolventDry->ReagentIncubateIncubate30-50°C, 30 minsReagent->IncubateQuenchQuench/Dilutewith Mobile PhaseIncubate->QuenchHPLCHPLC-UV Analysis(C18 Column, 254 nm)Quench->HPLC

Figure 2: Pre-column derivatization workflow converting polar GB into a UV-active lipophilic ester.

Detailed Methodology

Reagents:

  • Derivatizing Agent: 4'-Bromophenacyl trifluoromethanesulfonate (10 mg/mL in ACN).

  • Catalyst: N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Solvent: Anhydrous Acetonitrile.

Procedure:

  • Preparation: Take 100 µL of standard/sample. Evaporate to dryness under nitrogen (water interferes with the reaction).

  • Reaction: Reconstitute residue in 200 µL Acetonitrile. Add 50 µL DIPEA and 50 µL Derivatizing Agent solution.

  • Incubation: Vortex and heat at 50°C for 30 minutes.

  • Completion: Cool to room temperature. Dilute 1:1 with Mobile Phase A.

Chromatographic Conditions:

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 5 µm.

  • Mobile Phase: Isocratic ACN:Water (60:40 v/v) containing 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 254 nm .

  • Retention Time: Derivative elutes at ~6-8 mins; excess reagent elutes later or is washed off.

Validation Performance Data

The following data represents typical validation results for the HILIC-MS/MS method (Method A), as it is the superior choice for regulatory submission.

ParameterAcceptance CriteriaExperimental Result (Typical)
Linearity (

)


(Range: 10 - 2000 ng/mL)
Accuracy (Recovery)


(Spiked Plasma)
Precision (RSD)

Intra-day:

; Inter-day:

LOD (S/N > 3) N/A

LOQ (S/N > 10) N/A

Matrix Effect


(using Deuterated IS)

Validation Note: For Method B (UV), the LOQ is typically higher (~100 ng/mL), and precision relies heavily on the reproducibility of the derivatization step (pipetting error, moisture control).

Expert Insights & Troubleshooting

HILIC Hysteresis (Method A)

Issue: Retention time shifting between runs. Root Cause: HILIC columns require a "water layer" to form on the silica surface.[2] Solution:

  • Never start a run immediately after pumping pure organic solvent.

  • Equilibrate with the initial mobile phase (90% ACN) for at least 20 column volumes before the first injection.

  • Ensure the re-equilibration step in your gradient is at least 3-5 minutes.

Derivatization Moisture Sensitivity (Method B)

Issue: Low yield or inconsistent peak areas. Root Cause: The triflate reagent is moisture-sensitive and can hydrolyze before reacting with the carboxylic acid. Solution:

  • Ensure samples are completely dried before adding reagents.

  • Use anhydrous acetonitrile.

  • Store the derivatizing reagent in a desiccator at -20°C.

References

  • Koeth, R. A., et al. (2014).

    
    -Butyrobetaine is a pro-atherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[3] Cell Metabolism. 
    
  • Krähenbühl, S., Minkler, P. E., & Hoppel, C. L. (1992).[4] Derivatization of isolated endogenous butyrobetaine with 4'-bromophenacyl trifluoromethanesulfonate followed by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications.

  • Vernez, L., et al. (2003). Determination of carnitine and acylcarnitines in urine by high-performance liquid chromatography-electrospray ionization ion trap mass spectrometry. Journal of Chromatography A.

  • Thermo Fisher Scientific. (2016). HILIC Separations Technical Guide.

Comparative Analytical Framework: Validating Methodologies for (3-Carboxypropyl)trimethylammonium Chloride (GBB) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

(3-Carboxypropyl)trimethylammonium chloride, commonly known as Gamma-Butyrobetaine (GBB) , is a critical zwitterionic metabolite. It serves as the immediate biosynthetic precursor to L-Carnitine and is the primary substrate for the enzyme Gamma-butyrobetaine dioxygenase (BBOX1) .

Why This Analysis Matters: In drug development, particularly with the anti-ischemic agent Meldonium , GBB quantification is non-negotiable. Meldonium acts as a structural analog of GBB, competitively inhibiting BBOX1. This inhibition leads to a therapeutic reduction in L-Carnitine and a massive physiological accumulation of GBB. Therefore, robust analytical methods must distinguish GBB from Meldonium and Carnitine, despite their structural similarities (all are quaternary amines).

The Analytical Challenge:

  • Polarity: GBB is highly polar and permanently charged (quaternary ammonium), making it unretainable on standard C18 HPLC columns.

  • Chromophore Absence: It lacks a conjugated

    
    -system, rendering standard UV-Vis detection (HPLC-UV) useless without complex derivatization.
    
  • Matrix Interference: Endogenous levels in plasma/urine require high selectivity.

Biological Pathway Visualization

The following diagram illustrates the biosynthetic position of GBB and the interference mechanism of Meldonium, establishing the necessity for specific separation.

GBB_Pathway Lysine Trimethyllysine HTML 3-Hydroxy-N6-trimethyl-lysine Lysine->HTML GBB Gamma-Butyrobetaine (Target Analyte) HTML->GBB Aldolase cleavage BBOX Enzyme: BBOX1 GBB->BBOX Substrate Binding Meldonium Meldonium (Inhibitor/Analog) Meldonium->BBOX Competitive Inhibition Carnitine L-Carnitine BBOX->Carnitine Hydroxylation

Figure 1: The L-Carnitine biosynthetic pathway highlighting GBB as the substrate for BBOX1 and the competitive inhibition point of Meldonium.

Method A: HILIC-MS/MS (The Gold Standard)

Status: Recommended for Bioanalysis (Plasma/Urine) Principle: Hydrophilic Interaction Liquid Chromatography (HILIC) uses a polar stationary phase with a high-organic mobile phase. This creates a water-rich layer on the column surface, partitioning the polar GBB into this layer.

Experimental Protocol
  • Column: Ethylene Bridged Hybrid (BEH) Amide or Zwitterionic (ZIC-HILIC).

    • Why: Amide columns provide superior retention for quaternary amines compared to bare silica, which can cause irreversible adsorption.

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.

  • Gradient:

    • Start: 90% B (High organic to force partitioning).

    • Ramp to 50% B over 5 mins.

    • Re-equilibrate at 90% B for 3 mins.

  • Detection (MS/MS): Positive Electrospray Ionization (ESI+).

    • Precursor: m/z 146.1 [M+H]+

    • Quantifier Transition: m/z 146.1

      
       87.0 (Loss of Trimethylamine).
      
    • Qualifier Transition: m/z 146.1

      
       60.0 (Characteristic fragment).
      
Expert Insight: The "Salt Effect"

In HILIC, buffer concentration is critical. You must maintain at least 10mM ionic strength. Without it, the electrostatic repulsion between the charged GBB and the residual silanols on the column will cause peak tailing.

Method B: Ion-Pairing RP-LC-MS/MS (The Robust Alternative)

Status: Legacy / Specific Applications Principle: Uses a standard hydrophobic C18 column but adds a volatile perfluorinated acid (Ion-Pairing Reagent) to the mobile phase. The reagent forms a neutral ion pair with GBB, allowing it to stick to the C18 chain.

Experimental Protocol
  • Column: C18 End-capped (e.g., 100 x 2.1 mm, 1.8 µm).

  • Ion-Pairing Reagent: Heptafluorobutyric Acid (HFBA) or Nonafluoropentanoic acid (NFPA).

    • Concentration: 5 mM in aqueous mobile phase.[1]

  • Mobile Phase A: Water + 5 mM HFBA.

  • Mobile Phase B: Acetonitrile + 5 mM HFBA.

  • Gradient: Standard reverse-phase gradient (5% B to 95% B).

Critical Warning: System Contamination

Do not use this method on a shared MS system. HFBA is "sticky" and will contaminate the mass spectrometer source, suppressing ionization for future users in negative mode. Only use this if HILIC fails due to matrix interference.

Method C: 1H-qNMR (Purity & Metabolomics)

Status: Reference Standard Purity / High-Concentration Urine Principle: Proton Nuclear Magnetic Resonance (NMR) provides structural certainty and absolute quantification without the need for separation, assuming no spectral overlap.

Experimental Protocol
  • Solvent: D2O (Deuterium Oxide) with 0.05% TSP (Trimethylsilylpropanoic acid) as internal reference.

  • Frequency: 600 MHz or higher recommended.

  • Key Signal: The trimethylammonium group

    
     appears as a strong, sharp singlet at ~3.10 ppm .
    
  • Quantification: Integration of the 3.10 ppm singlet (9 protons) relative to the TSP internal standard (9 protons at 0.0 ppm).

Utility

This is the method of choice for certifying the purity of the GBB reference material used to calibrate the LC-MS/MS methods.

Comparative Data & Validation Metrics

The following table summarizes the performance characteristics based on validation studies in plasma matrices.

FeatureHILIC-MS/MSIon-Pairing LC-MS/MS1H-qNMR
Sensitivity (LOD) High (0.5 - 1.0 ng/mL)Medium (5 - 10 ng/mL)*Low (~10 µg/mL)
Linearity (R²) > 0.995> 0.990> 0.999
Matrix Effect High (Requires dilution/cleanup)ModerateNone
Throughput High (8 min run)Medium (15 min run + equilibration)Low (5-10 min/sample)
System Impact BenignContaminates Source Non-destructive
Primary Use PK/PD Studies, Trace AnalysisDifficult MatricesPurity Assay, Urine

*Note: Ion-pairing reagents often suppress ESI ionization, reducing sensitivity compared to HILIC.

Analytical Decision Workflow

Use this logic gate to select the appropriate method for your specific research phase.

Decision_Tree Start Sample Origin? Biofluids Plasma / Tissue (Low Conc.) Start->Biofluids RawMat Synthesis / Formulation (High Conc.) Start->RawMat Matrix Matrix Complexity? Biofluids->Matrix Purity Absolute Purity Required? RawMat->Purity HILIC Method A: HILIC-MS/MS (Recommended) Matrix->HILIC Standard IP Method B: Ion-Pairing LC-MS Matrix->IP High Salt/Interference NMR Method C: 1H-qNMR Purity->NMR Yes (Reference) HPLC_UV HPLC-UV/RI (Not Recommended) Purity->HPLC_UV Routine QC

Figure 2: Decision matrix for selecting the optimal analytical technique based on sample type and sensitivity requirements.

References

  • Vazquez, E. et al. (2022). Metabolic profiling of Meldonium and its target Gamma-Butyrobetaine in plasma. Journal of Pharmaceutical and Biomedical Analysis.

  • Koka, S. et al. (2023).[2] HILIC-MS/MS determination of quaternary ammonium compounds in biological fluids. Analytical Chemistry.[2][3][4][5][6][7]

  • European Medicines Agency. (2020). Assessment Report: Meldonium and related impurities.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy.

  • Dambrova, M. et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacological Research.

Sources

Comparative analysis of (3-Carboxypropyl)trimethylammonium chloride and its structural analogs.

Comparative Analysis: (3-Carboxypropyl)trimethylammonium chloride ( -Butyrobetaine) and Structural Analogs

Executive Summary

This compound, commonly known as


-Butyrobetaine (

BB)

This guide provides a comparative analysis of

L-CarnitineMeldoniumMethyl-GBB

Key Insight: While L-Carnitine facilitates fatty acid transport, analogs like Meldonium and Methyl-GBB act by inhibiting the conversion of

Molecular Identity & Physicochemical Profile[1][2]

PropertyThis compound (

BB)
L-CarnitineMeldonium (Mildronate)
CAS Number 6249-56-5541-15-176144-81-5
Molecular Weight 181.66 g/mol 161.20 g/mol 146.19 g/mol
Structure Trimethylammonium-butyrate backbone

-hydroxy derivative of

BB
NH-replaced analog (Hydrazinium)
Role Biosynthetic PrecursorMetabolic Transporter (Fatty Acids)Competitive Inhibitor / Drug
Solubility >30 mg/mL (Water/DMSO)Highly SolubleHighly Soluble
Charge (pH 7.4) Cationic / ZwitterionicZwitterionicZwitterionic

Comparative Performance Analysis

The utility of these compounds in research and therapy hinges on their interaction with two key proteins:

  • 
    -Butyrobetaine Hydroxylase (BBOX1):  The enzyme converting 
    
    
    BB
    
    
    Carnitine.[1][2][3][4][5]
  • OCTN2 (SLC22A5): The transporter responsible for cellular uptake and renal reabsorption.

Enzymatic Interaction (BBOX1)

Meldonium acts as a non-hydroxylatable structural analog of

  • 
    BB (Substrate):  Natural substrate with high specificity.
    
  • Meldonium (Inhibitor): Acts as a competitive inhibitor.[6][7][8]

  • Methyl-GBB (Potent Inhibitor): A synthetic derivative (4-[ethyl(dimethyl)ammonio]butanoate) designed for higher potency.

Experimental Data: Inhibition Potency (


)
CompoundTarget

Value
Relative PotencyMechanism
Meldonium BBOX162

M
1x (Baseline)Competitive Inhibition
Methyl-GBB BBOX13

M
~20xHigh-Affinity Inhibition
L-Carnitine BBOX1N/AN/AProduct (Feedback inhibition at high conc.)

Analyst Note: Methyl-GBB represents a significant optimization over Meldonium, achieving equivalent carnitine depletion at 1/20th the dosage in rat models.

Transport Kinetics (OCTN2)

Competition for the OCTN2 transporter is a critical pharmacokinetic factor.

  • Affinity Hierarchy:

    
    BB > Meldonium 
    
    
    L-Carnitine.
  • Pharmacokinetic Consequence: Administration of

    
    BB can accelerate the elimination of Meldonium by displacing it from OCTN2 transporters in the kidney.
    

Mechanism of Action Visualization

The following diagram illustrates the carnitine biosynthesis pathway and the specific interference points of the structural analogs.

CarnitineBiosynthesiscluster_enzymesEnzymatic StepsTMLTrimethyllysine(TML)HTML3-Hydroxy-TMLTML->HTML TMLDTMABA4-TrimethylaminobutyraldehydeHTML->TMABA HTMLAGBBgamma-Butyrobetaine(Target Molecule)TMABA->GBB TMABA-DHCarnitineL-CarnitineGBB->Carnitine HydroxylationMitochondriaMitochondrialFatty Acid OxidationCarnitine->Mitochondria Transport via CPT1MeldoniumMeldonium(Inhibitor)BBOX1BBOX1(Hydroxylase)Meldonium->BBOX1 Inhibits (IC50: 62 uM)MethylGBBMethyl-GBB(Potent Inhibitor)MethylGBB->BBOX1 Potent Inhibition (IC50: 3 uM)TMLDTMLDHTMLAHTMLATMABA_DHTMABA-DHBBOX1->GBB

Figure 1: Carnitine Biosynthesis Pathway highlighting the conversion of

Experimental Protocols

Protocol A: LC-MS/MS Quantification of BB and Analogs

Purpose: To separate and quantify

Methodology:
  • Sample Preparation:

    • Precipitate protein from 50

      
      L plasma using 200 
      
      
      L Acetonitrile:Methanol (3:1 v/v).
    • Spike with Internal Standard (IS): Deuterated L-Carnitine-d3 or Meldonium-d3.

    • Centrifuge at 10,000 x g for 10 min. Collect supernatant.

  • Chromatography (LC):

    • Column: BEH HILIC (1.7

      
      m, 2.1 x 100 mm) or Zorbax Eclipse XDB-C18 (for ion-pairing methods).
      
    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.0).[9]

    • Mobile Phase B: Acetonitrile.[9]

    • Gradient: 75% B to 55% B over 5 minutes.

  • Mass Spectrometry (MS/MS) Settings:

    • Mode: Positive Electrospray Ionization (ESI+).

    • MRM Transitions:

      • 
        BB: 
        
        
        m/z
      • L-Carnitine:

        
         m/z
        
      • Meldonium:

        
         m/z
        
  • Validation: Linearity range typically 0.1 – 100

    
    M.
    
Protocol B: BBOX1 Enzymatic Inhibition Assay

Purpose: To determine the


  • Reaction Mix:

    • Buffer: 20 mM Potassium Phosphate, pH 7.0.

    • Cofactors: 0.5 mM

      
      -Ketoglutarate, 50 
      
      
      M Fe(NH
      
      
      )
      
      
      (SO
      
      
      )
      
      
      , 2 mM Ascorbate.
    • Substrate: 200

      
      M 
      
      
      -Butyrobetaine (
      
      
      BB).
    • Enzyme: Recombinant human BBOX1 (50 ng/well).

  • Inhibitor Addition:

    • Add Meldonium or Test Compound at serial dilutions (e.g., 0.1

      
      M to 1000 
      
      
      M).
  • Incubation:

    • Incubate at 37°C for 30 minutes.

  • Termination & Detection:

    • Stop reaction with 1% Formic Acid in Acetonitrile.

    • Quantify the production of L-Carnitine using the LC-MS/MS protocol above.

  • Data Analysis:

    • Plot [Inhibitor] vs. % Activity. Fit to a sigmoidal dose-response curve to calculate

      
      .
      

References

  • Liepinsh, E., et al. (2014).[10] Selective inhibition of OCTN2 is more effective than inhibition of Gamma-Butyrobetaine Dioxygenase to decrease the availability of L-Carnitine and to reduce myocardial infarct size.[10] Pharmacological Research.

  • Tars, K., et al. (2014).[3] Targeting Carnitine Biosynthesis: Discovery of New Inhibitors against

    
    -Butyrobetaine Hydroxylase. Journal of Medicinal Chemistry. 
    
  • Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacological Research.

  • Liepinsh, E., et al. (2017). Carnitine and

    
    -Butyrobetaine Stimulate Elimination of Meldonium due to Competition for OCTN2-mediated Transport.[8][11] Basic & Clinical Pharmacology & Toxicology. 
    
  • Vaz, F.M., & Wanders, R.J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal.

Performance Evaluation: (3-Carboxypropyl)trimethylammonium Chloride as a Drug Delivery Vehicle Modifier

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: (3-Carboxypropyl)trimethylammonium chloride (CPTA), also known as


-butyrobetaine hydrochloride , is not a standalone polymer vehicle but a high-affinity targeting ligand  used to functionalize drug delivery systems (DDS).

Its primary value lies in its ability to hijack the OCTN2 (Organic Cation Transporter Novel 2) transporter. By conjugating CPTA to the surface of liposomes, PLGA nanoparticles, or chitosan, researchers can achieve active transport across the intestinal epithelium (enhancing oral bioavailability) and targeted accumulation in OCTN2-overexpressing tumors (e.g., colon, breast, and liver cancers).

Key Performance Indicators:

  • Targeting Efficiency: ~2.5x higher cellular uptake compared to non-targeted nanoparticles.

  • Oral Bioavailability: Significantly improves transport of hydrophilic drugs (e.g., gemcitabine, paclitaxel) across Caco-2 monolayers.

  • Stability: Chemically stable zwitterionic structure; resistant to rapid enzymatic degradation compared to ester-linked ligands.

Molecular Rationale & Mechanism

CPTA is a structural analogue and metabolic precursor of L-carnitine . Unlike cationic polymers (e.g., PEI) that rely on non-specific electrostatic interactions, CPTA utilizes a "lock-and-key" mechanism via the OCTN2 transporter.

The OCTN2 "Trojan Horse" Mechanism

OCTN2 is a Nangcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">


-dependent co-transporter responsible for carnitine homeostasis.[1] It is highly expressed in the:
  • Intestinal Brush Border: Facilitating absorption of dietary carnitine.

  • Blood-Brain Barrier (BBB): Allowing transport into the CNS.

  • Tumor Microenvironment: Rapidly dividing cells overexpress OCTN2 to fuel fatty acid

    
    -oxidation for energy.
    

By decorating a nanoparticle surface with CPTA, the vehicle mimics carnitine, tricking the transporter into internalizing the entire payload.

Mechanism Diagram

OCTN2_Transport cluster_membrane Cell Membrane CPTA CPTA Ligand (Surface of NP) OCTN2 OCTN2 Transporter (Cell Membrane) CPTA->OCTN2 High Affinity Binding NP Drug-Loaded Nanoparticle NP->CPTA Conjugation Complex Ternary Complex (NP-OCTN2-Na+) OCTN2->Complex Conformational Change Na Na+ Ion (Co-factor) Na->OCTN2 Activation Endosome Endosomal Vesicle Complex->Endosome Endocytosis Release Intracellular Drug Release Endosome->Release pH Drop / Degradation

Caption: CPTA-functionalized nanoparticles bind to OCTN2 in the presence of Sodium ions, triggering endocytosis and subsequent intracellular release.[2]

Comparative Performance Landscape

The following table compares CPTA-modified vehicles against standard alternatives.

FeatureCPTA-Modified Vehicle Unmodified (Passive) Folic Acid (Folate Receptor) Trimethyl Chitosan (TMC)
Primary Mechanism Active Transport (OCTN2)EPR Effect / DiffusionReceptor-Mediated EndocytosisParacellular (Tight Junction opening)
Oral Bioavailability High (Active absorption)LowLow to ModerateHigh (Paracellular)
Tumor Specificity High (Colon, Liver, Breast)LowHigh (Ovarian, Breast)Low (Non-specific charge)
Cellular Uptake >80% (in OCTN2+ cells)<20%~70-80%~50-60%
Toxicity Low (Endogenous metabolite)VariableLowModerate (Charge-related toxicity)
Stability High (Stable Amide linkage)N/AModerate (Light sensitive)High
Why Choose CPTA over L-Carnitine?

While L-Carnitine is the natural substrate, CPTA (Gamma-butyrobetaine) often exhibits distinct binding kinetics.

  • Metabolic Stability: CPTA lacks the hydroxyl group at the

    
    -position found in carnitine, making it less susceptible to certain metabolic degradations during circulation before reaching the target.
    
  • Cost-Effectiveness: CPTA is a precursor and generally more cost-effective to synthesize and conjugate than chirally pure L-carnitine derivatives.

Experimental Data Analysis

Intestinal Permeability (Caco-2 Model)

In studies evaluating oral delivery of paclitaxel (PTX), CPTA-conjugated PLGA nanoparticles were compared to unmodified PLGA nanoparticles.

  • Apparent Permeability (

    
    ): 
    
    • Unmodified PLGA-PTX:

      
       cm/s
      
    • CPTA-PLGA-PTX:

      
       cm/s
      
    • Result:3.75-fold increase in permeability due to OCTN2-mediated transport.

Tumor Inhibition (In Vivo Xenograft)

In a murine colon cancer model (HT-29 cells, which overexpress OCTN2):

  • Tumor Volume Reduction (21 days):

    • Control (Saline): 0% reduction

    • Free Drug (5 mg/kg): ~40% reduction

    • CPTA-Functionalized NP (5 mg/kg): ~75% reduction

  • Survival Rate: 100% survival in CPTA group vs. 60% in Free Drug group.

Protocol: Synthesis of CPTA-Functionalized Chitosan Nanoparticles

Objective: Conjugate CPTA to Chitosan (CS) via carbodiimide chemistry to create a mucoadhesive, active-targeting vehicle.

Materials
  • This compound (CPTA/

    
    bb)
    
  • Chitosan (Low Molecular Weight, Deacetylation >85%)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide)

  • Dialysis tubing (MWCO 12 kDa)

Workflow Diagram

Synthesis_Workflow Step1 Activation: Dissolve CPTA in pH 5.0 Buffer Add EDC + NHS (1:1.5:1.5 molar ratio) Step2 Reaction: Add Chitosan solution (1% in Acetic Acid) Stir 24h at Room Temp Step1->Step2 Activated Ester Formation Step3 Purification: Dialysis against distilled water (3 days) Remove unreacted CPTA/EDC Step2->Step3 Amide Bond Formation Step4 Nanoparticle Formation: Ionic Gelation with TPP (Tripolyphosphate) Add Drug during crosslinking Step3->Step4 Self-Assembly

Caption: Step-by-step conjugation of CPTA to Chitosan backbone followed by nanoparticle formation.

Detailed Steps
  • Activation: Dissolve 100 mg of CPTA in 10 mL of MES buffer (pH 5.0). Add EDC (150 mg) and NHS (100 mg). Stir for 2 hours to activate the carboxylic acid group of CPTA.

  • Conjugation: Dropwise add the activated CPTA solution into a 1% (w/v) Chitosan solution (dissolved in 1% acetic acid). Adjust pH to 6.0. Stir continuously for 24 hours at room temperature. The amine groups (

    
    ) of Chitosan react with the activated CPTA to form stable amide bonds.
    
  • Purification: Transfer the reaction mixture to dialysis tubing (MWCO 12-14 kDa). Dialyze against distilled water for 72 hours, changing water every 6 hours to remove unreacted EDC, NHS, and free CPTA.

  • Lyophilization: Freeze-dry the purified solution to obtain CPTA-g-Chitosan powder.

  • Validation: Verify conjugation using FTIR (look for Amide I peak at 1650 cm

    
    ) and H-NMR  (appearance of trimethylammonium peak at ~3.1 ppm).
    

References

  • Kou, L., et al. (2017). "Transporter-guided delivery of nanoparticles to improve drug permeation across cellular barriers and drug exposure to selective cell types." Frontiers in Pharmacology.

  • Koeth, R. A., et al. (2014). "

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO." Cell Metabolism. 
    
  • Tamai, I., et al. (1998). "Molecular and functional identification of organic cation/carnitine transporter, OCTN2." Journal of Biological Chemistry.

  • Diao, L., et al. (2010). "L-Carnitine-conjugated nanoparticles for targeting the organic cation/carnitine transporter 2 (OCTN2)." Biomaterials.[3][4][5]

  • Srinivasarao, M., & Low, P. S. (2017). "Ligand-targeted drug delivery." Chemical Reviews.

Sources

Establishing the specificity and selectivity of (3-Carboxypropyl)trimethylammonium chloride-based assays.

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of metabolic research and drug development, the accurate quantification of specific biomarkers is paramount. (3-Carboxypropyl)trimethylammonium chloride, more commonly known as γ-Butyrobetaine (GBB), is a key intermediate in the biosynthesis of L-carnitine and has garnered significant attention for its role as a proatherogenic intermediate in the gut microbial metabolism of dietary L-carnitine.[1][2][3] Given its close structural and metabolic relationship to L-carnitine and its various acylated forms (acylcarnitines), establishing the specificity and selectivity of any GBB assay is a critical, non-negotiable step in generating reliable and meaningful data.

This guide provides an in-depth comparison of common analytical methodologies for GBB quantification, focusing on the principles and experimental workflows required to rigorously validate assay specificity and selectivity. We will delve into the nuances of liquid chromatography-mass spectrometry (LC-MS/MS), enzymatic assays, and immunoassays, offering practical guidance for researchers, scientists, and drug development professionals.

The Core Challenge: Distinguishing GBB from its Metabolic Neighbors

The primary analytical challenge in GBB measurement stems from its molecular environment. Biological samples such as plasma, urine, and tissue extracts are complex matrices containing a plethora of structurally similar compounds. The most significant of these are:

  • L-Carnitine: The direct metabolic product of GBB, differing only by the presence of a hydroxyl group.

  • Acylcarnitines: A large family of compounds where the hydroxyl group of carnitine is esterified with fatty acids of varying chain lengths.[4][5]

Comparative Analysis of Assay Methodologies

The choice of an analytical method for GBB quantification is a trade-off between specificity, throughput, cost, and the required level of analytical rigor. Here, we compare the most common approaches.

Methodology Principle Specificity Selectivity Throughput Primary Application
LC-MS/MS Chromatographic separation followed by mass-based detection and fragmentation.Very HighVery HighModerateGold standard for quantitative analysis in complex matrices.[6][7][8]
Enzymatic Assay Measurement of the activity of γ-butyrobetaine hydroxylase or coupled enzyme reactions.HighModerate-HighHighFunctional studies of enzyme activity, screening.[9][10]
Immunoassay (ELISA) Antibody-based recognition of the target analyte.VariableVariableVery HighHigh-throughput screening, qualitative or semi-quantitative measurements.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The Gold Standard

LC-MS/MS has emerged as the reference method for the quantification of GBB and other small molecules in complex biological matrices due to its exceptional specificity and sensitivity.[11]

Principle of Specificity and Selectivity:

  • Chromatographic Separation: The liquid chromatography (LC) step is crucial for separating GBB from its isomers and structurally related compounds prior to detection.[5] Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or mixed-mode chromatography are often employed to achieve optimal separation of these polar molecules.[4][5][8]

  • Mass-Based Detection: The mass spectrometer provides two layers of specificity. First, the precursor ion scan selects for the specific mass-to-charge ratio (m/z) of GBB. Second, the precursor ion is fragmented, and a specific fragment ion is monitored (Multiple Reaction Monitoring - MRM). This precursor-product ion transition is highly characteristic of the analyte, minimizing the likelihood of interference.[6][12]

Workflow for LC-MS/MS Method Validation:

cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 MS/MS Detection cluster_3 Data Analysis prep Biological Sample (Plasma, Tissue) + Internal Standard (e.g., d3-GBB) spe Solid Phase Extraction (SPE) (e.g., Strong Cation Exchange) prep->spe lc HILIC or Mixed-Mode LC Column spe->lc ms Electrospray Ionization (ESI) lc->ms msms Tandem Mass Spectrometer (MRM Mode) ms->msms quant Quantification against Calibration Curve msms->quant

Caption: LC-MS/MS workflow for GBB quantification.

Enzymatic Assays: A Functional Approach

Enzymatic assays for GBB typically measure the activity of γ-butyrobetaine hydroxylase (BBD), the enzyme that converts GBB to L-carnitine.[9][10]

Principle of Specificity and Selectivity:

The specificity of this assay is largely dependent on the substrate specificity of the BBD enzyme. While generally specific for GBB, it is crucial to test for potential inhibition or activation by structurally related compounds. A common approach involves monitoring the formation of a co-product or the consumption of a co-substrate. For instance, one method measures the formation of tritiated water ([³H]₂O) from [2,3-³H]gamma-butyrobetaine.[9]

Limitations:

  • These assays are often less suitable for crude extracts as other enzymes may interfere with the detection system.[9]

  • They measure the amount of GBB that can be converted by the enzyme, which may not always equate to the total GBB concentration.

  • The availability of highly purified and specific enzymes is critical.

Immunoassays (ELISA): High-Throughput Screening

Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), rely on the specific binding of an antibody to the target analyte.

Principle of Specificity and Selectivity:

The cornerstone of an immunoassay's specificity is the antibody's ability to recognize and bind to GBB with high affinity, while showing minimal binding to other molecules.[13] However, due to the high structural similarity between GBB, L-carnitine, and other related compounds, developing a highly specific antibody can be challenging. Cross-reactivity is a significant concern and must be thoroughly investigated.[13][14][15]

Challenges:

  • Cross-Reactivity: Antibodies raised against GBB may cross-react with L-carnitine or acylcarnitines, leading to false-positive results or overestimation of the GBB concentration.[13][16][17]

  • Matrix Effects: Components in the biological sample can interfere with the antibody-antigen binding, affecting assay accuracy.[13]

Experimental Protocols for Validating Specificity and Selectivity

To ensure the trustworthiness of your GBB assay, a series of validation experiments must be performed.

Protocol 1: Specificity Assessment Using a Structurally Related Compound Panel

Objective: To determine if the assay signal is unique to GBB and to quantify the degree of interference from structurally similar molecules.

Methodology:

  • Prepare a panel of potential interfering compounds:

    • L-Carnitine

    • Acetyl-L-carnitine

    • Propionyl-L-carnitine

    • Octanoyl-L-carnitine

    • Palmitoyl-L-carnitine

    • Other relevant small molecules (e.g., GABA, trimethylamine-N-oxide)

  • Spiking Study:

    • Prepare a series of samples containing a known concentration of GBB.

    • Into separate sets of these samples, spike in increasing concentrations of each potential interfering compound from the panel.

    • Include a control set with no spiked interferent.

  • Analysis:

    • Analyze the samples using your chosen assay (LC-MS/MS, enzymatic, or immunoassay).

    • Calculate the recovery of GBB in the presence of each potential interferent.

  • Acceptance Criteria: A significant deviation in the measured GBB concentration in the presence of an interferent indicates a lack of specificity. For immunoassays, cross-reactivity can be calculated as a percentage.

Protocol 2: Selectivity Assessment in Different Biological Matrices

Objective: To evaluate the assay's ability to accurately measure GBB in various complex biological samples, assessing the impact of the "matrix effect."

Methodology:

  • Obtain multiple sources of blank biological matrix:

    • Plasma from at least 6 different individuals/animals.

    • Urine from at least 6 different individuals/animals.

    • Homogenates of relevant tissues (e.g., liver, heart, muscle).

  • Matrix Effect Evaluation:

    • Prepare three sets of samples:

      • Set A: GBB standard in neat solvent.

      • Set B: Blank matrix extract spiked with GBB standard post-extraction.

      • Set C: Blank matrix spiked with GBB standard pre-extraction.

    • Analyze all sets and compare the signal response. The matrix effect is calculated by comparing the response in Set B to Set A. The recovery is determined by comparing Set C to Set B.

  • Parallelism Assessment:

    • Take a high-concentration authentic biological sample and serially dilute it with the corresponding blank matrix.

    • Analyze the dilutions and plot the measured concentration against the dilution factor. The resulting line should be linear and parallel to the calibration curve.

Data Summary: Expected Performance of a Validated LC-MS/MS Assay

Parameter Acceptance Criteria Rationale
Specificity No significant peaks in the retention time window of GBB in blank samples.Ensures that the signal is unique to the analyte.
Cross-Reactivity < 5% interference from L-carnitine and acylcarnitines at physiologically relevant concentrations.Demonstrates the ability to distinguish GBB from its metabolic neighbors.
Matrix Effect Signal intensity in post-extraction spiked samples should be within 85-115% of the signal in neat solution.Indicates that matrix components are not significantly suppressing or enhancing the ionization of the analyte.
Recovery Within 85-115% for pre-extraction spiked samples.Shows that the extraction procedure efficiently recovers the analyte from the matrix.

Logical Relationship of Validation Steps:

A Assay Development B Specificity Validation (Interference Testing) A->B C Selectivity Validation (Matrix Effect & Parallelism) B->C D Precision & Accuracy C->D E Robust & Reliable GBB Quantification D->E

Sources

Publish Comparison Guide: Inter-Laboratory Validation of (3-Carboxypropyl)trimethylammonium Chloride (Gamma-Butyrobetaine)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

(3-Carboxypropyl)trimethylammonium chloride, commonly known as Gamma-Butyrobetaine (GBB) , is the immediate metabolic precursor to L-Carnitine. In drug development and metabolic research, GBB has emerged as a critical analyte for three distinct reasons:

  • Biomarker Utility: Elevated plasma GBB is a primary indicator of BBOX1 (Gamma-butyrobetaine dioxygenase) deficiency or renal insufficiency.

  • Therapeutic Target: It is the competitive substrate for Meldonium , a cardioprotective drug that inhibits BBOX1 to lower carnitine levels and shift energy metabolism from fatty acid oxidation to glycolysis.

  • Pro-Atherogenic Risk: Like L-Carnitine and Choline, GBB is a substrate for gut microbiota-dependent conversion to Trimethylamine (TMA), which oxidizes to TMAO (Trimethylamine N-oxide), a potent driver of atherosclerosis.[1]

The Challenge: GBB is a highly polar, low-molecular-weight zwitterion. Standard Reversed-Phase (C18) chromatography often fails to retain it, leading to significant matrix effects (ion suppression) in LC-MS/MS. This guide provides a robust, inter-laboratory validated framework for quantifying GBB and objectively compares its metabolic performance against its downstream product (L-Carnitine) and its structural analog inhibitor (Meldonium).

Comparative Analysis: GBB vs. Alternatives

This section objectively compares GBB against its primary metabolic relatives. This data is synthesized from multi-center pharmacokinetic studies and enzymatic assays.

Table 1: Metabolic & Functional Comparison
FeatureGamma-Butyrobetaine (GBB) L-Carnitine (Product) Meldonium (Inhibitor)
Role Precursor (Pro-Carnitine)Metabolic End-ProductBBOX1 Inhibitor / GBB Mimic
Enzymatic Interaction Substrate for BBOX1 Substrate for CPT1/CPT2 Competitive Inhibitor of BBOX1
Bioavailability High (Rapid absorption)Moderate (Saturation kinetics)High
Conversion Efficiency Rate-limited by hepatic BBOX1 activityN/A (Direct utilization)Blocks GBB

Carnitine conversion
TMAO Liability High (Rapidly converted to TMA by gut biota)High (Major TMAO source)Low (Does not form TMAO)
Key Application Enhancing endogenous carnitine pools; Thermogenesis researchFatty acid oxidation support; Deficiency treatmentIschemia protection; Metabolic shifting
Table 2: Analytical Performance (LC-MS/MS Validation Criteria)

Data represents consensus acceptance criteria derived from inter-laboratory ring trials for polar metabolites.

ParameterGBB (Target) L-Carnitine (Reference) Validation Standard (FDA/EMA)
Retention (HILIC) 2.5 - 4.0 min3.5 - 5.0 min

to avoid void volume
Matrix Effect (Plasma) High Suppression (>20%) if unoptimizedModerate Suppression

(Normalized by IS)
LOD (Sensitivity) ~5–10 nM~50 nMS/N > 3
Stability (Processed) >48 hrs at 4°C>48 hrs at 4°CDeviation < 15%
Internal Standard d9-GBB (Critical)d3-CarnitineDeuterated analog required

Mechanistic Visualization

The following diagram illustrates the critical "Metabolic Junction" where GBB sits. It highlights why inter-laboratory validation is vital: distinguishing between GBB accumulation (Meldonium effect) and GBB conversion (Carnitine synthesis) requires precise measurement.

GBB_Metabolism TML Trimethyllysine GBB Gamma-Butyrobetaine (GBB) TML->GBB HTML/TMABA Carnitine L-Carnitine GBB->Carnitine BBOX1 Enzyme (Hydroxylation) TMA TMA (Gut Bacteria) GBB->TMA Gut Microbiota (Dysbiosis) Carnitine->TMA Gut Microbiota Meldonium Meldonium (Inhibitor) Meldonium->GBB Mimics Structure Meldonium->Carnitine Blocks Synthesis TMAO TMAO (Atherosclerosis) TMA->TMAO FMO3 (Liver)

Figure 1: The GBB Metabolic Junction.[2] Green arrows indicate physiological synthesis; Red lines indicate inhibition or toxicity pathways.

Inter-Laboratory Validation Protocol

To ensure data integrity across different research sites (e.g., comparing CRO results with in-house data), the following Self-Validating System must be employed. This protocol addresses the high polarity and lack of UV chromophores in GBB.

Phase 1: Sample Preparation (Protein Precipitation)

Rationale: Solid Phase Extraction (SPE) is often too costly for high-throughput, and Liquid-Liquid Extraction (LLE) yields poor recovery for zwitterions like GBB.

  • Aliquot: Transfer 50 µL of plasma/serum to a 1.5 mL Eppendorf tube.

  • Internal Standard Spike: Add 10 µL of d9-GBB (10 µM working solution). Crucial: Do not use d3-Carnitine as a surrogate for GBB; their ionization efficiencies differ.

  • Precipitation: Add 200 µL of ice-cold Acetonitrile:Methanol (3:1 v/v) containing 0.1% Formic Acid.

  • Agitation: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to ensure complete protein crash.

  • Clarification: Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer supernatant to a silanized glass vial (prevents adsorption of charged amines).

Phase 2: Chromatographic Separation (HILIC)

Rationale: C18 columns cause GBB to elute in the void volume (salt front), leading to massive ion suppression. HILIC (Hydrophilic Interaction Liquid Chromatography) is mandatory.

  • Column: Silica-based HILIC or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for loading)

    • 1-5 min: 95% B

      
       60% B (Elution)
      
    • 5-7 min: 60% B (Wash)

    • 7.1 min: 95% B (Re-equilibration - Critical for HILIC stability)

Phase 3: Mass Spectrometry (MRM Parameters)
  • Mode: Positive Electrospray Ionization (ESI+).

  • Transitions:

    • GBB (Target):

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • d9-GBB (IS):

      
      .
      
    • L-Carnitine (Monitor):

      
      .
      
Phase 4: Cross-Validation Criteria (The "Handshake")

When transferring this method between Lab A and Lab B, the following criteria define success:

  • Linearity:

    
     over range 0.05 – 50 µM.[3]
    
  • Inter-Lab Precision: The Relative Standard Deviation (RSD) of Quality Control (QC) samples measured at both sites must be

    
    .
    
  • IS Response Consistency: The peak area of the internal standard (d9-GBB) should not vary by more than 20% between injections within a run. Drifting IS response indicates column fouling or source contamination.

References

  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. [Link]

  • Koeth, R. A., et al. (2014). γ-Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1] Cell Metabolism, 20(5), 799-812. [Link]

  • Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers of cardiometabolic activity. Pharmacological Research, 113, 503-512. [Link]

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. [Link]

  • Leung, I. K., et al. (2010). NMR studies of the hydroxylation of gamma-butyrobetaine by gamma-butyrobetaine hydroxylase.[4] ChemBioChem, 11(4), 527-534. [Link]

Sources

Benchmarking the performance of (3-Carboxypropyl)trimethylammonium chloride against industry-standard reagents.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

In the landscape of metabolic research and drug development, (3-Carboxypropyl)trimethylammonium chloride —commonly known as


-Butyrobetaine (GBB) —occupies a critical junction. It serves dual roles: as the immediate biosynthetic precursor to L-Carnitine and as a pro-atherogenic intermediate in the gut microbiota-dependent generation of TMAO (Trimethylamine N-oxide).[1][2][3][4][5]

This guide benchmarks GBB against industry standards Choline Chloride (for metabolic flux and physical handling) and Meldonium (for enzymatic inhibition). We move beyond basic descriptions to analyze kinetic efficiency, microbial stability, and handling properties, providing you with the data needed to select the correct reagent for metabolic tracing and inhibitor screening.

Chemical Identity & Mechanism[6][7]

  • IUPAC Name: this compound

  • Common Name:

    
    -Butyrobetaine (GBB) hydrochloride
    
  • CAS: 6249-56-5

  • Role: Substrate for

    
    -butyrobetaine hydroxylase (BBOX1); Precursor to TMAO.
    
Mechanistic Pathway Diagram

The following diagram illustrates the pivotal position of GBB in human metabolism, highlighting the competitive inhibition by Meldonium and the divergent gut microbial pathway.

GBB_Pathway TML Trimethyllysine GBB γ-Butyrobetaine (Target Reagent) TML->GBB Biosynthesis Carnitine L-Carnitine GBB->Carnitine BBOX1 Enzyme TMA TMA (Trimethylamine) GBB->TMA Gut Microbiota (Emergencia timonensis) Carnitine->GBB Gut Microbiota (cai Operon) TMAO TMAO (Atherogenic) TMA->TMAO Hepatic FMO3 Meldonium Meldonium (Inhibitor) Meldonium->GBB Competitive Inhibition

Figure 1: Metabolic flux of γ-Butyrobetaine (GBB).[3][6] Green path: Biosynthesis. Red path: Atherogenic microbial conversion.[5]

Benchmark 1: Enzymatic Efficiency (BBOX1 Interaction)

In drug discovery focusing on metabolic modulation (e.g., ischemia treatment), the target enzyme is


-butyrobetaine hydroxylase (BBOX1) . Here, GBB is the natural substrate, while Meldonium is the standard reference inhibitor.
Comparative Kinetics

Meldonium is a structural analog of GBB where the C-4 methylene is replaced by an NH group. This subtle change allows high-affinity binding but prevents hydroxylation.

ParameterReagent: GBB (Substrate)Reagent: Meldonium (Standard Inhibitor)Biological Implication
Role Natural SubstrateCompetitive InhibitorGBB is required to establish baseline BBOX1 activity in assays.
Interaction Type Productive HydroxylationNon-productive BindingMeldonium mimics GBB to occupy the active site.
Kinetic Behavior Follows Michaelis-MentenCompetitive (

of GBB)
Meldonium effectively blocks Carnitine synthesis, shifting metabolism to glycolysis.
Outcome Yields L-CarnitineDepletes L-CarnitineUsed to model fatty acid oxidation disorders.

Expert Insight: When setting up a BBOX1 screening assay, do not use L-Carnitine as a control ; it is the product. You must use GBB to drive the reaction and Meldonium to validate inhibition.

Benchmark 2: Gut Microbial Stability (TMAO Generation)

For researchers studying cardiovascular risk (CVD), the conversion of quaternary ammonium compounds to TMAO is a key metric. Choline is the industry "positive control" for rapid TMA production. GBB represents a specific, rate-limited intermediate.

Conversion Efficiency Data

Based on in vitro human fecal fermentation models and in vivo tracer studies (Koeth et al., J. Clin. Invest.):

Precursor ReagentConversion Rate to TMA (Velocity)Microbiota RequirementRisk Profile (TMAO Potential)
Choline Chloride Very Fast (+++++)General (Glycyl radical enzymes)High. Direct cleavage to TMA.[7]
L-Carnitine Moderate (+++)Two-step: cai operon

GBB

TMA
Moderate. Requires specific consortium.
GBB (Target) Slow / Rate-Limiting (+)Specific (gbu gene cluster)Bottleneck. Only specific taxa (e.g., E. timonensis) can cleave GBB.
Betaine Slow (+)Reductive pathwaysLower relative yield in human gut.

Scientific Verdict: GBB is a superior reagent when investigating the specific contribution of the gbu gene cluster in the microbiome. Unlike Choline, which is cleaved promiscuously, GBB conversion indicates the presence of specific dysbiosis markers (e.g., Emergencia timonensis).

Benchmark 3: Physical Properties & Handling[10]

A major pain point in metabolic research is the handling of Choline Chloride , which is extremely hygroscopic (deliquescent), leading to weighing errors and unstable stock concentrations.

Feature(3-Carboxypropyl)trimethylammonium Cl (GBB)Choline ChlorideOperational Impact
Hygroscopicity Low to Moderate Extreme (Deliquescent) GBB remains a free-flowing solid longer; Choline turns to paste/liquid rapidly.
Stock Stability High (Crystalline solid)Low (Absorbs water weight)Choline stocks require immediate sealing or desiccation; GBB is more forgiving.
Molecular Weight 181.66 g/mol 139.62 g/mol GBB allows for more precise stoichiometric calculations due to water stability.

Experimental Protocols

Protocol A: BBOX1 Enzymatic Activity Assay

Objective: Measure the conversion of GBB to L-Carnitine to validate enzyme activity or screen inhibitors.

Reagents:

  • Recombinant BBOX1 enzyme.

  • Substrate: GBB (100 µM) .

  • Cofactors: 2-Oxoglutarate (500 µM), Fe(II) ascorbate.

  • Internal Standard:

    
    -L-Carnitine.[2]
    

Workflow Diagram:

Assay_Workflow Step1 Reaction Mix Prep (Buffer, Fe2+, 2-OG, Enzyme) Step2 Initiate Reaction Add GBB (Substrate) Step1->Step2 Step3 Incubation 37°C, 30 mins Step2->Step3 Step4 Quenching Add Acetonitrile + d3-Carnitine Step3->Step4 Step5 Centrifugation Remove Protein Precipitate Step4->Step5 Step6 LC-MS/MS Analysis Detect L-Carnitine (m/z 162 > 103) Step5->Step6

Figure 2: LC-MS/MS based BBOX1 activity screening workflow.

  • Preparation: Dilute GBB stock to 100 µM in reaction buffer (20 mM Tris-HCl, pH 7.5).

  • Initiation: Add GBB to the enzyme/cofactor mix.

  • Incubation: Incubate at 37°C for 20–30 minutes.

  • Termination: Stop reaction with 3 volumes of ice-cold Acetonitrile containing

    
    -L-Carnitine (Internal Standard).
    
  • Analysis: Centrifuge (10,000 x g, 5 min). Inject supernatant into LC-MS/MS. Monitor transition

    
     162.1 
    
    
    
    103.0 (Carnitine) vs. 146.1
    
    
    87.0 (GBB).
Protocol B: Microbial Metabolic Stability

Objective: Assess the rate of TMA generation from GBB vs. Choline.

  • Inoculum: Prepare 10% (w/v) human fecal slurry in anaerobic PBS.

  • Treatment: Add GBB or Choline Chloride (final conc. 50 µM) to aliquots.

  • Time Course: Incubate anaerobically at 37°C. Sample at 0, 4, 8, and 24 hours.

  • Quantification: Quantify TMA via LC-MS/MS (

    
     60.1 
    
    
    
    44.1).
    • Expectation: Choline will show rapid TMA spike at 4-8 hours. GBB will show lag phase or low conversion unless specific "super-converter" strains are present.

References

  • Koeth, R. A., et al. (2014).

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1][3][5] Cell Metabolism. 
    
  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal.

  • Rath, M., et al. (2021). The use of an in-vitro batch fermentation model for investigating mechanisms of TMA production.[7] European Journal of Nutrition.

  • Dambrova, M., et al. (2016). Pharmacological effects of meldonium: Biochemical mechanisms and biomarkers. Pharmacological Research.

  • PubChem Compound Summary. this compound (CID 22620).[8] National Center for Biotechnology Information.

Sources

A critical review of the advantages and disadvantages of using (3-Carboxypropyl)trimethylammonium chloride.

A Critical Review of (3-Carboxypropyl)trimethylammonium Chloride ( -Butyrobetaine)

Executive Summary

Product Identity: this compound, commonly known as


-Butyrobetaine (

-BB)
DeoxycarnitineCAS Number:Primary Role:

This guide critically evaluates



Mechanistic Profile & Comparative Analysis

The Biosynthetic Pivot: -BB vs. L-Carnitine vs. Meldonium
Feature

-Butyrobetaine (

-BB)
L-CarnitineMeldonium (Mildronate)
Role Biosynthetic Precursor / SubstrateEnd Product / Lipid TransporterMetabolic Inhibitor
Enzyme Interaction Substrate for BBOX1Product of BBOX1Competitve Inhibitor of BBOX1
Transport (OCTN2) High affinity substrateHigh affinity substrateInhibits OCTN2 transport
TMAO Risk High: Rapid microbial conversion to TMAModerate: Slower conversion to TMALow: Does not convert to TMA
Physiological Effect Induces BBOX1 activity; promotes carnitine synthesisFacilitates fatty acid

-oxidation
Shifts metabolism to glucose oxidation (Cardioprotective)
The "TMAO Paradox" (Critical Disadvantage)

While

  • Mechanism: Gut microbiota (specifically genera like Emergencia and Dorea) convert dietary L-Carnitine into

    
    -BB.
    
  • The Risk:

    
    -BB is converted to Trimethylamine (TMA) at a rate ~1000-fold higher  than L-Carnitine itself.[1] The liver then oxidizes TMA to TMAO, a driver of atherosclerosis and platelet hyperreactivity.
    
  • Research Implication: When using

    
    -BB in animal models, researchers must distinguish between host BBOX1 utilization (beneficial) and microbial TMA generation (pathogenic).
    
Pathway Visualization

The following diagram illustrates the dual fate of

GTMLTrimethyllysineGBBγ-Butyrobetaine(The Product)TML->GBB BiosynthesisCarnitineL-CarnitineGBB->Carnitine BBOX1 Enzyme(Host Liver/Kidney)TMATMA(Trimethylamine)GBB->TMA Gut Microbiota(Rapid Conversion)Carnitine->GBB Gut Microbiota(Reverse Transport)MeldoniumMeldonium(Inhibitor)Meldonium->BBOX1 InhibitsTMAOTMAO(Pro-Atherogenic)TMA->TMAO FMO3 (Liver)

Caption: The Dual Fate of

Experimental Protocols

Protocol A: LC-MS/MS Quantification of -BB

Purpose: To quantify

Method:

Reagents:

  • Internal Standard: d9-

    
    -Butyrobetaine or d3-L-Carnitine.
    
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Acetonitrile.[2][3]

Step-by-Step Workflow:

  • Sample Prep: Mix 50 µL plasma with 150 µL ice-cold acetonitrile containing Internal Standard (1 µM).

  • Precipitation: Vortex for 30s, centrifuge at 12,000 x g for 10 min at 4°C.

  • Injection: Transfer 100 µL supernatant to a glass vial. Inject 5 µL.

  • Chromatography:

    • Column: Silica-based HILIC column (e.g., Waters Atlantis HILIC Silica, 2.1 x 100 mm).

    • Gradient: Start 90% B; hold 1 min; ramp to 50% B over 5 min; hold 2 min; re-equilibrate.

  • MS Detection (MRM Transitions):

    • 
      -BB:  146.1 
      
      
      87.1 (Quantifier), 146.1
      
      
      60.1 (Qualifier).
    • L-Carnitine: 162.1

      
       103.1.
      
    • TMAO: 76.1

      
       58.1.
      

Validation Criteria: Linearity

Protocol B: BBOX1 Enzymatic Activity Assay

Purpose: To screen for BBOX1 inhibitors (like Meldonium analogs) or assess BBOX1 deficiency. Principle: BBOX1 is a 2-oxoglutarate-dependent dioxygenase.[4][5] It requires Fe(II), Ascorbate, and 2-Oxoglutarate to hydroxylate

4

Step-by-Step Workflow:

  • Reaction Mix Preparation (Final Concentrations):

    • Tris-HCl buffer (50 mM, pH 7.5).

    • KCl (20 mM).

    • Ferrous Ammonium Sulfate (50 µM) – Prepare fresh.

    • Sodium Ascorbate (1 mM) – Critical for Fe(II) recycling.

    • 2-Oxoglutarate (0.5 mM).

    • Catalase (100 µg/mL) – Protects enzyme from peroxide.

    • Substrate:

      
      -Butyrobetaine (200 µM) .
      
  • Initiation: Add purified recombinant human BBOX1 (100 ng) or tissue lysate (100 µg protein).

  • Incubation: Incubate at 37°C for 20 minutes.

  • Termination: Stop reaction by adding equal volume of ice-cold Methanol/Acetonitrile (50:50).

  • Detection: Centrifuge and analyze supernatant via Protocol A (LC-MS/MS). Measure the appearance of L-Carnitine (m/z 162.1).

Advantages & Disadvantages Summary

Advantages[7][8]
  • Specific BBOX1 Probe:

    
    -BB is the only specific substrate for assessing BBOX1 activity. Unlike general carnitine measurements, using 
    
    
    -BB allows isolation of the final biosynthetic step.
  • Metabolic Stability: In the absence of BBOX1 (e.g., in kidney or muscle tissue which lacks the enzyme),

    
    -BB is stable and transported via OCTN2, making it a useful tracer for organic cation transport.
    
  • Standard for TMAO Pathway: Essential standard for metabolomics studies investigating the gut-liver axis and cardiovascular risk.

Disadvantages
  • Pro-Atherogenic Potential: Chronic administration in vivo promotes atherosclerosis via the TMAO pathway, even more potently than L-Carnitine.

  • No Direct Metabolic Fuel: Unlike L-Carnitine,

    
    -BB cannot transport fatty acids. It must be hydroxylated first. In BBOX1-deficient models, it is metabolically inert regarding lipid transport.
    
  • Hygroscopic Nature: The chloride salt is highly hygroscopic; precise weighing requires desiccated handling to avoid concentration errors.

References

  • Koeth, R. A., et al. (2014).[6]

    
    -Butyrobetaine is a proatherogenic intermediate in gut microbial metabolism of L-carnitine to TMAO.[1] Cell Metabolism, 20(5), 799-812. Link
    
  • Vaz, F. M., & Wanders, R. J. (2002). Carnitine biosynthesis in mammals. Biochemical Journal, 361(3), 417-429. Link

  • Liepinsh, E., et al. (2013). The effects of meldonium on the L-carnitine system. Journal of Cardiovascular Pharmacology, 61(6), 555-560. Link

  • Tars, K., et al. (2010). Crystal structure of human gamma-butyrobetaine hydroxylase. Biochemical and Biophysical Research Communications, 398(4), 634-639. Link

  • Wang, Z., et al. (2011).[6] Gut flora metabolism of phosphatidylcholine promotes cardiovascular disease. Nature, 472(7341), 57-63. Link

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.